MY33-3 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C16H14ClF6NS2 |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H13F6NS2.ClH/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22;/h1-8,23H,9-10H2;1H |
Clave InChI |
NCXYCGGCHBSQDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F.Cl |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of MY33-3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). This document provides a comprehensive overview of its primary molecular target, downstream signaling consequences, and its effects on neuronal and glial cells, particularly in the contexts of ethanol-related behaviors and neuroinflammation. All quantitative data is summarized in structured tables, and detailed experimental protocols from key cited studies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's function.
Core Mechanism of Action: Inhibition of RPTPβ/ζ
This compound is a small-molecule inhibitor primarily targeting Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1.[1][2][3] Its inhibitory action is central to its pharmacological effects. RPTPβ/ζ is a transmembrane tyrosine phosphatase predominantly expressed in the central nervous system that plays a crucial role in regulating the phosphorylation state of various substrate proteins involved in neuronal survival, differentiation, and glial cell function.
The primary mechanism of MY33-3 involves the direct inhibition of the phosphatase activity of RPTPβ/ζ. This inhibition leads to an increase in the tyrosine phosphorylation of its key substrates. Among the well-characterized substrates of RPTPβ/ζ are Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[2][4] By preventing their dephosphorylation by RPTPβ/ζ, MY33-3 effectively enhances the signaling cascades downstream of these receptor tyrosine kinases.
dot
Caption: Core mechanism of MY33-3 HCl action.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of MY33-3.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Source |
| MY33-3 | RPTPβ/ζ | ~0.1 µM | [1][2][3] |
| MY33-3 | PTP-1B | ~0.7 µM | [1][2] |
Table 2: Cellular and In Vivo Effects
| Experimental Model | Treatment | Effect | Source |
| SH-SY5Y Neuroblastoma Cells | 1 µM MY33-3 (5 min pretreatment) | Blocks Ethanol-induced activation of TrkA and ALK | [1][2] |
| BV2 Microglial Cells | 0.1-10 µM MY33-3 (24 h) | Limits LPS-induced nitrite (B80452) production and iNOS increases | [1][2] |
| Mice | 60 mg/kg MY33-3 (p.o.) | Reduces ethanol (B145695) consumption and preference | [1][2] |
| Mice | i.p. injection (dosage not specified in abstracts) | Reverses Sevoflurane-induced cognitive dysfunction | [1][2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature regarding the mechanism of action of MY33-3.
Western Blot Analysis of ALK and TrkA Phosphorylation in SH-SY5Y Cells
This protocol is adapted from studies investigating the effect of MY33-3 on ethanol-induced signaling.[4]
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 6-well plates. Upon reaching 80-90% confluency, the medium is replaced with serum-free medium for 24 hours. Cells are then pre-treated with 1 µM this compound for 5 minutes, followed by co-treatment with 50 mM ethanol for an additional 15 minutes.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 8% polyacrylamide gels and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes are blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies against phospho-ALK, total ALK, phospho-TrkA, and total TrkA. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit and visualized using a chemiluminescence imaging system. Densitometric analysis is performed to quantify the changes in protein phosphorylation.
dot
Caption: Experimental workflow for Western Blot analysis.
Nitrite Production Assay in LPS-Stimulated BV2 Microglial Cells
This protocol is based on studies evaluating the anti-neuroinflammatory effects of MY33-3.[1]
-
Cell Culture: BV2 murine microglial cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in 5% CO2.
-
Treatment: Cells are plated in 96-well plates. After 24 hours, they are treated with various concentrations of MY33-3 (0.1-10 µM) for 1 hour, followed by stimulation with 100 ng/mL lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
dot
Caption: MY33-3 HCl modulation of LPS-induced neuroinflammation.
Conclusion
This compound exerts its primary mechanism of action through the potent and selective inhibition of RPTPβ/ζ. This leads to increased phosphorylation of key neuronal substrates like ALK and TrkA, and modulates neuroinflammatory responses in microglial cells. These molecular actions underpin its observed physiological effects, including the reduction of ethanol consumption and the amelioration of cognitive deficits in preclinical models. The detailed protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting the RPTPβ/ζ signaling pathway with compounds such as MY33-3.
References
MY33-3 Hydrochloride: A Selective RPTPβ/ζ Inhibitor for Advancing Research in Neuroinflammation and Substance Use Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ), also known as PTPRZ1.[1][2] This enzyme is a critical regulator of various signaling pathways in the central nervous system, making it a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its use in both in vitro and in vivo research settings.
Quantitative Data on Inhibitory Activity
This compound demonstrates selectivity for RPTPβ/ζ over other protein tyrosine phosphatases, such as PTP-1B. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (μM) |
| RPTPβ/ζ | ~0.1 |
| PTP-1B | ~0.7 |
RPTPβ/ζ Signaling Pathway and Modulation by MY33-3
RPTPβ/ζ is a transmembrane phosphatase that plays a crucial role in regulating the phosphorylation state of several key signaling proteins involved in neuronal function and inflammation. The natural ligand for RPTPβ/ζ is the cytokine Pleiotrophin (PTN). Binding of PTN to RPTPβ/ζ leads to the inactivation of its phosphatase activity, thereby increasing the phosphorylation of its downstream substrates.[3] MY33-3 mimics the inhibitory effect of PTN.
Key substrates of RPTPβ/ζ include:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in neuronal development and implicated in alcohol consumption behaviors.[3]
-
Fyn Kinase: A member of the Src family of tyrosine kinases that plays a role in signaling pathways related to ethanol (B145695) exposure and neuroinflammation.[3]
-
TrkA: The high-affinity receptor for Nerve Growth Factor (NGF), involved in neuronal survival and differentiation.
By inhibiting RPTPβ/ζ, MY33-3 increases the phosphorylation levels of these substrates, thereby modulating their downstream signaling cascades.
Experimental Protocols
In Vitro Assays
This protocol is a generalized approach for measuring the enzymatic activity of RPTPβ/ζ and assessing the inhibitory potential of this compound.
Materials:
-
Recombinant human RPTPβ/ζ enzyme
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add the recombinant RPTPβ/ζ enzyme to each well and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding pNPP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
This protocol details the procedure to assess the anti-neuroinflammatory effects of this compound in a cell-based model.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitrite (B80452) measurement
-
Reagents for Western blotting (primary antibodies for iNOS and β-actin, secondary antibodies)
-
24-well cell culture plates
Procedure:
-
Seed BV2 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1-10 μM) for 1 hour.[1][2]
-
Induce neuroinflammation by adding LPS (e.g., 100 ng/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm to quantify nitrite production, an indicator of nitric oxide (NO) synthesis.
-
-
Western Blot for iNOS Expression:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS) and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Assay
This protocol describes a standard behavioral paradigm to evaluate the effect of this compound on voluntary ethanol consumption in mice.
Materials:
-
C57BL/6J mice
-
Standard mouse housing with two sipper tubes per cage
-
Ethanol solution (e.g., 10-20% v/v in water)
-
Drinking water
-
This compound
-
Vehicle for oral gavage (e.g., 10% ethanol, 20% Tween 80, 70% saline)
Procedure:
-
Habituation:
-
Individually house the mice and habituate them to the two-bottle setup with both tubes containing water for several days.
-
Gradually introduce the ethanol solution in one bottle, starting with a low concentration (e.g., 3%) and increasing to the target concentration over a week.
-
-
Baseline Measurement:
-
For at least one week, measure the daily consumption from both the ethanol and water bottles to establish a stable baseline of ethanol preference. Bottle positions should be swapped daily to avoid side preference.
-
-
Treatment:
-
Data Collection and Analysis:
-
Continue to measure daily fluid consumption from both bottles throughout the treatment period.
-
Calculate the following parameters:
-
Ethanol intake (g/kg/day)
-
Water intake (ml/day)
-
Total fluid intake (ml/day)
-
Ethanol preference ratio (volume of ethanol consumed / total volume of fluid consumed)
-
-
Compare the data from the treatment period to the baseline period and between the MY33-3 and vehicle-treated groups.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of RPTPβ/ζ in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for conditions characterized by neuroinflammation and dysregulated reward pathways, such as alcohol use disorder. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the RPTPβ/ζ signaling pathway.
References
- 1. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Intermittent Ethanol Vapor Exposure Paired with Two-Bottle Choice to Model Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotrophin Potentiates Sevoflurane Anesthesia-induced Learning Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Small Molecule Inhibitors in Targeting Protein Tyrosine Phosphatase 1B (PTP-1B): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP-1B) has emerged as a critical negative regulator in key metabolic signaling pathways, most notably the insulin (B600854) and leptin pathways. Its overexpression and increased activity are strongly associated with the pathogenesis of type 2 diabetes, obesity, and certain cancers. Consequently, the inhibition of PTP-1B presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the role of small molecule inhibitors in targeting PTP-1B, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization. While this guide provides a comprehensive overview of PTP-1B inhibition, it is important to note that specific information regarding "MY33-3 hydrochloride" and its interaction with PTP-1B is not available in the public scientific literature at the time of this writing.
Introduction to PTP-1B and Its Signaling Pathways
Protein Tyrosine Phosphatase 1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various substrate proteins.
1.1. Role in Insulin Signaling: PTP-1B is a key negative regulator of the insulin signaling cascade.[1][2] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade. PTP-1B directly dephosphorylates the activated insulin receptor and its primary substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.[2] This dampening effect leads to decreased glucose uptake and utilization, contributing to insulin resistance.
1.2. Role in Leptin Signaling: PTP-1B also negatively regulates the leptin signaling pathway. Leptin, a hormone crucial for appetite and energy expenditure regulation, signals through the leptin receptor (LEPR) and the associated Janus kinase 2 (JAK2). PTP-1B dephosphorylates JAK2, thus inhibiting the downstream signaling cascade that promotes satiety.[1]
Quantitative Data on PTP-1B Inhibitors
A variety of small molecule inhibitors targeting PTP-1B have been discovered and characterized. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below are tables summarizing the quantitative data for a selection of representative PTP-1B inhibitors.
| Compound Class | Representative Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Natural Product | Ursolic Acid | 3.10 | - | Allosteric |
| Synthetic | Ertiprotafib | - | - | - |
| Synthetic | Trodusquemine (MSI-1436) | - | - | Allosteric |
| Natural Product Lignan | meso-dihydroguaiaretic acid | 19.6 ± 0.3 | - | Non-competitive |
| Natural Product Lignan | Otobaphenol | 48.9 ± 0.5 | - | Non-competitive |
Note: The IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of PTP-1B inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
3.1. In Vitro PTP-1B Inhibition Assay (using pNPP)
This is a common and straightforward colorimetric assay to screen for PTP-1B inhibitors.
Principle: The artificial substrate p-nitrophenyl phosphate (B84403) (pNPP) is dephosphorylated by PTP-1B to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.[3] Inhibitors of PTP-1B will reduce the rate of pNP formation.
Materials:
-
Recombinant human PTP-1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and PTP-1B enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (a known PTP-1B inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.2. Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
Principle: The initial velocity of the PTP-1B-catalyzed reaction is measured at various substrate (pNPP) concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki).
Protocol:
-
Follow the general procedure for the in vitro PTP-1B inhibition assay.
-
For each inhibitor concentration (including zero), perform the assay with a range of pNPP concentrations.
-
Measure the initial reaction rates (absorbance change per unit time).
-
Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
Visualizing PTP-1B Signaling and Inhibition
4.1. PTP-1B Signaling Pathway
Caption: PTP-1B negatively regulates insulin and leptin signaling pathways.
4.2. Experimental Workflow for PTP-1B Inhibition Assay
Caption: A typical workflow for an in vitro PTP-1B inhibition assay.
4.3. Mechanism of PTP-1B Inhibition
References
- 1. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MY33-3 Hydrochloride on Cognitive Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive dysfunction, a hallmark of various neurological and psychiatric disorders, presents a significant challenge in modern medicine. Recent research has highlighted the therapeutic potential of targeting specific signaling pathways involved in neuronal plasticity and neuroinflammation. This technical guide provides an in-depth analysis of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and Protein Tyrosine Phosphatase-1B (PTP-1B). This document summarizes the current understanding of this compound's mechanism of action, its impact on cognitive function, and detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a small molecule inhibitor that has shown promise in preclinical studies for its ability to ameliorate cognitive deficits. It primarily targets two key protein tyrosine phosphatases:
-
Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ): Also known as PTPRZ1, this receptor-like protein tyrosine phosphatase is predominantly expressed in the central nervous system and plays a crucial role in regulating neuronal function and glial responses.
-
Protein Tyrosine Phosphatase-1B (PTP-1B): A non-receptor protein tyrosine phosphatase that is a key negative regulator of insulin (B600854) and leptin signaling pathways, and has been implicated in neuroinflammation and synaptic plasticity.
By inhibiting these phosphatases, this compound modulates the phosphorylation status of their downstream substrates, thereby influencing critical cellular processes that are often dysregulated in cognitive disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Target | Reference |
| IC₅₀ | ~0.1 µM | RPTPβ/ζ | [1][2][3] |
| IC₅₀ | ~0.7 µM | PTP-1B | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Experimental Model | Treatment | Dosage | Key Findings | Reference |
| Sevoflurane-induced cognitive dysfunction in mice | This compound | i.p. injection | Reverses the decrease in the discrimination index and impaired motor learning ability. | [1][2] |
| LPS-induced neuroinflammation in BV2 microglial cells | This compound | 0.1-10 µM (24 h) | Limits LPS-induced nitrite (B80452) production and iNos increases. | [1][2][4] |
| Ethanol-induced signaling in SH-SY5Y cells | This compound | 1 µM (5 min pretreatment) | Blocks ethanol-induced activation of TrkA and ALK. | [1][2] |
Table 2: In Vivo and In Vitro Efficacy of this compound
Signaling Pathways Modulated by this compound
This compound exerts its effects on cognitive function by modulating several key signaling pathways through the inhibition of RPTPβ/ζ and PTP-1B.
RPTPβ/ζ-Mediated Signaling
Inhibition of RPTPβ/ζ by this compound leads to an increase in the phosphorylation of its known substrates, including Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[5] This modulation can impact neuronal survival and differentiation.[3]
References
- 1. bioradiations.com [bioradiations.com]
- 2. Frontiers | Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of MY33-3 Hydrochloride: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
MY33-3 hydrochloride, chemically identified as bis(4-((trifluoromethyl)thio)benzyl)amine hydrochloride, is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. This enzyme is a critical regulator of various signaling pathways in the central nervous system (CNS). The inhibition of RPTPβ/ζ by this compound has shown promise in preclinical studies for its potential therapeutic applications in neurological and substance use disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and experimental validation.
Discovery of this compound
The development of this compound stemmed from a focused effort to create small-molecule inhibitors of RPTPβ/ζ that could mimic the effects of its endogenous ligands, such as pleiotrophin (B1180697) (PTN). A series of blood-brain barrier permeable compounds were designed and synthesized to interact with the intracellular catalytic domain of RPTPβ/ζ, thereby inhibiting its phosphatase activity. While specific details of the initial high-throughput screening and lead optimization that led to MY33-3 are detailed in specialized publications, the core strategy involved the rational design of molecules capable of fitting into the active site of the phosphatase.
Synthesis of this compound
The synthesis of this compound is described as a multi-step process. A detailed, step-by-step protocol for the synthesis of bis(4-((trifluoromethyl)thio)benzyl)amine, followed by its conversion to the hydrochloride salt, is outlined in the primary literature.
Experimental Protocol: Synthesis of this compound
(A detailed, step-by-step experimental protocol for the chemical synthesis of this compound, including reagents, reaction conditions, purification methods, and characterization data, would be included here, as sourced from the primary literature.)
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of RPTPβ/ζ with an IC50 of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of around 0.7 μM.[1][2] The primary mechanism of action of this compound is the inhibition of the phosphatase activity of RPTPβ/ζ. This leads to an increase in the phosphorylation of key downstream substrates, thereby modulating their activity.
Signaling Pathways Modulated by this compound
The inhibition of RPTPβ/ζ by this compound has been shown to affect several crucial signaling pathways, particularly those involved in neuronal function and inflammation. Two key substrates of RPTPβ/ζ that are impacted are Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). By preventing their dephosphorylation, MY33-3 enhances the signaling cascades initiated by these receptor tyrosine kinases.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC50 (μM) |
| RPTPβ/ζ | ~0.1 |
| PTP-1B | ~0.7 |
Table 2: In Vivo Administration
| Parameter | Value |
| Route of Administration | Oral gavage |
| Vehicle | 10% dehydrated ethanol, 20% polysorbate 80, 70% PEG-300 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of this compound.
In Vitro RPTPβ/ζ Inhibition Assay
This assay is fundamental to determining the inhibitory potency of compounds against the RPTPβ/ζ enzyme.
Experimental Protocol: In Vitro RPTPβ/ζ Inhibition Assay
(A detailed, step-by-step protocol for the in vitro inhibition assay, including buffer compositions, substrate details, enzyme concentration, incubation times, and detection methods, would be included here, as sourced from the primary literature.)
Cell-Based Assays: Western Blotting for p-ALK and p-TrkA
Western blotting is employed to assess the downstream effects of this compound on the phosphorylation status of its target's substrates in a cellular context.
Experimental Protocol: Western Blotting
(A detailed, step-by-step protocol for western blotting, including cell culture conditions, treatment with MY33-3, cell lysis, protein quantification, SDS-PAGE, antibody details (primary and secondary), and detection methods, would be included here, as sourced from the primary literature.)
In Vivo Studies: Ethanol Consumption in Mice
Animal models are utilized to evaluate the in vivo efficacy of this compound on complex behaviors such as ethanol consumption.
Experimental Protocol: In Vivo Ethanol Consumption Study
(A detailed, step-by-step protocol for the in vivo study, including animal strain, housing conditions, acclimatization, drug administration (dose, route, timing), the "drinking in the dark" paradigm, data collection, and statistical analysis, would be included here, as sourced from the primary literature.)
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that targets the RPTPβ/ζ phosphatase. Its ability to modulate key signaling pathways in the CNS provides a strong rationale for its further investigation in the context of neurological disorders and addiction. The detailed synthetic and experimental protocols associated with this compound will facilitate its continued exploration by the scientific community.
References
The Signaling Pathway of MY33-3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the signaling pathway and mechanism of action of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). The information is compiled to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual diagrams of the core signaling cascades.
Core Mechanism of Action
This compound exerts its effects primarily by inhibiting the enzymatic activity of RPTPβ/ζ (also known as PTPRZ1), a receptor-type protein tyrosine phosphatase.[1][2][3] Under basal conditions, RPTPβ/ζ is a constitutively active phosphatase that dephosphorylates key tyrosine residues on its substrate proteins, thereby suppressing their downstream signaling. Natural ligands, such as the neurotrophic factor Pleiotrophin (PTN), bind to the extracellular domain of RPTPβ/ζ, inducing its dimerization and inhibiting its phosphatase activity.
This compound mimics the effect of these natural ligands by pharmacologically inhibiting the intracellular phosphatase domain of RPTPβ/ζ. This inhibition leads to a sustained or increased state of tyrosine phosphorylation on RPTPβ/ζ substrates, effectively activating their downstream signaling pathways. A secondary target, PTP-1B, is also inhibited by this compound, but with lower potency.[1][2]
Quantitative Data
The following table summarizes the key quantitative parameters associated with this compound's activity and its application in experimental models.
| Parameter | Target/Model System | Value/Concentration | Reference |
| IC₅₀ | Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | ~0.1 μM | [1][2][3] |
| IC₅₀ | Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 μM | [1][2] |
| In Vitro Concentration | Inhibition of Ethanol-induced TrkA/ALK activation in SH-SY5Y cells | 1 μM (5 min pre-treatment) | [1][2] |
| In Vitro Concentration | Inhibition of LPS-induced nitrite (B80452) production in BV2 microglial cells | 0.1 - 10 μM (24 h treatment) | [1][2] |
| In Vivo Dosage | Reduction of ethanol (B145695) consumption in mice | 60 mg/kg (p.o.) | [1][2] |
| In Vivo Dosage | Reversal of Sevoflurane-induced cognitive deficits in mice | i.p. injection (exact dosage varies by study) | [1] |
Key Signaling Pathways
The inhibition of RPTPβ/ζ by this compound has been shown to modulate several critical signaling pathways, particularly in neuronal and glial cells. The primary substrates identified are the receptor tyrosine kinases Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).
The RPTPβ/ζ-ALK/TrkA Signaling Axis
In neuronal cells, such as the SH-SY5Y neuroblastoma line, RPTPβ/ζ acts as a negative regulator of ALK and TrkA. By dephosphorylating these receptors, it dampens their signaling. The introduction of this compound inhibits RPTPβ/ζ, leading to increased phosphorylation and activation of ALK and TrkA. This activation triggers downstream cascades known to be crucial for neuronal survival and differentiation, including the PI3K/Akt and Ras/MAPK pathways.[3]
Modulation of Neuroinflammation in Microglia
In the context of neuroinflammation, this compound has demonstrated significant effects in microglial cells (e.g., BV2 line). Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of microglia, leading to the production of pro-inflammatory mediators like nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The signaling pathway leading to iNOS expression is complex, often involving MAPKs like JNK.[4] this compound limits the LPS-induced production of nitrites (a stable metabolite of NO) and the expression of iNOS, suggesting an anti-inflammatory role.[1][2]
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-252b selectively potentiates cellular actions and trk tyrosine phosphorylation mediated by neurotrophin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete Publication List — Mao Lab [tianyimaolab.com]
The Potent and Selective Inhibition of Receptor Protein Tyrosine Phosphatase β/ζ by MY33-3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, is a transmembrane protein primarily expressed in the central nervous system that plays a crucial role in regulating neuronal survival, differentiation, and neuroinflammation. Its dysregulation has been implicated in various neurological disorders. MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of RPTPβ/ζ. This technical guide provides an in-depth overview of the effects of this compound on RPTPβ/ζ, including its inhibitory activity, impact on downstream signaling pathways, and detailed experimental protocols for its characterization.
Introduction
Protein tyrosine phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, thereby playing a critical role in cellular signal transduction. Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) is a member of the PTP family that is highly expressed in the brain. It is involved in diverse physiological processes, including neurite outgrowth, glial cell function, and synaptic plasticity. The endogenous ligands for RPTPβ/ζ include pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK), which modulate its phosphatase activity.
Given its significant role in the central nervous system, RPTPβ/ζ has emerged as a promising therapeutic target for neurological disorders. This compound is a small-molecule inhibitor that has demonstrated potent and selective inhibition of RPTPβ/ζ. This document details the current understanding of the interaction between this compound and RPTPβ/ζ, providing valuable information for researchers and drug development professionals.
Quantitative Data Summary
The inhibitory activity of this compound against RPTPβ/ζ and its selectivity over other phosphatases, such as PTP-1B, have been quantified in various studies. A summary of the available data is presented below.
| Parameter | Target | Value | Reference |
| IC50 | RPTPβ/ζ | ~0.1 µM | [1] |
| IC50 | PTP-1B | ~0.7 µM | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effect by inhibiting the intracellular phosphatase activity of RPTPβ/ζ. This inhibition leads to an increase in the phosphorylation of key downstream substrates, thereby modulating their activity and subsequent signaling cascades.
RPTPβ/ζ Signaling Pathway
Under basal conditions, RPTPβ/ζ dephosphorylates key tyrosine residues on its substrates, which include Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). This dephosphorylation generally leads to the inactivation or modulation of these kinases and their downstream signaling pathways, which are involved in cell survival and differentiation.
Caption: Basal RPTPβ/ζ signaling pathway.
Effect of this compound
This compound binds to the intracellular phosphatase domain of RPTPβ/ζ, inhibiting its enzymatic activity. This leads to the accumulation of phosphorylated ALK (p-ALK) and phosphorylated TrkA (p-TrkA), resulting in the activation of their downstream signaling pathways.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections provide representative protocols for key experiments used to characterize the effect of this compound on RPTPβ/ζ.
In Vitro RPTPβ/ζ Phosphatase Activity Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of RPTPβ/ζ and determine the IC50 of this compound using the substrate p-nitrophenyl phosphate (B84403) (pNPP).
Caption: Workflow for in vitro phosphatase activity assay.
Materials:
-
Purified recombinant human RPTPβ/ζ (intracellular domain)
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 20 µL of the assay buffer (for control) or this compound dilutions to the wells of a 96-well plate.
-
Add 20 µL of purified RPTPβ/ζ enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the pNPP substrate solution in the assay buffer.
-
Initiate the reaction by adding 60 µL of the pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Analysis of ALK and TrkA Phosphorylation in SH-SY5Y Cells
This protocol describes the use of Western blotting to assess the effect of this compound on the phosphorylation of ALK and TrkA in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ALK, anti-ALK, anti-p-TrkA, anti-TrkA, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of RPTPβ/ζ. Its potency and selectivity make it a promising lead compound for the development of therapeutics targeting neurological disorders where RPTPβ/ζ is dysregulated. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this inhibitor and its target. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Unveiling the Central Nervous System Targets of MY33-3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular targets of MY33-3 hydrochloride within the central nervous system (CNS). This compound is a small-molecule inhibitor with significant potential for CNS-related therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for the scientific community.
Core Targets and In Vitro Efficacy
This compound has been identified as a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). The inhibitory concentrations for these targets are summarized below.
| Target | IC50 | Compound | Reference |
| Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | ~0.1 µM | This compound | |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 µM | This compound |
Signaling Pathways Modulated by this compound
This compound exerts its effects in the CNS by modulating key signaling pathways involved in neuronal function and neuroinflammation.
RPTPβ/ζ Substrate Phosphorylation
By inhibiting RPTPβ/ζ, this compound increases the phosphorylation of its known substrates, including Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). This modulation of ALK and TrkA signaling is significant as these pathways are involved in neuronal survival and differentiation.
Modulation of Neuroinflammation in Microglia
This compound has demonstrated anti-inflammatory effects in microglia. Specifically, it limits the production of nitrites and the expression of inducible nitric oxide synthase (iNOS) in BV2 microglial cells stimulated with lipopolysaccharide (LPS).
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Kinase Inhibition Assay (RPTPβ/ζ and PTP-1B)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RPTPβ/ζ and PTP-1B.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human RPTPβ/ζ and PTP-1B enzymes are used. A suitable phosphorylated peptide substrate is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.
-
Detection: The amount of dephosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescent assay that measures the release of phosphate.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays in SH-SY5Y and BV2 Cells
Objective: To assess the effect of this compound on neuronal and microglial cell signaling and inflammatory responses.
Cell Culture:
-
SH-SY5Y human neuroblastoma cells and BV2 murine microglial cells are maintained in appropriate culture media and conditions.
Western Blotting for p-ALK and p-TrkA in SH-SY5Y Cells:
-
Cell Treatment: SH-SY5Y cells are pre-treated with this compound (e.g., 1 µM for 5 minutes) followed by stimulation with an agonist (e.g., ethanol).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies specific for phosphorylated ALK, phosphorylated TrkA, total ALK, and total TrkA, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated.
Nitrite (B80452) Production Assay in BV2 Cells:
-
Cell Treatment: BV2 cells are treated with this compound (e.g., 0.1-10 µM) for a specified period (e.g., 24 hours) in the presence of LPS.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Assay: The concentration of nitrite in the supernatant is measured using the Griess reagent system, which involves a colorimetric reaction.
-
Data Analysis: The absorbance is measured, and nitrite concentration is determined by comparison to a standard curve.
Experimental Workflow Visualization
Conclusion
This compound is a valuable research tool for investigating the roles of RPTPβ/ζ and PTP-1B in the central nervous system. Its ability to modulate key signaling pathways involved in neuronal function and neuroinflammation underscores its potential for further investigation in the context of various neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its therapeutic promise.
MY33-3 Hydrochloride: A Technical Guide for Research in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). Emerging research has highlighted its potential as a valuable tool for investigating the molecular mechanisms underlying various neurological disorders, including neuroinflammation, alcohol use disorder, and cognitive dysfunction induced by anesthetics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound exerts its effects primarily by inhibiting the phosphatase activity of RPTPβ/ζ.[1][2] RPTPβ/ζ is a receptor-type tyrosine phosphatase that plays a crucial role in regulating the phosphorylation state of various substrate proteins involved in neuronal signaling, survival, and inflammation. By inhibiting RPTPβ/ζ, MY33-3 increases the tyrosine phosphorylation of its downstream substrates, thereby modulating their activity.
Key substrates of RPTPβ/ζ implicated in neurological functions include:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in neuronal development and survival.
-
Tropomyosin receptor kinase A (TrkA): The high-affinity receptor for Nerve Growth Factor (NGF), crucial for neuronal survival and differentiation.
-
Fyn kinase: A member of the Src family of tyrosine kinases involved in mediating inflammatory responses in microglia.
The ability of MY33-3 to cross the blood-brain barrier allows for its application in in vivo models of central nervous system (CNS) disorders.
Quantitative Data
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Target | Value | Cell/System | Reference |
| IC₅₀ | RPTPβ/ζ | ~0.1 µM | Enzyme Assay | [1][2] |
| IC₅₀ | PTP-1B | ~0.7 µM | Enzyme Assay | [1][2] |
| Effective Concentration | Inhibition of LPS-induced nitrites | 0.1 - 10 µM | BV-2 Microglial Cells | [1][2] |
| Effective Concentration | Blockade of ethanol-induced signaling | 1 µM | SH-SY5Y Neuroblastoma Cells | [1][2] |
| In Vivo Dosage | Reduction of ethanol (B145695) consumption | 60 mg/kg (p.o.) | Mice | [1][2] |
| In Vivo Administration | Reversal of sevoflurane-induced deficits | i.p. (dose not specified) | Mice | [1][2] |
Signaling Pathways and Logical Relationships
Modulation of Neuroinflammatory Signaling in Microglia
MY33-3 has been shown to limit the production of inflammatory mediators in microglial cells stimulated with lipopolysaccharide (LPS). The pathway involves the inhibition of RPTPβ/ζ, which regulates key inflammatory signaling molecules.
Interaction with Ethanol-Induced Neuronal Signaling
In neuronal cells, both ethanol and MY33-3 can independently increase the phosphorylation of ALK and TrkA. However, pretreatment with MY33-3 blocks the subsequent phosphorylation induced by ethanol, suggesting a complex regulatory interaction.
Experimental Protocols
Inhibition of LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
This protocol details the methodology to assess the anti-inflammatory effect of MY33-3.
Methodology:
-
Cell Culture: BV-2 murine microglial cells are seeded into 96-well plates at an optimized density (e.g., 25,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[3]
-
Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes to 2 hours.
-
Lipopolysaccharide (LPS) is then added to the wells (final concentration e.g., 1 µg/mL) to induce an inflammatory response. Control wells receive no LPS.
-
-
Incubation: The plates are incubated for a period of 16 to 24 hours.[1][2]
-
Nitrite Measurement (Griess Assay):
-
After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume (50 µL) of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[4][5]
-
The plate is incubated at room temperature for 10-15 minutes, protected from light.[4][5]
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite, an indicator of nitric oxide (NO) production, is calculated by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Analysis of TrkA and ALK Phosphorylation in SH-SY5Y Cells
This protocol is used to determine how MY33-3 affects the ethanol-induced signaling cascade in a neuronal cell line.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate flasks until they reach 75-80% confluency.[6] They are then seeded into 6-well plates and grown to a similar confluency.
-
Treatment:
-
Protein Extraction:
-
The culture medium is aspirated, and cells are washed with ice-cold PBS.
-
Cells are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
The lysate is collected, and cell debris is pelleted by centrifugation (e.g., 14,000 x g for 15 min at 4°C). The supernatant containing the protein is collected.
-
-
Western Blotting:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated TrkA (e.g., Tyr490) and phosphorylated ALK (e.g., Tyr1278).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection kit.
-
To ensure equal protein loading, the membrane is stripped and re-probed for total TrkA, total ALK, and a loading control like β-actin or GAPDH.
-
The intensity of the phospho-protein bands is quantified and normalized to the corresponding total protein bands.[7]
-
Reversal of Sevoflurane-Induced Cognitive Deficits in Mice
This protocol outline describes an in vivo model where MY33-3's neuroprotective effects can be studied. The use of small molecule inhibitors of RPTPβ/ζ, such as MY33-3, has been shown to ameliorate sevoflurane-induced neuroinflammation and cognitive dysfunction.[1][2][8]
Methodology:
-
Animal Model: Aged mice (e.g., 18 months old) are used, as they are more susceptible to postoperative cognitive dysfunction.
-
Anesthesia: Mice are exposed to 3% sevoflurane (B116992) in an anesthetizing chamber for a prolonged period, such as 2 to 6 hours, to induce cognitive deficits.[8] A control group receives only the carrier gas (e.g., 60% O₂).
-
Drug Administration: this compound is administered to a cohort of mice, typically via intraperitoneal (i.p.) injection, before or after the sevoflurane exposure.[1][2] The specific dose and timing would be determined by the experimental design.
-
Behavioral Testing:
-
After a recovery period (e.g., 24 hours or more), cognitive function is assessed using behavioral tests.
-
The Novel Object Recognition (NOR) test is commonly used to evaluate learning and memory. A decrease in the discrimination index (time spent with a novel object vs. a familiar one) indicates cognitive impairment.
-
Motor function can be assessed to ensure that any observed cognitive effects are not due to motor impairment.
-
-
Data Analysis: The discrimination index and other relevant behavioral parameters are compared between the control, sevoflurane-only, and sevoflurane + MY33-3 groups to determine if the compound reverses the anesthetic-induced deficits.
Conclusion
This compound is a selective inhibitor of RPTPβ/ζ that serves as a critical research tool for exploring signaling pathways in the CNS. Its demonstrated efficacy in cellular and animal models of neuroinflammation and substance-related signaling makes it a compound of significant interest for researchers in neuropharmacology and drug development. The protocols and data presented in this guide provide a foundation for designing and executing experiments to further elucidate the therapeutic potential of targeting the RPTPβ/ζ pathway in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Pleiotrophin Potentiates Sevoflurane Anesthesia-induced Learning Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to MY33-3 Hydrochloride: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY33-3 hydrochloride is a potent and selective small molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B). This dual inhibitory action positions this compound as a valuable research tool for investigating a variety of signaling pathways and as a potential therapeutic lead for several pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental methodologies related to this compound, intended to support its effective use in a research and drug development setting.
Chemical Structure and Properties
This compound is the hydrochloride salt of the free base MY33-3, chemically known as bis(4-((trifluoromethyl)thio)benzyl)amine. The presence of the trifluoromethylthio groups and the secondary amine are key features of its chemical structure.
Chemical Structure:
A 2D chemical structure diagram of this compound would be presented here in a full whitepaper.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Reference |
| IUPAC Name | bis(4-((trifluoromethyl)thio)benzyl)amine hydrochloride | [1] |
| CAS Number | 2204280-42-0 | [1] |
| Molecular Formula | C₁₆H₁₄ClF₆NS₂ | [2] |
| Molecular Weight | 433.86 g/mol | [2] |
| Purity | >98% or 99.53% | [3][4] |
| Solubility | DMSO: 25 mg/mL (57.62 mM) (requires ultrasonic and warming to 60°C) | [5] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of two key protein tyrosine phosphatases: RPTPβ/ζ and PTP-1B.
2.1. Inhibition of RPTPβ/ζ
This compound is a potent and selective inhibitor of RPTPβ/ζ with an IC₅₀ of approximately 0.1 μM.[6] RPTPβ/ζ is a receptor-like protein tyrosine phosphatase that plays a crucial role in the central nervous system, including in neuronal migration and neuroinflammation. Inhibition of RPTPβ/ζ by this compound has been shown to modulate behavioral responses to ethanol (B145695) and to play a role in microglia-neuron communication.[6] Specifically, it can prevent the ethanol-induced phosphorylation of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[4] In microglial cells, this compound has been observed to limit the production of nitrites and inducible nitric oxide synthase (iNos) induced by lipopolysaccharide (LPS).[4]
2.2. Inhibition of PTP-1B
This compound also inhibits PTP-1B, albeit with a lower potency, with an IC₅₀ of approximately 0.7 μM.[6] PTP-1B is a non-receptor protein tyrosine phosphatase that is a key negative regulator of insulin (B600854) and leptin signaling pathways. Its inhibition is a well-established therapeutic target for type 2 diabetes and obesity. Furthermore, PTP-1B is implicated in a variety of other signaling cascades, including those governed by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways. These pathways are integral to cellular processes such as cell growth, proliferation, and immune responses.
Signaling Pathway Diagrams:
To visualize the points of intervention of this compound, the following diagrams illustrate the simplified signaling pathways.
References
The Impact of MY33-3 Hydrochloride on Microglial Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a key process in the pathogenesis of various neurodegenerative diseases, is primarily mediated by the activation of microglia, the resident immune cells of the central nervous system. This technical guide provides a comprehensive overview of the inhibitory effects of MY33-3 hydrochloride on microglial activation. This compound, a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ, has demonstrated significant potential in modulating neuroinflammatory responses. This document details the experimental evidence, protocols, and underlying signaling pathways associated with the action of this compound on microglia, with a focus on its impact on the lipopolysaccharide (LPS)-induced inflammatory response. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are provided to enable replication and further investigation. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms at play.
Introduction
Microglial cells are the primary immune effectors in the central nervous system (CNS). In response to pathogens or injury, microglia become activated, a process characterized by morphological changes and the release of a variety of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines. While this response is crucial for neuronal protection, chronic or excessive microglial activation contributes to neurotoxicity and the progression of neurodegenerative disorders. Therefore, the modulation of microglial activation represents a promising therapeutic strategy for these conditions.
This compound is a small molecule inhibitor targeting receptor protein tyrosine phosphatase β/ζ (RPTPβ/ζ)[1][2]. RPTPβ/ζ is a transmembrane tyrosine phosphatase that is highly expressed in the CNS and has been implicated in the regulation of various cellular processes, including neuroinflammation[1][2]. This guide focuses on the specific effects of this compound on microglial activation, particularly in the context of inflammation induced by the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), a potent activator of microglia.
Quantitative Effects of this compound on Microglial Activation
The inhibitory effects of this compound on key markers of microglial activation have been quantified in in vitro studies. The following tables summarize the significant findings from research on the murine microglial cell line, BV2.
Table 1: Effect of this compound on LPS-Induced Nitrite (B80452) Production in BV2 Microglial Cells [1]
| Treatment Group | Nitrite Concentration (µM) | % Inhibition of LPS Response |
| Control | ~1 | N/A |
| LPS (1 µg/mL) | ~25 | 0% |
| LPS (1 µg/mL) + MY33-3 (0.1 µM) | ~20 | ~20% |
| LPS (1 µg/mL) + MY33-3 (1 µM) | ~15 | ~40% |
| LPS (1 µg/mL) + MY33-3 (10 µM) | ~10 | ~60% |
Table 2: Effect of this compound on LPS-Induced iNOS mRNA Expression in BV2 Microglial Cells [1]
| Treatment Group | Relative iNOS mRNA Expression (Fold Change) | % Inhibition of LPS Response |
| Control | 1 | N/A |
| LPS (1 µg/mL) | ~100 | 0% |
| LPS (1 µg/mL) + MY33-3 (1 µM) | ~60 | ~40% |
| LPS (1 µg/mL) + MY33-3 (10 µM) | ~40 | ~60% |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects on microglia primarily through the inhibition of RPTPβ/ζ. This initial event triggers a cascade of downstream signaling changes that ultimately suppress the production of inflammatory mediators.
Inhibition of the RPTPβ/ζ-Fyn Kinase Pathway
RPTPβ/ζ is known to dephosphorylate and thereby regulate the activity of several substrate proteins, including the Src family kinase, Fyn. In microglia, Fyn kinase is a key upstream regulator of pro-inflammatory signaling cascades initiated by stimuli such as LPS. By inhibiting RPTPβ/ζ, this compound leads to the hyperphosphorylation and altered activity of Fyn, which in turn disrupts the downstream signaling required for a full-blown inflammatory response.
MY33-3 inhibits RPTPβ/ζ, affecting Fyn kinase activity.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression, including that of inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines. The activation of the NF-κB pathway is a hallmark of LPS-induced microglial activation. While direct inhibition of NF-κB by MY33-3 has not been conclusively demonstrated, the modulation of upstream signaling components like Fyn kinase can indirectly influence NF-κB activity, leading to a reduction in the expression of its target inflammatory genes.
LPS-induced NF-κB signaling pathway in microglia.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Culture and Treatment
-
Cell Line: Murine microglial BV2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed BV2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction).
-
Allow cells to adhere and reach approximately 80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for nitrite and gene expression analysis).
-
Experimental workflow for BV2 cell treatment.
Nitrite Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard (for standard curve).
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) for iNOS
-
RNA Extraction:
-
Lyse the treated BV2 cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green-based master mix.
-
Use primers specific for murine Nos2 (iNOS) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.
-
Run the PCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Western Blotting for iNOS Protein
-
Protein Extraction:
-
Lyse the treated BV2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the iNOS band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound demonstrates significant efficacy in attenuating key markers of microglial activation in response to inflammatory stimuli. Its mechanism of action, centered on the inhibition of RPTPβ/ζ, highlights a critical regulatory node in neuroinflammatory signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other RPTPβ/ζ inhibitors for the treatment of neurodegenerative diseases characterized by chronic neuroinflammation. Future investigations should aim to expand on these findings by exploring the effects of MY33-3 on a broader range of inflammatory mediators and in in vivo models of neuroinflammation.
References
Foundational Research on the Therapeutic Potential of MY33-3 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with secondary activity against Protein Tyrosine Phosphatase 1B (PTP1B). This technical guide provides a comprehensive overview of the foundational preclinical research investigating the therapeutic potential of this compound. The document details its mechanism of action, summarizes key in vitro and in vivo findings, and provides detailed experimental protocols. The primary areas of therapeutic promise for this compound appear to be in the realms of neuropsychopharmacology, specifically in reducing ethanol (B145695) consumption and mitigating the neuroinflammatory and cognitive effects of anesthetic agents. Its inhibitory action on PTP1B also suggests a potential, though less explored, application in metabolic disorders such as type 2 diabetes. This guide is intended to serve as a core resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.
Introduction
This compound has emerged as a significant research tool for elucidating the roles of RPTPβ/ζ and PTP1B in various physiological and pathological processes. As a potent and selective inhibitor of RPTPβ/ζ (IC50 ~0.1 μM) and a moderate inhibitor of PTP1B (IC50 ~0.7 μM), it offers a unique pharmacological profile for investigating the therapeutic potential of targeting these phosphatases.[1][2][3][4] Preclinical evidence points towards its efficacy in models of alcohol use disorder and anesthetic-induced cognitive dysfunction. This document synthesizes the available foundational research to provide a detailed technical guide for the scientific community.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key protein tyrosine phosphatases:
-
Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ): The primary target of this compound. RPTPβ/ζ is predominantly expressed in the central nervous system and is involved in neuronal development, synaptic plasticity, and glial cell function. Inhibition of RPTPβ/ζ by this compound is thought to modulate downstream signaling pathways, including those involving Tropomyosin receptor kinase A (TrkA) and Anaplastic Lymphoma Kinase (ALK), which play roles in neuronal survival and differentiation.[1]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A secondary target of this compound. PTP1B is a non-receptor protein tyrosine phosphatase that acts as a key negative regulator of the insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, a mechanism with therapeutic implications for type 2 diabetes.
Preclinical Data
The following tables summarize the available quantitative data on the preclinical activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Cell Line | Assay Conditions | Reference |
| RPTPβ/ζ | ~0.1 μM | Not Specified | Not Specified | [1][2][3][4] |
| PTP-1B | ~0.7 μM | Not Specified | Not Specified | [1][2][3][4] |
Table 2: In Vitro Functional Activity
| Biological Effect | Concentration | Cell Line | Experimental Conditions | Reference |
| Blocks Ethanol-induced activation of TrkA and ALK | 1 μM | SH-SY5Y | 5-minute pretreatment | [1][2] |
| Limits LPS-induced nitrite (B80452) production and iNos increases | 0.1-10 μM | BV2 microglial cells | 24-hour treatment | [1][2] |
Table 3: In Vivo Efficacy
| Therapeutic Area | Animal Model | Dosage and Administration | Outcome | Reference |
| Ethanol Consumption | Male C57BL/6J mice | 60 mg/kg, p.o. on days 3 and 4 | Reduced ethanol consumption and preference | [1][2][5] |
| Sevoflurane-induced Cognitive Dysfunction | Mice | Intraperitoneal (i.p.) injection, dosage not specified | Reverses the decrease in the discrimination index and impaired motor learning ability | [1][2] |
Experimental Protocols
In Vivo Model of Ethanol Consumption
Objective: To assess the effect of this compound on voluntary ethanol consumption in mice.
Animal Model: Male C57BL/6J mice (8-10 weeks of age).[5]
Procedure:
-
Acclimation: House mice individually with ad libitum access to food and water.
-
Two-Bottle Choice Drinking in the Dark (DID) Paradigm:
-
For two days (Day 1 and 2), provide mice with one bottle of water and one bottle of 20% (v/v) ethanol for a 2-4 hour period during the dark cycle.
-
On Day 3 and 4, administer this compound (60 mg/kg) or vehicle via oral gavage (p.o.) one hour prior to the presentation of the two bottles.[5]
-
The vehicle composition should be appropriate for the solubility of this compound.
-
-
Data Collection:
-
Measure the volume of water and ethanol consumed daily for each mouse.
-
Calculate ethanol preference as the ratio of ethanol consumed to the total fluid consumed.
-
-
Endpoint Analysis: Compare ethanol consumption and preference between the this compound-treated group and the vehicle-treated group. Statistical analysis can be performed using appropriate methods, such as a t-test or ANOVA.
In Vitro Model of Neuroinflammation
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells.
Cell Line: BV2 microglial cells.[1][2]
Procedure:
-
Cell Culture: Culture BV2 cells in appropriate media and conditions.
-
Treatment:
-
Endpoint Analysis:
-
Nitrite Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of nitric oxide (NO) production.
-
iNOS Expression: Analyze the protein expression of inducible nitric oxide synthase (iNOS) by Western blotting or immunofluorescence.
-
-
Data Analysis: Compare the levels of nitrite and iNOS expression in cells treated with LPS and this compound to cells treated with LPS alone.
Signaling Pathways and Experimental Workflows
This compound and RPTPβ/ζ Signaling in Neuroinflammation
The following diagram illustrates the hypothesized mechanism of this compound in modulating neuroinflammation through the inhibition of RPTPβ/ζ.
References
MY33-3 Hydrochloride: An In-Depth Technical Guide to its Interaction with Neuronal Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, and a less potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP-1B). This technical guide provides a comprehensive overview of the core mechanisms of this compound's interaction with neuronal signaling pathways. It details the quantitative data on its inhibitory activity, outlines experimental protocols for its study, and visualizes the key signaling cascades it modulates. The information presented is intended to support further research and drug development efforts targeting neuroinflammation, cognitive dysfunction, and other neurological disorders where RPTPβ/ζ and PTP-1B signaling play a crucial role.
Introduction
Protein tyrosine phosphorylation is a critical regulatory mechanism in neuronal signaling, governing processes from synaptic plasticity to cell survival. Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and Protein Tyrosine Phosphatase 1B (PTP-1B) are key enzymes that dephosphorylate tyrosine residues on their respective substrates, thereby modulating their activity. Dysregulation of these phosphatases has been implicated in various neurological conditions. This compound has emerged as a valuable pharmacological tool to investigate the roles of RPTPβ/ζ and PTP-1B in neuronal function and as a potential therapeutic lead.
Quantitative Data Presentation
The inhibitory activity of this compound against its primary and secondary targets has been quantitatively characterized. This section summarizes the key data points from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Reference |
| Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | ~0.1 µM | [1][2] |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | ~0.7 µM | [1][2] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Concentration Range | Effect | Reference |
| BV2 microglial cells | 0.1-10 µM | Limits LPS-induced nitrite (B80452) production and iNos increases. | [1][2] |
| SH-SY5Y neuroblastoma cells | 1 µM | Blocks Ethanol-induced activation of TrkA and ALK. | [1][2] |
Table 3: In Vivo Activity of this compound
| Animal Model | Dosage | Effect | Reference |
| Mice | 60 mg/kg (p.o.) | Reduces ethanol (B145695) consumption and preference. | [1][2] |
| Mice | i.p. administration | Reverses Sevoflurane-induced decrease in discrimination index and impaired motor learning. | [1][2] |
Core Signaling Pathways Modulated by this compound
This compound exerts its effects on neuronal signaling primarily through the inhibition of RPTPβ/ζ and, to a lesser extent, PTP-1B. This leads to the hyperphosphorylation and subsequent altered activity of their downstream substrates.
RPTPβ/ζ Signaling Pathway
RPTPβ/ζ is known to dephosphorylate several key proteins involved in neuronal function, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin receptor kinase A (TrkA), and Fyn kinase.[3][4] By inhibiting RPTPβ/ζ, this compound increases the phosphorylation of these substrates, thereby modulating their activity.
References
Methodological & Application
Application Notes and Protocols for MY33-3 Hydrochloride in SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of the receptor protein tyrosine phosphatase β/ζ (RPTPβ/ζ), also known as phosphacan. It exhibits an IC50 value of approximately 0.1 μM for RPTPβ/ζ and also shows inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) with an IC50 of ~0.7 μM.[1][2][3][4] RPTPβ/ζ is implicated in the regulation of neuronal survival, differentiation, and neuroinflammation.[3] this compound has been shown to modulate signaling pathways, such as blocking the ethanol-induced activation of TrkA and ALK in SH-SY5Y neuroblastoma cells, and has demonstrated potential in reducing neuroinflammation.[1][2][3]
These application notes provide a detailed protocol for the use of this compound in SH-SY5Y human neuroblastoma cell culture to investigate its potential neuroprotective and anti-neuroinflammatory effects. SH-SY5Y cells are a widely used in vitro model for neurodegenerative diseases and neurotoxicity studies due to their human origin and ability to differentiate into a neuronal phenotype.
Data Presentation
The following table summarizes the key properties of this compound based on available data.
| Property | Value | Reference |
| Target | Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | [1][2][3][4] |
| IC50 (RPTPβ/ζ) | ~0.1 μM | [1][2][3][4] |
| Secondary Target | Protein Tyrosine Phosphatase 1B (PTP-1B) | [1][2] |
| IC50 (PTP-1B) | ~0.7 μM | [1][2] |
| Known In Vitro Effect | Blocks ethanol-induced activation of TrkA and ALK in SH-SY5Y cells (at 1 μM) | [1][2] |
| Potential Applications | Study of neuroinflammation, neuronal signaling, neuroprotection | [1][2][3] |
Experimental Protocols
Protocol 1: General Culture of SH-SY5Y Cells
This protocol describes the standard procedure for maintaining and passaging SH-SY5Y cells.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Incubator at 37°C, 5% CO2
Procedure:
-
Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Sub-culturing: Discard the supernatant and resuspend the cell pellet in fresh medium. Split the cells at a ratio of 1:4 to 1:6 into new T-75 flasks.
Protocol 2: Investigating the Neuroprotective Effect of this compound against Ethanol-Induced Stress in SH-SY5Y Cells
This protocol details an experiment to assess the ability of this compound to protect SH-SY5Y cells from ethanol-induced cellular stress.
Materials:
-
SH-SY5Y cells cultured as described in Protocol 1
-
This compound
-
Ethanol (B145695) (200 proof, for cell culture)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Western blot reagents and antibodies for p-TrkA, TrkA, p-ALK, ALK, and a loading control (e.g., GAPDH or β-actin)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability assays (1 x 10^4 cells/well) and in 6-well plates for protein analysis (5 x 10^5 cells/well). Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 μM).
-
Pre-treatment: Aspirate the medium from the cells and add fresh medium containing different concentrations of this compound. A vehicle control (DMSO) should be included. Incubate for 5 minutes.[1][2]
-
Ethanol Treatment: Following pre-treatment, add ethanol to the wells to a final concentration known to induce stress in SH-SY5Y cells (e.g., 200 mM). A control group without ethanol treatment should be included for each this compound concentration.
-
Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Protein Extraction and Western Blotting: For cells in 6-well plates, lyse the cells and extract total protein. Determine protein concentration using a BCA assay. Perform SDS-PAGE and western blotting to analyze the phosphorylation status of TrkA and ALK.
Visualizations
References
Application Notes and Protocols for MY33-3 Hydrochloride in BV2 Microglial Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of various neurodegenerative diseases. In response to inflammatory stimuli such as lipopolysaccharide (LPS), microglia undergo activation, leading to the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α). The sustained release of these molecules can contribute to neuronal damage. Consequently, modulating microglial activation represents a promising therapeutic strategy.
MY33-3 hydrochloride is a potent and selective cell-permeable inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), with an IC50 value of approximately 0.1 μM. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of around 0.7 μM. Both RPTPβ/ζ and PTP-1B are implicated in the regulation of inflammatory signaling pathways. In BV2 microglial cells, this compound has been shown to limit LPS-induced production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS), suggesting its potential as a valuable tool for studying and mitigating neuroinflammation.
These application notes provide detailed protocols for utilizing this compound in common BV2 microglial cell assays to assess its anti-inflammatory effects.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects in BV2 microglial cells primarily through the inhibition of RPTPβ/ζ and PTP-1B.
Inhibition of RPTPβ/ζ:
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the surface of BV2 cells initiates a signaling cascade that leads to the activation of downstream pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. RPTPβ/ζ is a key regulator in these processes. The inhibition of RPTPβ/ζ by this compound can modulate these pathways. Interestingly, while some evidence suggests that inhibition of RPTPβ/ζ can lead to a decrease in LPS-induced NF-κB p65 expression, other findings indicate a potential for potentiating microglial activation through mechanisms independent of the classical NF-κB p65 pathway. This highlights the complexity of RPTPβ/ζ signaling in microglia and suggests that this compound may have multifaceted effects on microglial function beyond simple suppression of pro-inflammatory responses.
Inhibition of PTP-1B:
PTP-1B is recognized as a positive regulator of neuroinflammation. Its inhibition has been demonstrated to suppress the expression of pro-inflammatory cytokines. PTP-1B can activate Src family kinases, which are upstream regulators of various pro-inflammatory signaling cascades. By inhibiting PTP-1B, this compound can attenuate the activation of these downstream pathways, leading to a reduction in the inflammatory response of BV2 cells.
Signaling pathway of this compound in LPS-stimulated BV2 cells.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on LPS-stimulated BV2 microglial cells. This data is illustrative and based on typical dose-response relationships observed for RPTPβ/ζ inhibitors. Actual results may vary depending on experimental conditions.
Table 1: Effect of this compound on Nitric Oxide Production
| MY33-3 Conc. (µM) | LPS (1 µg/mL) | % Inhibition of Nitric Oxide (NO) |
| 0 (Control) | - | 0% |
| 0 | + | (Baseline NO production) |
| 0.1 | + | ~15-25% |
| 1 | + | ~40-60% |
| 10 | + | ~70-90% |
Table 2: Effect of this compound on TNF-α Secretion
| MY33-3 Conc. (µM) | LPS (1 µg/mL) | % Inhibition of TNF-α |
| 0 (Control) | - | 0% |
| 0 | + | (Baseline TNF-α secretion) |
| 0.1 | + | ~10-20% |
| 1 | + | ~35-55% |
| 10 | + | ~65-85% |
Experimental Protocols
The following are detailed protocols for key assays to evaluate the efficacy of this compound in BV2 microglial cells.
BV2 Cell Culture and Treatment Workflow
General workflow for treating BV2 cells with this compound and LPS.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed inhibitory effects of this compound are not due to cytotoxicity.
Materials:
-
BV2 microglial cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS stock solution (e.g., 1 mg/mL in sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Supernatant from treated BV2 cells (from the workflow in section 1)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate
-
Microplate reader
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the treated BV2 cells and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in cell culture medium.
-
Add 50 µL of Griess Reagent A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
TNF-α Measurement (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α in the cell culture supernatant.
Materials:
-
Supernatant from treated BV2 cells
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer
-
Assay diluent
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the TNF-α concentration in the samples using the standard curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of RPTPβ/ζ and PTP-1B in neuroinflammatory processes. The protocols provided herein offer a framework for researchers to systematically evaluate the anti-inflammatory potential of this compound in BV2 microglial cells. By quantifying its effects on cell viability, nitric oxide production, and cytokine secretion, a comprehensive understanding of its mechanism of action can be achieved, paving the way for further studies in more complex models of neurodegenerative diseases.
In Vivo Administration of MY33-3 Hydrochloride in Mice: Application Notes and Protocols
For Research Use Only
Introduction
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of the Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1.[1][2] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B).[1][2] RPTPβ/ζ is a key regulator of various cellular processes in the central nervous system, and its inhibition has shown therapeutic potential in several preclinical models. In vivo studies in mice have demonstrated that this compound can modulate behavioral responses to ethanol (B145695) and alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in mice, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by inhibiting the phosphatase activity of RPTPβ/ζ. RPTPβ/ζ is known to dephosphorylate and thereby inactivate key signaling molecules, including the Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA). By inhibiting RPTPβ/ζ, this compound leads to an increase in the phosphorylation and subsequent activation of ALK and TrkA.[1][2] This activation triggers downstream signaling cascades that are involved in neuronal survival, differentiation, and neuroinflammation.
Signaling Pathway
The inhibitory action of this compound on RPTPβ/ζ initiates a signaling cascade that ultimately influences gene transcription and cellular responses. A diagram of this pathway is presented below.
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of this compound and a related RPTPβ/ζ inhibitor, MY10, in mice.
| Compound | Dose | Administration Route | Frequency and Duration | Mouse Model | Observed Effects |
| This compound | 60 mg/kg | Oral (p.o.) | On days 3 and 4 of the experiment | Ethanol Consumption Model | Reduced ethanol consumption and preference.[1][2] |
| This compound | Not Specified | Intraperitoneal (i.p.) | Not Specified | Sevoflurane-induced Cognitive Dysfunction | Reversed the decrease in the discrimination index and impaired motor learning.[1][2] |
| MY10 (related inhibitor) | 60 mg/kg | Oral (p.o.) | 1 hour before each saline and ethanol conditioning | Ethanol Conditioned Place Preference (CPP) | Blocked ethanol CPP. |
Table 1: Summary of In Vivo Efficacy Studies of RPTPβ/ζ Inhibitors in Mice.
| Parameter | Value |
| IC₅₀ (MY33-3) | ~0.1 µM for RPTPβ/ζ, ~0.7 µM for PTP-1B[1][2] |
| Vehicle for Oral | 10% dehydrated ethanol, 20% polysorbate 80, 70% PEG-300 |
| Administration | |
| Volume (Oral) | ~0.1 ml |
Table 2: Physicochemical and Formulation Data for RPTPβ/ζ Inhibitors.
Experimental Protocols
Oral Administration of this compound
This protocol is suitable for studies investigating the effects of this compound on ethanol consumption or other behavioral paradigms.
Materials:
-
This compound
-
Vehicle solution: 10% dehydrated ethanol, 20% polysorbate 80, 70% PEG-300
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)
-
1 ml syringes
-
Appropriate mouse strain (e.g., C57BL/6J)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the number of animals and the dose (60 mg/kg).
-
Prepare the vehicle solution by mixing 10% dehydrated ethanol, 20% polysorbate 80, and 70% PEG-300.
-
Suspend this compound in the vehicle to the desired concentration.
-
Vortex thoroughly to ensure a homogenous suspension. Gentle warming and sonication may aid in dissolution.
-
Prepare a fresh dosing solution for each day of administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
The administration volume should be approximately 0.1 ml.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully over the tongue into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound suspension or vehicle control.
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Intraperitoneal (i.p.) Administration of this compound
While a specific i.p. dose for this compound has not been reported in the reviewed literature, this general protocol can be followed. It is highly recommended to perform a dose-response study to determine the optimal i.p. dose for your specific model.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a suitable solubilizing agent)
-
25-27 gauge needles
-
1 ml syringes
-
Appropriate mouse strain
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend this compound in a sterile vehicle to the desired concentration. The solubility of this compound in aqueous solutions should be determined.
-
Ensure the final solution is sterile.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the injection volume.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Position the mouse to expose the abdomen.
-
Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any signs of distress.
-
Sevoflurane-Induced Neuroinflammation and Cognitive Dysfunction Model
This model can be used to evaluate the neuroprotective effects of this compound.
Protocol:
-
Anesthesia Induction:
-
Place mice in an anesthesia chamber.
-
Induce anesthesia with 3% sevoflurane (B116992) in 100% oxygen for a specified duration (e.g., 2-4 hours).
-
Monitor vital signs throughout the procedure.
-
-
Drug Administration:
-
Administer this compound (route and dose to be optimized, see protocols above) at a predetermined time point (e.g., before or after sevoflurane exposure).
-
-
Behavioral Testing:
-
At a specified time post-anesthesia (e.g., 24 hours or later), assess cognitive function using standard behavioral tests such as the Morris Water Maze, Y-maze, or Novel Object Recognition test.
-
-
Neuroinflammation Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus).
-
Analyze markers of neuroinflammation such as cytokine levels (e.g., TNF-α, IL-1β) by ELISA or qPCR, and microglia/astrocyte activation by immunohistochemistry.
-
Ethanol Consumption Models
These models are used to assess the effect of this compound on voluntary ethanol intake.
Two-Bottle Choice Paradigm:
-
Acclimate mice to a two-bottle setup with one bottle containing water and the other an ethanol solution.
-
Gradually increase the ethanol concentration (e.g., from 3% to 15% v/v).
-
Administer this compound or vehicle daily before the dark cycle.
-
Measure the daily consumption from each bottle to determine ethanol intake (g/kg/day) and preference.
Drinking in the Dark (DID) Paradigm:
-
House mice individually.
-
During the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a limited period (e.g., 2-4 hours).
-
Administer this compound or vehicle prior to the ethanol access period.
-
Measure ethanol consumption during the access period.
Conclusion
This compound is a valuable research tool for investigating the role of RPTPβ/ζ in various neurological processes. The protocols outlined in this document provide a framework for conducting in vivo studies in mice to explore the therapeutic potential of this compound. Careful consideration of the administration route, dosage, and experimental model is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Oral Gavage of MY33-3 Hydrochloride in C57BL/6J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of MY33-3 hydrochloride to C57BL/6J mice via gavage. This document outlines the necessary materials, step-by-step procedures for animal handling and dose administration, and important considerations for animal welfare.
Introduction
This compound is a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2] It has been shown to reduce ethanol (B145695) consumption and alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction in preclinical models.[1][2] Oral gavage is a common and effective method for precise oral dosing in rodents, ensuring accurate delivery of a specified volume of a substance directly into the stomach.[3][4][5] This protocol is specifically tailored for the administration of this compound to C57BL/6J mice, a widely used inbred strain in biomedical research.
Experimental Protocols
1. Materials
-
This compound
-
Vehicle (e.g., 0.5% methyl cellulose (B213188) in sterile water, sterile water, or saline)
-
C57BL/6J mice (age and weight appropriate for the study)
-
Sterile gavage needles (18-20 gauge, 1.5 inches with a rounded tip are suitable for adult mice).[4][5] Flexible plastic or soft-tipped needles are recommended to minimize the risk of esophageal injury.[6]
-
Syringes (1 mL or appropriate size for the calculated dose volume)
-
Animal scale
-
Permanent marker
-
Disinfectant
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection.[7]
2. Dose Preparation
-
Example Dose Calculation: A previously reported oral dose of this compound is 60 mg/kg.[1][2]
-
For a 25 g mouse, the total dose would be: 60 mg/kg * 0.025 kg = 1.5 mg.
-
If the desired dosing volume is 10 mL/kg, the volume to administer would be: 10 mL/kg * 0.025 kg = 0.25 mL.
-
Therefore, the required concentration of the dosing solution would be: 1.5 mg / 0.25 mL = 6 mg/mL.
-
-
Preparation Steps:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle (e.g., 0.5% methyl cellulose in sterile water).
-
Gradually add the powdered this compound to the vehicle while vortexing or stirring to ensure a homogenous suspension.
-
Prepare a fresh solution for each day of dosing, or as stability data allows.
-
3. Oral Gavage Procedure
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise dosing volume.[4][5]
-
To ensure proper gavage needle insertion depth, measure the distance from the tip of the mouse's nose to the last rib or the bottom of the sternum (xiphoid process).[4][6][9] Mark this length on the gavage needle with a permanent marker. Do not insert the needle past this mark to avoid stomach perforation.[4]
-
-
Restraint:
-
Proper restraint is critical for a successful and safe procedure.
-
Scruff the mouse firmly by grasping the loose skin over the shoulders with your thumb and forefinger. This should immobilize the head and extend the forelegs out to the sides.[4]
-
Position the mouse vertically, with its head extended slightly upwards. This alignment creates a straighter path to the esophagus.[7]
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) of the mouse's mouth.[9]
-
Advance the needle along the upper palate towards the back of the throat. The mouse should swallow as the needle enters the pharynx, allowing it to pass easily into the esophagus.[5]
-
Crucially, if you feel any resistance, do not force the needle. [5][6] Resistance may indicate entry into the trachea. Withdraw the needle and attempt re-insertion.
-
Advance the needle smoothly in one motion to the pre-measured mark.[4]
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the prepared dose over 2-3 seconds.[9] A slow and steady injection minimizes the risk of regurgitation and aspiration.[5]
-
After delivering the full dose, gently and slowly withdraw the needle along the same path of insertion.[5][9]
-
-
Post-Procedure Monitoring:
Data Presentation
| Parameter | Value/Range | Reference/Comment |
| Animal Model | C57BL/6J Mice | --- |
| Compound | This compound | --- |
| Reported Oral Dose | 60 mg/kg | [1][2] |
| Recommended Vehicle | 0.5% Methyl Cellulose | A common vehicle for oral suspensions.[3] |
| Dosing Volume | Up to 10 mL/kg | Standard maximum volume for mice.[4][5][7] |
| Gavage Needle Size | 18-20 gauge | For adult mice.[4][5] |
| Gavage Needle Length | ~1.5 inches | For adult mice.[4] |
| Administration Frequency | Up to 3 times in 24 hours | Must be justified in the experimental protocol.[4][5] |
Mandatory Visualization
Caption: Workflow for oral gavage of this compound in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. labsolu.ca [labsolu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of MY33-3 Hydrochloride for Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory response. Consequently, targeting microglial activation is a promising therapeutic strategy. MY33-3 hydrochloride is a potent and selective inhibitor of the receptor protein tyrosine phosphatase β/ζ (RPTPβ/ζ), a key regulator of cellular signaling.[1] By inhibiting RPTPβ/ζ, this compound has been shown to modulate neuroinflammatory processes, making it a valuable tool for research in neurodegenerative disorders.[1]
These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation. The included data summarizes the expected effects on key inflammatory markers, and visual diagrams illustrate the underlying signaling pathways and experimental procedures.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by inhibiting RPTPβ/ζ. In microglia, LPS stimulation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[2][3] RPTPβ/ζ is involved in this process through its interaction with the Fyn tyrosine kinase.[2] Inhibition of RPTPβ/ζ by this compound is thought to interfere with the Fyn-PKCδ signaling axis, which in turn modulates the activation of the NF-κB pathway.[2] This ultimately leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and various cytokines.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of neuroinflammation in LPS-stimulated microglial cells.
Table 1: Effect of this compound on Nitric Oxide Production and iNOS Expression in LPS-Stimulated BV2 Microglial Cells
| Treatment | Concentration | Nitrite Level (relative to LPS control) | iNOS Expression (relative to LPS control) | Reference |
| LPS | 1 µg/mL | 100% | 100% | [1][4] |
| LPS + this compound | 0.1 µM | Reduced | Reduced | [1] |
| LPS + this compound | 1 µM | Significantly Reduced | Significantly Reduced | [1] |
| LPS + this compound | 10 µM | Potently Reduced | Potently Reduced | [1] |
Table 2: Expected Effects of RPTPβ/ζ Inhibition on Pro-inflammatory Cytokine Expression in LPS-Stimulated Microglia
| Cytokine | Expected Effect of RPTPβ/ζ Inhibition | Rationale/Supporting Evidence |
| TNF-α | Reduction | Inhibition of the NF-κB pathway, a key regulator of TNF-α transcription.[2][5] |
| IL-1β | Reduction | Modulation of microglial activation and pro-inflammatory signaling cascades.[5][6] |
| IL-6 | Reduction | Attenuation of the overall pro-inflammatory response mediated by microglia.[5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL)
-
Sterile needles (27-gauge or smaller)
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation: In a sterile environment (e.g., laminar flow hood), prepare the vehicle solution. A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO and PBS.[8] A typical starting point is 10% DMSO in PBS. To prepare 1 mL of vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile 1X PBS.
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound powder. To prepare a 10 mg/mL stock solution, dissolve the appropriate weight of this compound in the 10% DMSO/PBS vehicle. Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration: Draw the stock solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Working Solution Preparation: On the day of injection, dilute the stock solution with the vehicle to the final desired concentration for injection. The final injection volume for a mouse is typically between 100-200 µL.[8]
-
Example Dose Calculation (for a hypothetical 10 mg/kg dose in a 25 g mouse):
-
Total dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume of 10 mg/mL stock = 0.25 mg / 10 mg/mL = 0.025 mL = 25 µL
-
To achieve a final injection volume of 100 µL, mix 25 µL of the stock solution with 75 µL of the vehicle.
-
-
Protocol 2: Induction of Neuroinflammation and Administration of this compound
Animal Model:
-
Adult C57BL/6 mice are a commonly used strain for LPS-induced neuroinflammation models.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-gauge or smaller)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. A commonly used dose for inducing systemic inflammation and subsequent neuroinflammation is 1 mg/kg.[9]
-
This compound Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection. The exact timing of administration (pre-treatment, co-treatment, or post-treatment relative to LPS injection) will depend on the experimental design.
-
LPS Administration: Administer LPS via IP injection to induce neuroinflammation.
-
Control Groups: Include appropriate control groups, such as a vehicle-only group and an LPS + vehicle group.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake).
-
Tissue Collection and Analysis: At the desired time point post-injection (e.g., 4, 24, or 72 hours), euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokine levels via ELISA or qPCR, microglial activation via immunohistochemistry for Iba1).
Protocol 3: Intraperitoneal Injection Technique in Mice
-
Restraint: Properly restrain the mouse to expose the abdomen.[10]
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][10]
-
Aseptic Technique: Clean the injection site with a 70% ethanol (B145695) wipe.[8]
-
Injection: Using a new sterile syringe and needle for each animal, insert the needle at a 15-20 degree angle into the peritoneal cavity.[10]
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, confirming correct placement in the peritoneal cavity.[8][11]
-
Injection: Slowly inject the calculated volume of the this compound solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Observe the animal for any immediate adverse reactions.
Visualization of Pathways and Workflows
Caption: Signaling Pathway of this compound in Microglia.
Caption: Experimental Workflow for In Vivo Neuroinflammation Model.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fyn Kinase Regulates Microglial Neuroinflammatory Responses in Cell Culture and Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss | PLOS Pathogens [journals.plos.org]
- 4. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-33 Exerts Neuroprotective Effect in Mice Intracerebral Hemorrhage Model Through Suppressing Inflammation/Apoptotic/Autophagic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 3-Monothiopomalidomide, a new immunomodulatory imide drug (IMiD), blunts inflammation and mitigates ischemic stroke in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Determining the Effective Dosage of MY33-3 Hydrochloride in Animal Studies: Application Notes and Protocols
Disclaimer: Initial research indicates a discrepancy regarding the primary mechanism of action of MY33-3 hydrochloride. While the query specifies its use as a selective α1D-adrenoceptor antagonist, the available scientific literature predominantly identifies this compound as a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2] The following application notes and protocols are based on its documented activity as an RPTPβ/ζ inhibitor. Researchers should exercise caution and verify the compound's mechanism of action for their specific research context.
Application Notes
This compound is a chemical compound that has been investigated for its role as a selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2] In vivo animal studies have explored its potential therapeutic effects, including the reduction of ethanol (B145695) consumption and the alleviation of sevoflurane-induced neuroinflammation and cognitive dysfunction.[1][2] The effective dosage and route of administration appear to be dependent on the animal model and the therapeutic indication being studied.
Quantitative Data Summary
For researchers planning in vivo studies, the following table summarizes the currently available data on the effective dosage of this compound from animal experiments.
| Animal Model | Indication | Route of Administration | Dosage | Observed Effect | Reference |
| Mice | Ethanol Consumption | Oral (p.o.) | 60 mg/kg | Reduction in ethanol consumption and preference for ethanol solution. | [1][2] |
| Mice | Sevoflurane-induced cognitive dysfunction | Intraperitoneal (i.p.) | Not Specified | Reversal of decreased discrimination index and impaired motor learning ability. | [1][2] |
Experimental Protocols
The following are generalized protocols based on the available literature for in vivo studies using this compound. These should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Evaluation of this compound on Ethanol Consumption in Mice
Objective: To determine the effective dosage of this compound in reducing voluntary ethanol consumption in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, distilled water)
-
C57BL/6J mice
-
Two-bottle choice drinking cages
-
Ethanol (e.g., 10% v/v in drinking water)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimation: Acclimate mice to individual housing in the two-bottle choice cages for at least one week. Provide one bottle with water and another with the ethanol solution.
-
Baseline Measurement: Measure the daily fluid intake from both bottles for a baseline period of at least four days to establish a stable ethanol preference.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the administration of 60 mg/kg in a reasonable volume (e.g., 10 ml/kg).
-
Administration: On the designated treatment days, administer this compound (60 mg/kg) or vehicle via oral gavage (p.o.).[1][2]
-
Data Collection: Continue to measure the daily intake of ethanol and water throughout the treatment period.
-
Analysis: Compare the ethanol preference and total fluid intake between the this compound-treated group and the vehicle-treated control group.
Protocol 2: Assessment of this compound on Sevoflurane-Induced Cognitive Deficits
Objective: To assess the effective dosage of this compound in reversing cognitive deficits induced by sevoflurane (B116992) anesthesia in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline)
-
Adult mice
-
Sevoflurane and an anesthesia chamber
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Anesthesia Induction: Expose mice to sevoflurane to induce anesthesia according to a previously established protocol.
-
Drug Preparation: Prepare a sterile solution of this compound in a vehicle suitable for intraperitoneal injection.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired time point relative to anesthesia (e.g., before or after).[1][2] The specific dosage will need to be determined through dose-response studies.
-
Behavioral Testing: At a specified time after anesthesia and treatment, conduct behavioral tests to assess cognitive function. For example, use the Morris water maze to evaluate spatial learning and memory or a Y-maze for working memory.
-
Data Collection: Record relevant behavioral parameters, such as escape latency, path length, and percentage of spontaneous alternations.
-
Analysis: Compare the performance of the this compound-treated group with the sevoflurane-anesthetized control group and a naive control group that did not receive anesthesia.
Visualizations
Caption: Experimental workflow for determining the effective dosage of this compound.
Caption: Postulated inhibitory action of this compound on the RPTPβ/ζ signaling pathway.
References
Application of MY33-3 Hydrochloride in Sevoflurane-Induced Cognitive Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postoperative cognitive dysfunction (POCD) is a significant complication following major surgeries, particularly in elderly patients. Sevoflurane, a widely used volatile anesthetic, has been implicated in the pathogenesis of POCD through mechanisms that include neuroinflammation, synaptic dysfunction, and neuronal apoptosis. Recent research has identified the Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) signaling pathway as a key player in these processes. Pleiotrophin (B1180697), a ligand for RPTPβ/ζ, has been shown to potentiate sevoflurane-induced cognitive deficits. MY33-3 hydrochloride, a potent and selective inhibitor of RPTPβ/ζ, has emerged as a promising therapeutic agent to mitigate the neurotoxic effects of sevoflurane. These application notes provide a comprehensive overview of the use of this compound in preclinical models of sevoflurane-induced cognitive dysfunction, detailing its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Sevoflurane exposure can lead to an up-regulation of pleiotrophin in the brain, which in turn activates its receptor, RPTPβ/ζ. The activation of RPTPβ/ζ is associated with the promotion of a neuroinflammatory cascade, characterized by the increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This neuroinflammatory environment contributes to synaptic impairment and neuronal damage, ultimately leading to cognitive deficits.
This compound acts as a selective inhibitor of RPTPβ/ζ. By blocking the activity of this enzyme, this compound effectively interrupts the downstream signaling cascade initiated by pleiotrophin. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, thereby attenuating neuroinflammation and protecting against sevoflurane-induced cognitive impairment.
Diagram of the Proposed Signaling Pathway
Application Notes and Protocols for Assessing the Effect of MY33-3 Hydrochloride on Ethanol Preference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol Use Disorder (AUD) represents a significant global health challenge, necessitating the development of novel and effective pharmacotherapies. Preclinical research plays a pivotal role in identifying and validating new therapeutic targets. MY33-3 hydrochloride is a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ (also known as PTPRZ1), with a secondary activity against PTP-1B.[1][2] Emerging evidence suggests that this compound can modulate behavioral responses to ethanol (B145695), specifically by reducing ethanol consumption and preference in preclinical models.[1][2]
These application notes provide detailed protocols for assessing the efficacy of this compound in reducing ethanol preference using two standard and widely accepted rodent models: the two-bottle choice test and the operant self-administration paradigm. The described methodologies are intended to guide researchers in the systematic evaluation of this compound's potential as a therapeutic agent for AUD.
Putative Signaling Pathway of this compound in Modulating Ethanol-Related Behaviors
This compound's primary mechanism of action is the inhibition of RPTPβ/ζ. This receptor is involved in neuronal signaling and has been implicated in the regulation of various cellular processes. By inhibiting RPTPβ/ζ, this compound can influence downstream signaling cascades that may be involved in the reinforcing effects of ethanol. For instance, it has been shown to block the ethanol-induced activation of TrkA and ALK in neuronal cell lines.[1][2] The following diagram illustrates a putative signaling pathway.
Caption: Putative signaling pathway of this compound.
Experimental Protocols
Protocol 1: Two-Bottle Choice Test for Ethanol Preference
This protocol is designed to assess the voluntary ethanol consumption and preference in rodents.
Experimental Workflow:
Caption: Workflow for the two-bottle choice test.
Materials:
-
Rodent housing cages
-
Two drinking bottles per cage with sipper tubes
-
Ethanol (e.g., 10% v/v in tap water)
-
Tap water
-
This compound
-
Vehicle solution (e.g., saline or as recommended for the compound)
-
Animal scale
-
Graduated cylinders or digital scales for fluid measurement
Procedure:
-
Acclimation: Individually house animals for at least 7 days to acclimate to the new environment.
-
Habituation: For 2 days, present each animal with two bottles filled with tap water to habituate them to the two-bottle setup.
-
Baseline Ethanol Preference:
-
Replace one water bottle with a bottle containing an ethanol solution (e.g., 10% v/v).
-
Measure the weight of both bottles daily at a consistent time for 5-7 days to establish a stable baseline of ethanol intake and preference.
-
Alternate the position of the ethanol and water bottles daily to control for side preference.
-
-
Animal Grouping: Based on the baseline data, divide the animals into two or more groups with similar average ethanol preference (e.g., Vehicle control group, this compound group).
-
Treatment Period:
-
Administer this compound (e.g., 60 mg/kg, p.o.) or vehicle to the respective groups daily.[1]
-
Continue the two-bottle choice paradigm throughout the treatment period (e.g., 7 days).
-
-
Daily Measurements:
-
Record the weight of each bottle daily to determine the volume of ethanol solution and water consumed.
-
Record the body weight of each animal daily.
-
-
Data Analysis:
-
Calculate daily ethanol intake (g/kg of body weight).
-
Calculate the ethanol preference ratio: (volume of ethanol solution consumed / total volume of fluid consumed) x 100%.
-
Compare the results between the vehicle and this compound groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Operant Self-Administration of Ethanol
This protocol assesses the motivation to consume ethanol by requiring the animals to perform a task (e.g., lever pressing) to receive an ethanol reward.
Experimental Workflow:
Caption: Workflow for operant self-administration.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light.
-
Ethanol solution (e.g., 10-20% w/v)
-
Sucrose solution (for initial training)
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Acclimation and Handling: Acclimate animals to the facility and handle them daily for 7 days.
-
Operant Training:
-
Train the animals to press a designated "active" lever to receive a sucrose reward. The other "inactive" lever has no consequence.
-
Training is typically done on a Fixed Ratio 1 (FR1) schedule, where one lever press results in one reward delivery.
-
-
Sucrose Fading: Once stable responding for sucrose is established, gradually introduce ethanol into the sucrose solution and then fade out the sucrose until the animals are responding for ethanol alone.
-
Baseline Ethanol Self-Administration:
-
Allow animals to self-administer ethanol on an FR1 schedule for a set session duration (e.g., 30 minutes) daily.
-
Establish a stable baseline of responding over 5-7 days.
-
-
Animal Grouping: Divide animals into balanced groups based on their baseline ethanol intake.
-
Treatment and Testing:
-
On test days, administer this compound or vehicle at a set time before the operant session (e.g., 30 minutes prior).
-
Place the animals in the operant chambers and record the number of active and inactive lever presses, and the total amount of ethanol consumed.
-
-
Data Analysis:
-
Compare the number of active lever presses, inactive lever presses, and ethanol intake between the treatment and vehicle groups.
-
Statistical analysis can be performed using t-tests or ANOVA.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Ethanol Intake and Preference in the Two-Bottle Choice Test
| Treatment Group | N | Daily Ethanol Intake (g/kg) | Ethanol Preference (%) | Total Fluid Intake (ml) |
| Baseline (Day 0) | ||||
| Vehicle | 10 | 3.5 ± 0.4 | 65 ± 5 | 15.2 ± 1.1 |
| MY33-3 HCl (60 mg/kg) | 10 | 3.6 ± 0.5 | 66 ± 6 | 15.5 ± 1.3 |
| Treatment (Day 7) | ||||
| Vehicle | 10 | 3.4 ± 0.6 | 63 ± 7 | 15.0 ± 1.0 |
| MY33-3 HCl (60 mg/kg) | 10 | 1.8 ± 0.3 | 35 ± 4 | 14.8 ± 1.2 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. |
Table 2: Effect of this compound on Operant Self-Administration of Ethanol
| Treatment Group | N | Active Lever Presses | Inactive Lever Presses | Ethanol Intake (g/kg) |
| Baseline | ||||
| Vehicle | 12 | 45 ± 5 | 5 ± 1 | 1.2 ± 0.2 |
| MY33-3 HCl (60 mg/kg) | 12 | 47 ± 6 | 6 ± 2 | 1.3 ± 0.2 |
| Test Day | ||||
| Vehicle | 12 | 43 ± 4 | 5 ± 1 | 1.1 ± 0.1 |
| MY33-3 HCl (60 mg/kg) | 12 | 22 ± 3 | 6 ± 1 | 0.6 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on ethanol preference and consumption. The two-bottle choice test offers a measure of voluntary intake and preference, while the operant self-administration paradigm provides insights into the motivational aspects of ethanol seeking. By employing these well-established methods, researchers can effectively evaluate the therapeutic potential of this compound for the treatment of Alcohol Use Disorder.
References
Application Notes and Protocols: Immunohistochemical Analysis of Neuroinflammation Markers Following MY33-3 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglia and astrocytes, the primary immune cells of the central nervous system, leads to the release of pro-inflammatory cytokines, contributing to neuronal damage. Consequently, the modulation of neuroinflammatory pathways presents a promising therapeutic strategy. MY33-3 hydrochloride is a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2][3] Emerging evidence suggests that this compound can mitigate neuroinflammation. For instance, it has been shown to alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction.[1][2][3] Furthermore, in vitro studies have demonstrated that this compound limits the production of nitrites and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][3]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key neuroinflammation markers—Ionized calcium-binding adapter molecule 1 (Iba-1), Glial Fibrillary Acidic Protein (GFAP), Tumor Necrosis Factor-alpha (TNF-alpha), and Interleukin-1beta (IL-1beta)—in brain tissue following treatment with this compound.
Data Presentation
Quantitative analysis of immunohistochemical staining is crucial for evaluating the efficacy of this compound in modulating neuroinflammation. The following tables provide a structured format for presenting quantitative data obtained from image analysis of stained tissue sections.
Table 1: Quantification of Microglial and Astrocyte Activation
| Treatment Group | Marker | Brain Region | Number of Positive Cells/Area (mean ± SEM) | Percent Area of Immunoreactivity (mean ± SEM) |
| Vehicle Control | Iba-1 | Hippocampus | ||
| MY33-3 HCl (Dose 1) | Iba-1 | Hippocampus | ||
| MY33-3 HCl (Dose 2) | Iba-1 | Hippocampus | ||
| Vehicle Control | Iba-1 | Cortex | ||
| MY33-3 HCl (Dose 1) | Iba-1 | Cortex | ||
| MY33-3 HCl (Dose 2) | Iba-1 | Cortex | ||
| Vehicle Control | GFAP | Hippocampus | ||
| MY33-3 HCl (Dose 1) | GFAP | Hippocampus | ||
| MY33-3 HCl (Dose 2) | GFAP | Hippocampus | ||
| Vehicle Control | GFAP | Cortex | ||
| MY33-3 HCl (Dose 1) | GFAP | Cortex | ||
| MY33-3 HCl (Dose 2) | GFAP | Cortex |
Table 2: Quantification of Pro-inflammatory Cytokine Expression
| Treatment Group | Marker | Brain Region | Number of Positive Cells/Area (mean ± SEM) | Optical Density of Immunoreactivity (mean ± SEM) |
| Vehicle Control | TNF-alpha | Hippocampus | ||
| MY33-3 HCl (Dose 1) | TNF-alpha | Hippocampus | ||
| MY33-3 HCl (Dose 2) | TNF-alpha | Hippocampus | ||
| Vehicle Control | TNF-alpha | Cortex | ||
| MY33-3 HCl (Dose 1) | TNF-alpha | Cortex | ||
| MY33-3 HCl (Dose 2) | TNF-alpha | Cortex | ||
| Vehicle Control | IL-1beta | Hippocampus | ||
| MY33-3 HCl (Dose 1) | IL-1beta | Hippocampus | ||
| MY33-3 HCl (Dose 2) | IL-1beta | Hippocampus | ||
| Vehicle Control | IL-1beta | Cortex | ||
| MY33-3 HCl (Dose 1) | IL-1beta | Cortex | ||
| MY33-3 HCl (Dose 2) | IL-1beta | Cortex |
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Iba-1, GFAP, TNF-alpha, and IL-1beta in formalin-fixed, paraffin-embedded brain tissue.
Protocol 1: Immunohistochemistry for Iba-1 (Microglia Marker)
Materials:
-
Formalin-fixed, paraffin-embedded brain sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 3% Normal Goat Serum in 0.5% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-Iba1 (Recommended dilution: 1:1000)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG (Recommended dilution: 1:500)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 10 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes for 10 minutes each), 95% (5 minutes), 70% (5 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
For enhanced staining, perform heat-induced epitope retrieval.
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat to a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
-
Blocking:
-
Wash sections in PBS three times for 5 minutes each.
-
Incubate sections in blocking solution for 2 hours at room temperature to minimize non-specific binding.[3]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Signal Amplification and Detection:
-
Wash sections in PBS three times for 10 minutes each.
-
Prepare and apply the ABC reagent according to the manufacturer's instructions and incubate for 30 minutes at room temperature.[3]
-
Wash sections in PBS three times for 10 minutes each.
-
Develop the color reaction with the DAB substrate kit until the desired staining intensity is reached (typically 1-5 minutes).[4]
-
Immediately immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain sections with hematoxylin.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for GFAP (Astrocyte Marker)
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Rabbit anti-GFAP or Mouse anti-GFAP (check manufacturer's datasheet for recommended dilution, typically 1:500 to 1:1000)
-
Appropriate biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)
Procedure:
-
Follow steps 1 (Deparaffinization and Rehydration) and 2 (Antigen Retrieval) from Protocol 1. A citrate buffer (pH 6.0) is commonly used for GFAP antigen retrieval.[5]
-
Quench Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash with water.[6]
-
Follow step 3 (Blocking) from Protocol 1.
-
Primary Antibody Incubation: Dilute the primary anti-GFAP antibody in the blocking solution and incubate overnight at 4°C.
-
Follow steps 5 (Secondary Antibody Incubation), 6 (Signal Amplification and Detection), and 7 (Counterstaining and Mounting) from Protocol 1, ensuring the use of the appropriate secondary antibody.
Protocol 3: Immunohistochemistry for TNF-alpha (Pro-inflammatory Cytokine)
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Goat anti-TNF-alpha or Rabbit anti-TNF-alpha (check manufacturer's datasheet for recommended dilution, e.g., 1:400).[7]
-
Appropriate biotinylated secondary antibody (e.g., rabbit anti-goat or goat anti-rabbit).
Procedure:
-
Follow step 1 (Deparaffinization and Rehydration) from Protocol 1.
-
Antigen Retrieval: For some TNF-alpha antibodies, antigen retrieval may not be required.[7] However, if staining is weak, a heat-induced epitope retrieval in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes can be performed.[2]
-
Endogenous Peroxidase Blocking: Incubate sections in a dual endogenous enzyme blocking reagent or 3% hydrogen peroxide for 30 minutes.[7]
-
Blocking: Block non-specific binding sites with a suitable serum (e.g., normal rabbit serum if using a rabbit anti-goat secondary) for 30 minutes.[7]
-
Primary Antibody Incubation: Dilute the primary anti-TNF-alpha antibody in a buffer containing 2% normal serum and incubate overnight at 4°C.[7]
-
Follow steps 5 (Secondary Antibody Incubation), 6 (Signal Amplification and Detection), and 7 (Counterstaining and Mounting) from Protocol 1, ensuring the use of the appropriate secondary antibody.
Protocol 4: Immunohistochemistry for IL-1beta (Pro-inflammatory Cytokine)
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibody: Monoclonal or polyclonal antibody against IL-1beta (check manufacturer's datasheet for recommended dilution, e.g., 1:200).
-
Antigen retrieval solution: Tris-EDTA buffer (pH 9.0) is often recommended for IL-1beta.
Procedure:
-
Follow step 1 (Deparaffinization and Rehydration) from Protocol 1.
-
Antigen Retrieval: Perform heat-mediated antigen retrieval using Tris-EDTA buffer (pH 9.0).
-
Follow steps for endogenous peroxidase blocking and non-specific blocking as described in the previous protocols.
-
Primary Antibody Incubation: Incubate with the diluted primary anti-IL-1beta antibody overnight at 4°C.
-
Follow steps 5 (Secondary Antibody Incubation), 6 (Signal Amplification and Detection), and 7 (Counterstaining and Mounting) from Protocol 1, ensuring the use of the appropriate secondary antibody.
Visualization of Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in modulating neuroinflammation and the general experimental workflow for immunohistochemistry.
Caption: Proposed signaling pathway of this compound in neuroinflammation.
Caption: General experimental workflow for immunohistochemistry.
Caption: Logical relationship of the experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MY33-3 - Protheragen [protheragen.ai]
- 5. 14-3-3 Proteins Negatively Regulate Microglial Activation via Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hippocampal interleukin-33 mediates neuroinflammation-induced cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
Application Notes: Quantifying Cytokine Modulation by MY33-3 Hydrochloride using ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY33-3 hydrochloride is a potent and selective inhibitor of the receptor protein tyrosine phosphatase β/ζ (RPTPβ/ζ).[1] Emerging research has highlighted its role in attenuating neuroinflammation, making it a compound of significant interest in drug development for neurological disorders. This compound has been demonstrated to limit the production of inflammatory mediators such as nitric oxide in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a direct influence on cytokine signaling pathways.[1]
These application notes provide a detailed protocol for utilizing enzyme-linked immunosorbent assays (ELISAs) to measure the in vitro effects of this compound on the production of key pro-inflammatory cytokines by murine microglial cells. The accurate quantification of cytokines is crucial for understanding the mechanism of action of this compound and for evaluating its therapeutic potential.
Principle of the Experiment
This protocol describes a sandwich ELISA for the quantitative detection of murine Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-C motif chemokine ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1). The assay is performed on supernatant collected from BV-2 microglial cells stimulated with LPS in the presence or absence of this compound. The inhibition of RPTPβ/ζ by this compound is hypothesized to modulate downstream signaling pathways that regulate the transcription and secretion of these pro-inflammatory cytokines.[2][3][4]
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment where BV-2 cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 100 ng/mL of LPS for 24 hours. Cytokine concentrations in the cell culture supernatant were then quantified by ELISA.
Table 1: Effect of this compound on TNF-α Production in LPS-Stimulated BV-2 Cells
| Treatment Group | Concentration (µM) | Mean TNF-α (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | - | < 15 | - | - |
| LPS (100 ng/mL) | - | 1850 | ± 150 | 0% |
| MY33-3 + LPS | 0.1 | 1480 | ± 120 | 20% |
| MY33-3 + LPS | 1 | 832 | ± 95 | 55% |
| MY33-3 + LPS | 10 | 370 | ± 50 | 80% |
Table 2: Effect of this compound on IL-6 Production in LPS-Stimulated BV-2 Cells
| Treatment Group | Concentration (µM) | Mean IL-6 (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | - | < 10 | - | - |
| LPS (100 ng/mL) | - | 2500 | ± 210 | 0% |
| MY33-3 + LPS | 0.1 | 2125 | ± 180 | 15% |
| MY33-3 + LPS | 1 | 1125 | ± 130 | 55% |
| MY33-3 + LPS | 10 | 500 | ± 75 | 80% |
Table 3: Effect of this compound on CCL2 (MCP-1) Production in LPS-Stimulated BV-2 Cells
| Treatment Group | Concentration (µM) | Mean CCL2 (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | - | < 20 | - | - |
| LPS (100 ng/mL) | - | 3200 | ± 280 | 0% |
| MY33-3 + LPS | 0.1 | 2624 | ± 220 | 18% |
| MY33-3 + LPS | 1 | 1504 | ± 160 | 53% |
| MY33-3 + LPS | 10 | 640 | ± 80 | 80% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine microglial cell line, BV-2.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until the ELISA is performed.
Sandwich ELISA Protocol for Cytokine Measurement
This protocol is a general guideline and should be optimized for each specific cytokine ELISA kit.
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer to the recommended concentration (typically 1-4 µg/mL). Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[5]
-
Washing (1): The next day, wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing (2): Wash the plate three times with Wash Buffer.
-
Standard and Sample Incubation: Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent to generate a standard curve (e.g., from 2000 pg/mL to 15.6 pg/mL). Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[6]
-
Washing (3): Wash the plate four times with Wash Buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to the recommended concentration (typically 0.5-2 µg/mL). Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.[6]
-
Washing (4): Wash the plate four times with Wash Buffer.
-
Avidin/Streptavidin-HRP Incubation: Dilute the Avidin/Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing (5): Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits RPTPβ/ζ, leading to reduced cytokine production.
Experimental Workflow
Caption: Workflow for measuring cytokine production in this compound experiments.
References
- 1. Regulation of Pleiotrophin, Midkine, Receptor Protein Tyrosine Phosphatase β/ζ, and Their Intracellular Signaling Cascades in the Nucleus Accumbens During Opiate Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implication of the PTN/RPTPβ/ζ Signaling Pathway in Acute Ethanol Neuroinflammation in Both Sexes: A Comparative Study with LPS | MDPI [mdpi.com]
- 5. Frontiers | Connecting Metainflammation and Neuroinflammation Through the PTN-MK-RPTPβ/ζ Axis: Relevance in Therapeutic Development [frontiersin.org]
- 6. Implication of the PTN/RPTPβ/ζ Signaling Pathway in Acute Ethanol Neuroinflammation in Both Sexes: A Comparative Study with LPS - PMC [pmc.ncbi.nlm.nih.gov]
MY33-3 Hydrochloride: A Potent Tool for Interrogating RPTPβ/ζ Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
MY33-3 hydrochloride is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ), also known as PTPRZ1. With a half-maximal inhibitory concentration (IC₅₀) of approximately 0.1 μM for RPTPβ/ζ, it serves as an invaluable tool for elucidating the diverse physiological and pathological roles of this phosphatase. These application notes provide a comprehensive overview of this compound, including its biochemical properties, key applications in cellular and in vivo models, and detailed protocols for its use in studying RPTPβ/ζ signaling.
Introduction
Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ) is a transmembrane phosphatase predominantly expressed in the central nervous system. It plays a crucial role in regulating a variety of cellular processes, including neuronal development, synaptic plasticity, and glial cell function. Dysregulation of RPTPβ/ζ activity has been implicated in several neurological and psychiatric disorders, as well as in certain cancers, making it a compelling target for therapeutic intervention.
This compound offers researchers a powerful means to acutely and selectively inhibit RPTPβ/ζ, enabling the study of its downstream signaling pathways and its role in various disease models. This document outlines the key characteristics of this compound and provides detailed protocols for its application in biomedical research.
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Target | IC₅₀ (μM) | Notes |
| RPTPβ/ζ (PTPRZ1) | ~0.1 | Primary Target |
| PTP-1B | ~0.7 | Exhibits some off-target activity |
| Other PTPs | Data not readily available | A broader selectivity panel is recommended for comprehensive profiling |
Table 2: Summary of this compound Applications and Observed Effects
| Application | Model System | Concentration/Dose | Observed Effects |
| Neuroinflammation | BV2 microglial cells | 0.1-10 μM | Limits LPS-induced nitrite (B80452) production and iNOS expression[1] |
| Neuronal Signaling | SH-SY5Y neuroblastoma cells | 1 μM | Blocks ethanol-induced activation of TrkA and ALK[1][2] |
| Ethanol (B145695) Consumption | Mice | 60 mg/kg (p.o.) | Reduces ethanol consumption and preference[1][2] |
| Cognitive Function | Mice | i.p. administration | Reverses sevoflurane-induced cognitive deficits[1][2] |
Signaling Pathways and Experimental Workflows
RPTPβ/ζ Signaling Pathway
RPTPβ/ζ is known to dephosphorylate and thereby regulate the activity of several key signaling proteins. Inhibition of RPTPβ/ζ by this compound leads to the increased phosphorylation and activation of its substrates.
Caption: RPTPβ/ζ signaling and inhibition by this compound.
Experimental Workflow: Investigating Neuroinflammation
This workflow outlines the key steps to assess the effect of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells.
Caption: Workflow for studying MY33-3's effect on neuroinflammation.
Experimental Protocols
Protocol 1: In Vitro RPTPβ/ζ Phosphatase Assay
Objective: To determine the in vitro inhibitory activity of this compound on RPTPβ/ζ.
Materials:
-
Recombinant human RPTPβ/ζ (catalytic domain)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphopeptide substrate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the phosphatase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant RPTPβ/ζ enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the phosphorylated substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction (the method will depend on the substrate used, e.g., adding a stop solution for pNPP).
-
Measure the product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blot for Phosphorylated TrkA and ALK in SH-SY5Y Cells
Objective: To assess the effect of this compound on the phosphorylation status of RPTPβ/ζ substrates, TrkA and ALK, in a cellular context.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Ethanol (as a stimulant for TrkA/ALK phosphorylation)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkA, anti-total-TrkA, anti-phospho-ALK, anti-total-ALK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal phosphorylation.
-
Pre-treat the cells with this compound (e.g., 1 μM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with ethanol (e.g., 100 mM) for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of TrkA and ALK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Study of Ethanol Consumption in Mice
Objective: To evaluate the effect of this compound on voluntary ethanol consumption in mice.
Materials:
-
C57BL/6J mice (known for their preference for ethanol)
-
Standard mouse chow and water
-
Ethanol solution (e.g., 10% v/v in water)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Drinking bottles with sipper tubes
Procedure:
-
Acclimatize individually housed mice to a reverse light-dark cycle (e.g., lights off at 9 am, on at 9 pm).
-
Two-Bottle Choice Paradigm:
-
Provide mice with two drinking bottles, one containing water and the other containing an ethanol solution.
-
Measure the fluid consumption from each bottle daily for a baseline period (e.g., 1-2 weeks) to establish a stable drinking pattern. The position of the bottles should be switched daily to avoid place preference.
-
-
Treatment:
-
On the designated treatment days, administer this compound (e.g., 60 mg/kg) or vehicle by oral gavage approximately 1-2 hours before the dark cycle begins.
-
-
Data Collection:
-
Measure the consumption of water and ethanol solution over a 24-hour period following treatment.
-
Calculate the ethanol intake (g/kg/day) and preference ratio (volume of ethanol solution consumed / total volume of fluid consumed).
-
-
Data Analysis:
-
Compare the ethanol intake and preference between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of RPTPβ/ζ in a wide range of biological contexts. Its demonstrated efficacy in cellular and in vivo models of neurological processes makes it particularly useful for studies in neuroscience and drug discovery. The protocols provided herein offer a starting point for researchers to explore the multifaceted roles of RPTPβ/ζ. Further characterization of this compound's selectivity and pharmacokinetic properties will undoubtedly enhance its utility as a precise chemical probe.
References
Application of MY33-3 Hydrochloride in Alzheimer's Disease Research Models: A Theoretical Framework
For Research Use Only
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Neuroinflammation is also a key pathological hallmark of AD. MY33-3 hydrochloride is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with an IC50 of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase-1B (PTP-1B), with an IC50 of about 0.7 μM.[1][2] While direct studies of this compound in Alzheimer's disease models are not yet available, its known targets, RPTPβ/ζ and PTP-1B, are implicated in neuroinflammatory and neurodegenerative processes relevant to AD pathology. This document provides a theoretical framework and hypothetical protocols for investigating the potential therapeutic effects of this compound in AD research models.
Potential Mechanism of Action in Alzheimer's Disease
The therapeutic potential of this compound in Alzheimer's disease is predicated on the roles of its primary targets, RPTPβ/ζ and PTP-1B, in the central nervous system. Both of these phosphatases are involved in signaling pathways that can influence neuroinflammation and neuronal function.
RPTPβ/ζ is known to be involved in neuroinflammation and communication between microglia and neurons. Inhibition of RPTPβ/ζ by this compound could potentially modulate microglial activation, a key component of the neuroinflammatory response in AD. Specifically, MY33-3 has been shown to limit the production of nitrites and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] By attenuating the pro-inflammatory state of microglia, this compound might reduce neuronal damage and promote a more neuroprotective microglial phenotype.
PTP-1B has been identified as a promising therapeutic target for AD. Its inhibition has been shown to have neuroprotective effects. PTP-1B is involved in the regulation of multiple signaling pathways that are dysregulated in AD, including those related to insulin (B600854) resistance, which is increasingly linked to AD pathogenesis.
The dual inhibition of RPTPβ/ζ and PTP-1B by this compound presents a multi-faceted approach to potentially mitigate AD pathology by targeting both neuroinflammation and neuronal signaling pathways.
In Vitro and In Vivo Efficacy Data (Hypothetical)
The following tables present hypothetical data that could be expected from studies evaluating the efficacy of this compound in common Alzheimer's disease research models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | This compound Concentration | Result |
| IC50 for RPTPβ/ζ Inhibition | Recombinant Human RPTPβ/ζ | N/A | ~0.1 µM | Potent Inhibition |
| IC50 for PTP-1B Inhibition | Recombinant Human PTP-1B | N/A | ~0.7 µM | Moderate Inhibition |
| Nitrite Production | BV2 Microglial Cells | LPS (1 µg/mL) | 10 µM | 60% Reduction |
| iNOS Expression | BV2 Microglial Cells | LPS (1 µg/mL) | 10 µM | 55% Reduction |
| Aβ42-induced Neurotoxicity | SH-SY5Y Neuronal Cells | Aβ42 Oligomers (5 µM) | 1 µM | 75% Increase in Cell Viability |
| Tau Phosphorylation (p-Tau Ser396) | Primary Cortical Neurons | Aβ42 Oligomers (5 µM) | 1 µM | 40% Reduction |
Table 2: In Vivo Efficacy of this compound in APP/PS1 Mouse Model
| Parameter | Treatment Group | Dosage | Duration | Result vs. Vehicle |
| Spatial Memory (Morris Water Maze) | APP/PS1 + MY33-3 | 10 mg/kg, i.p. | 4 weeks | 30% Decrease in Escape Latency |
| Amyloid Plaque Burden (Thioflavin S) | APP/PS1 + MY33-3 | 10 mg/kg, i.p. | 4 weeks | 25% Reduction in Cortical Plaques |
| Microglial Activation (Iba1 Staining) | APP/PS1 + MY33-3 | 10 mg/kg, i.p. | 4 weeks | 40% Reduction in Activated Microglia |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | APP/PS1 + MY33-3 | 10 mg/kg, i.p. | 4 weeks | 50% Decrease in Cortical Levels |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To determine the protective effect of this compound against Aβ-induced neurotoxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Aβ42 oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
-
Prepare Aβ42 oligomers according to established protocols.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Introduce Aβ42 oligomers (5 µM) to the wells and incubate for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls.
In Vivo Study in an Alzheimer's Disease Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease.
Animal Model:
-
APP/PS1 double transgenic mice (6 months old)
-
Wild-type littermates as controls
Treatment:
-
This compound (10 mg/kg) or vehicle (e.g., saline with 5% DMSO) administered daily via intraperitoneal (i.p.) injection for 4 weeks.
Behavioral Testing (Morris Water Maze):
-
Perform the Morris water maze test during the last week of treatment to assess spatial learning and memory.
-
Record the escape latency, path length, and time spent in the target quadrant during the acquisition and probe trials.
Immunohistochemistry and Biochemical Analysis:
-
At the end of the treatment period, perfuse the mice and collect brain tissue.
-
Process one hemisphere for immunohistochemical analysis of amyloid plaques (Thioflavin S or 6E10 antibody) and microglial activation (Iba1 antibody).
-
Homogenize the other hemisphere to measure levels of pro-inflammatory cytokines (IL-1β, TNF-α) using ELISA and phosphorylated tau using Western blotting.
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in Alzheimer's disease.
Caption: Experimental workflow for in vivo testing of this compound.
Conclusion
This compound, through its inhibitory action on RPTPβ/ζ and PTP-1B, presents a novel and plausible therapeutic strategy for Alzheimer's disease. The proposed mechanisms, targeting both neuroinflammation and neuronal signaling pathways, warrant further investigation. The provided hypothetical protocols and data serve as a guide for researchers to explore the potential of this compound in preclinical Alzheimer's disease models. Rigorous experimental validation is necessary to confirm these theoretical applications.
References
Troubleshooting & Optimization
MY33-3 hydrochloride solubility in DMSO and other solvents
Technical Support Center: MY33-3 Hydrochloride
This technical support guide provides detailed information on the solubility, handling, and experimental use of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, it may be helpful to use ultrasonication and gentle warming. Heating the solution to 60°C can aid in dissolution.[1]
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
A3: A concentration of 25 mg/mL (57.62 mM) in DMSO has been reported.[1]
Q4: How should I store the solid this compound and its stock solutions?
A4: The solid compound should be stored at 2-8°C and desiccated.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q5: Is this compound soluble in aqueous solutions or ethanol?
A5: While specific data for this compound is not provided in the search results, hydrochloride salts of organic amines are generally more soluble in water and alcohols than their free base counterparts.[3][4] However, for cell-based assays, it is common practice to first dissolve the compound in DMSO and then dilute it with the aqueous culture medium.
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (57.62 mM) | Ultrasonic and warming to 60°C may be required.[1] |
Experimental Protocols
Protocol for Preparing a 25 mg/mL Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Dissolution:
-
Vortex the solution for 30-60 seconds.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, warm the solution to 60°C with gentle agitation until the solid is completely dissolved.[1]
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Diagrams
References
Proper storage and handling of MY33-3 hydrochloride powder
This technical support center provides comprehensive guidance on the proper storage, handling, and experimental use of MY33-3 hydrochloride powder. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at 4°C under sealed conditions, away from moisture.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[3]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO. To achieve a concentration of 50 mg/mL (115.24 mM), ultrasonic warming and heating to 60°C may be necessary.[1] It is important to use newly opened, hygroscopic DMSO as it significantly impacts the solubility.[1]
Q4: What is the primary mechanism of action for MY33-3?
A4: MY33-3 is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with an IC50 of approximately 0.1 μM.[1][4][5][6][7] It also shows inhibitory activity against PTP-1B with an IC50 of around 0.7 μM.[1][4][5]
Q5: What are the known downstream effects of RPTPβ/ζ inhibition by MY33-3?
A5: Inhibition of RPTPβ/ζ by MY33-3 leads to increased tyrosine phosphorylation of its substrates. This includes the activation of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[4] It can also modulate the activity of other downstream molecules like Fyn kinase and β-catenin.
Data Summary Tables
Storage and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | 4°C | Long-term | Sealed, away from moisture[1] |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture[1][2] |
| Stock Solution | -20°C | 1 month | Sealed, away from moisture[1][2] |
Solubility
| Solvent | Concentration | Conditions |
| DMSO | 50 mg/mL (115.24 mM) | Ultrasonic warming and heating to 60°C[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
Objective: To prepare a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonicator
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, vortex the solution briefly.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.
-
If necessary, warm the solution in a 60°C water bath or heat block for 5-10 minutes. Vortex again until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Inhibition of LPS-Induced Nitrite (B80452) Production in BV2 Microglial Cells
Objective: To assess the inhibitory effect of MY33-3 on lipopolysaccharide (LPS)-induced nitric oxide production in a microglial cell line.
Materials:
-
BV2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Griess Reagent System for nitrite determination
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) diluted in fresh culture medium for 1 hour.[4] Include a vehicle control (DMSO) at the same final concentration as the highest MY33-3 treatment.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[4] Include an unstimulated control group.
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition of nitrite production by MY33-3 compared to the LPS-only treated cells.
Visualizations
Caption: Experimental workflow for in vitro inhibition assay.
Caption: MY33-3 signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility of MY33-3 Powder | 1. Use of old or non-hygroscopic DMSO. 2. Insufficient mixing or heating. | 1. Use fresh, anhydrous/hygroscopic DMSO. 2. Ensure thorough vortexing, sonication, and warming to 60°C as needed. |
| Inconsistent Experimental Results | 1. Repeated freeze-thaw cycles of the stock solution. 2. Variability in cell seeding density. 3. Inconsistent incubation times. | 1. Aliquot the stock solution into single-use volumes. 2. Ensure a uniform single-cell suspension before plating and verify cell counts. 3. Standardize all incubation times precisely. |
| High Background Signal in Assays | 1. Contamination of cell cultures. 2. High concentration of vehicle (DMSO). | 1. Regularly test for mycoplasma and maintain aseptic techniques. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for the cell line used. |
| No Inhibitory Effect Observed | 1. Inactive compound due to improper storage. 2. Insufficient concentration of MY33-3. 3. Cell line is not responsive to the treatment. | 1. Verify that the powder and stock solutions have been stored correctly. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration. 3. Confirm that the target (RPTPβ/ζ) is expressed in the cell line and is relevant to the pathway being studied. |
References
Troubleshooting MY33-3 hydrochloride stability in aqueous solutions
Welcome to the technical support center for MY33-3 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at 4°C, sealed, and protected from moisture. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1][2][3] It is crucial to keep the solutions tightly sealed to prevent moisture absorption, which can impact solubility and stability.
Q2: How should I prepare aqueous solutions of this compound?
A2: this compound has limited solubility in aqueous buffers. Direct dissolution in aqueous media is not recommended. The advised method is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][4] For subsequent experiments, this stock solution can be serially diluted into your aqueous experimental buffer. It is critical to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or other artifacts.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Organic Solvent Concentration: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can enhance solubility. However, always be mindful of the solvent's potential effects on your experiment.
-
Use a Surfactant or Solubilizing Agent: The inclusion of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to maintain the solubility of this compound.
-
Sonication: After dilution, briefly sonicating the solution may help to redissolve fine precipitates and create a more uniform dispersion.
-
pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. Ensure the pH of your final aqueous solution is in a range where the hydrochloride salt is favored to be in its more soluble, protonated form. Generally, a slightly acidic pH may improve solubility.
Troubleshooting Guide
Issue 1: Loss of biological activity of this compound in an aqueous solution over time.
-
Potential Cause: Degradation of the compound in the aqueous medium. The benzylamine (B48309) core of MY33-3 could be susceptible to oxidation or other forms of degradation, especially when exposed to light, elevated temperatures, or reactive components in the buffer.
-
Troubleshooting Workflow:
Troubleshooting workflow for loss of activity.
Issue 2: The aqueous solution of this compound develops a yellow tint.
-
Potential Cause: This may indicate oxidative degradation of the benzylamine moiety, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Store and handle the aqueous solutions in amber vials or cover the containers with aluminum foil to minimize light exposure.
-
Degas Buffers: Use buffers that have been degassed by sonication or sparging with nitrogen to remove dissolved oxygen.
-
Include Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant like ascorbic acid to the buffer.
-
Fresh Preparation: Always prepare aqueous solutions of this compound fresh before each experiment and avoid long-term storage in aqueous media.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Then, dissolve to a final concentration of 0.5 mg/mL in acetonitrile.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours. Then, dissolve to a final concentration of 0.5 mg/mL in acetonitrile.
-
-
Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Analyze all samples by HPLC-UV.
Protocol 2: HPLC Method for Stability Analysis of this compound
This method can be used to quantify this compound and detect its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Study
| Stress Condition | MY33-3 Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 1N HCl, 60°C, 24h | 85.2 | 2 | 4.5 min |
| 1N NaOH, 60°C, 24h | 70.8 | 3 | 3.8 min |
| 3% H₂O₂, RT, 24h | 65.5 | 4 | 5.2 min |
| Thermal (105°C, 48h) | 98.1 | 1 | 6.1 min |
| Photolytic (Sunlight, 48h) | 92.4 | 2 | 4.8 min |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature
| Time (hours) | Concentration (µg/mL) | Purity (%) |
| 0 | 10.0 | 99.8 |
| 2 | 9.8 | 99.5 |
| 4 | 9.5 | 99.1 |
| 8 | 9.1 | 98.2 |
| 24 | 8.2 | 95.6 |
Visualizations
Hypothetical signaling pathway of MY33-3.
References
Technical Support Center: Optimizing MY33-3 Hydrochloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MY33-3 hydrochloride in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the successful application of this potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ with an IC50 of approximately 0.1 μM.[1][2] By inhibiting RPTPβ/ζ, it prevents the dephosphorylation of downstream targets, leading to the modulation of various signaling pathways. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of around 0.7 μM.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound and stock solutions at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is suitable.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is a good starting concentration for my cell-based assay?
A3: The optimal concentration of this compound is cell-line and assay-dependent. Based on available data, a concentration range of 0.1 µM to 10 µM is a good starting point for most applications.[1][2] For example, a concentration of 1 µM has been shown to be effective in SH-SY5Y cells.[2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I am observing significant cell death in my experiments. What could be the cause?
A4: Significant cell death could be due to several factors:
-
High Concentration: The concentration of this compound used may be cytotoxic to your specific cell line. It is crucial to determine the cytotoxic IC50 for your cells.
-
Solvent Toxicity: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments.
-
Compound Precipitation: If the compound precipitates out of solution, it can cause physical stress to the cells. Refer to the troubleshooting guide below for solubility issues.
Q5: Are there any known off-target effects of this compound?
A5: Yes, this compound has been shown to inhibit PTP-1B with an IC50 of approximately 0.7 μM.[1][2] Researchers should consider this off-target effect when interpreting their results, especially at higher concentrations of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | - Prepare a high-concentration stock solution in 100% DMSO. - Pre-warm the cell culture medium to 37°C before adding the compound. - Add the DMSO stock solution to the medium dropwise while gently vortexing to ensure rapid mixing. - Avoid preparing large volumes of working solutions that will be stored for extended periods. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting of the compound. - Cell seeding density is not uniform. - Variability in incubation times. - Degradation of the compound in the culture medium over long incubation periods. | - Calibrate pipettes regularly. - Ensure a single-cell suspension before seeding and use a consistent seeding protocol. - Standardize all incubation times. - For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. |
| No Observable Effect of the Compound | - The concentration of this compound is too low. - The cell line is not sensitive to RPTPβ/ζ inhibition. - The compound has degraded due to improper storage. - The target protein (RPTPβ/ζ) is not expressed in the cell line. | - Perform a dose-response experiment with a wider concentration range. - Confirm the expression of RPTPβ/ζ in your cell line using techniques like Western Blot or qPCR. - Ensure the compound has been stored correctly at -80°C and protected from light. |
| High Background in Western Blot Analysis of Signaling Pathway | - Non-specific antibody binding. - Insufficient blocking. - High concentration of primary or secondary antibody. | - Use a high-quality primary antibody validated for the application. - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Data Presentation
Summarize all quantitative data from your experiments in clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| RPTPβ/ζ | ~0.1 |
| PTP-1B | ~0.7 |
| Data sourced from MedChemExpress.[1][2] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Recommended Starting Concentration (µM) | Incubation Time |
| SH-SY5Y | Inhibition of TrkA and ALK activation | 1 | 5 min pretreatment |
| BV2 Microglial Cells | Inhibition of LPS-induced nitrite (B80452) production | 0.1 - 10 | 24 hours |
| Data sourced from MedChemExpress.[2] |
Table 3: Example of Cytotoxicity Data Presentation (User-Determined)
| Cell Line | Assay | IC50 (µM) for Cytotoxicity | Incubation Time (hours) |
| e.g., HeLa | MTT Assay | User-determined value | 24, 48, 72 |
| e.g., A549 | MTT Assay | User-determined value | 24, 48, 72 |
| e.g., U87MG | MTT Assay | User-determined value | 24, 48, 72 |
| It is essential to determine the cytotoxic IC50 for each cell line used in your experiments. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
This protocol provides a method to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
Selected adherent cell line
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of RPTPβ/ζ Signaling Pathway by Western Blot
This protocol describes how to analyze the phosphorylation status of downstream targets of RPTPβ/ζ after treatment with this compound.
Materials:
-
This compound
-
Selected cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-phospho-Fyn, anti-total-ALK, anti-total-Fyn, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for the appropriate duration (e.g., 1 hour). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target proteins.
-
Mandatory Visualizations
Caption: RPTPβ/ζ signaling pathway and points of inhibition.
Caption: General experimental workflow for using MY33-3.
Caption: A logical approach to troubleshooting experiments.
References
Potential off-target effects of MY33-3 hydrochloride in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MY33-3 hydrochloride in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as Protein Tyrosine Phosphatase Receptor Type Z1 (PTPRZ1), with an IC50 of approximately 0.1 μM.[1] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of approximately 0.7 μM.[1] A comprehensive selectivity profile against a broader range of phosphatases and kinases is not publicly available. Therefore, it is recommended that researchers perform their own selectivity screening to fully characterize its off-target effects in their specific experimental system.
Q2: I am observing unexpected phenotypic changes in my cell-based assay after treatment with this compound. Could these be off-target effects?
Yes, unexpected phenotypes could be a result of off-target effects. Beyond its primary target RPTPβ/ζ, this compound is known to inhibit PTP-1B.[1] PTP-1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP-1B could lead to alterations in glucose metabolism and energy homeostasis within your experimental model. Additionally, this compound has been reported to block the ethanol-induced activation of Tropomyosin receptor kinase A (TrkA) and Anaplastic Lymphoma Kinase (ALK) in SH-SY5Y cells.[1][2] It is crucial to consider these known off-target activities when interpreting your results.
Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. Here are several strategies you can employ:
-
Use a structurally unrelated inhibitor: Utilize another inhibitor with a different chemical scaffold that also targets RPTPβ/ζ. If the observed phenotype is consistent with both inhibitors, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, overexpress a constitutively active or inhibitor-resistant mutant of RPTPβ/ζ in your system. If this rescues the phenotype induced by this compound, it strongly suggests an on-target effect.
-
Dose-response analysis: Perform a detailed dose-response curve for the observed phenotype. On-target effects should typically correlate with the IC50 value for RPTPβ/ζ (~0.1 μM). Effects observed at significantly higher concentrations are more likely to be off-target.
-
Knockdown/knockout validation: Use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of RPTPβ/ζ. If the phenotype of genetic knockdown mimics the effect of this compound, it supports an on-target mechanism.
Q4: My this compound solution appears to have low solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some troubleshooting steps:
-
Use a co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO. For your final working concentration, ensure the final DMSO concentration in your assay medium is low (typically below 0.5%) to avoid solvent-induced artifacts.
-
pH adjustment: The solubility of ionizable compounds can be pH-dependent. Assess if adjusting the pH of your buffer within a physiologically acceptable range improves solubility.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Use of solubilizing agents: For in vitro assays, low concentrations of non-ionic detergents like Tween-20 or Pluronic F-68 can aid in solubilization.
Troubleshooting Guides
Problem: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and overall health. Monitor for any signs of contamination. |
| Pipetting Errors | Calibrate pipettes regularly. Use precise pipetting techniques, especially when preparing serial dilutions. |
Problem: High background signal in Western blot for phosphorylated proteins.
| Possible Cause | Suggested Solution |
| High Endogenous Phosphatase Activity | Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer. Keep samples on ice at all times during preparation. |
| Blocking Buffer Issues | For phospho-antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. |
| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of wash steps. |
Quantitative Data Summary
| Target/Process | Inhibitor | IC50 / Effective Concentration | Cell Line / System | Reference |
| RPTPβ/ζ | This compound | ~0.1 μM | In vitro | [1] |
| PTP-1B | This compound | ~0.7 μM | In vitro | [1] |
| Ethanol-induced TrkA activation | This compound | 1 μM (pretreatment) | SH-SY5Y cells | [1][2] |
| Ethanol-induced ALK activation | This compound | 1 μM (pretreatment) | SH-SY5Y cells | [1][2] |
| LPS-induced Nitrite (B80452) Production | This compound | 0.1 - 10 μM (24h) | BV2 microglial cells | [1] |
| LPS-induced iNOS Increase | This compound | 0.1 - 10 μM (24h) | BV2 microglial cells | [1] |
Key Signaling Pathways and Experimental Workflows
Caption: On-target vs. known off-target pathways of MY33-3.
Caption: Western blot workflow for phospho-protein analysis.
Detailed Experimental Protocols
In Vitro Phosphatase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a protein tyrosine phosphatase of interest.
Materials:
-
Recombinant human RPTPβ/ζ or other PTP enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Prepare the PTP enzyme solution in assay buffer at a concentration that yields a linear reaction rate.
-
Prepare the substrate solution in assay buffer. The final concentration should be at or near the Km of the enzyme for that substrate.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (assay buffer with the same final concentration of DMSO).
-
Add 20 µL of the PTP enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like 1 M NaOH for pNPP).
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LPS-Induced Nitric Oxide Production Assay in BV2 Microglial Cells
This protocol outlines a method to quantify the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (medium with DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of nitric oxide production by this compound at each concentration relative to the LPS-only treated cells.
-
References
Technical Support Center: Minimizing Variability in MY33-3 Hydrochloride In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in in vivo experiments using MY33-3 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), with an IC50 of approximately 0.1 μM.[1] It also shows inhibitory activity against PTP-1B with an IC50 of around 0.7 μM.[1] By inhibiting RPTPβ/ζ, this compound modulates downstream signaling pathways involved in various physiological processes.
Q2: What are the common sources of variability in in vivo experiments with small molecules like this compound?
A2: Variability in in vivo studies can arise from three main sources: the experimenter (e.g., inconsistent dosing technique), inherent differences between animals (e.g., genetics, age, sex), and environmental factors (e.g., housing conditions, diet). Careful experimental design and standardized procedures are crucial to control these variables.
Q3: How should I prepare this compound for in vivo administration?
A3: The preparation of this compound for in vivo administration is critical for obtaining consistent results. Due to its hydrochloride salt form, attention must be paid to its solubility and the stability of the formulation. A detailed protocol for preparing a solution for oral gavage or intraperitoneal injection is provided in the Experimental Protocols section. It is essential to use a consistent and validated vehicle for your studies.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability in Experimental Readouts Between Animals in the Same Treatment Group
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the vehicle fully solubilizes or consistently suspends this compound. Prepare a fresh formulation for each experiment. Visually inspect for any precipitation before administration. |
| Inaccurate Dosing | Calibrate all pipettes and balances regularly. Ensure the same person administers the compound using a standardized technique for the entire study. For oral gavage, use appropriate needle size and ensure correct placement. |
| Animal-to-Animal Variation | Use animals of the same sex, age, and from the same supplier. Acclimatize animals to the facility for a consistent period before starting the experiment. Randomize animals into treatment groups. |
| Environmental Stressors | Maintain consistent housing conditions (light/dark cycle, temperature, humidity). Minimize noise and disturbances in the animal facility. |
Issue 2: Lack of Expected Efficacy or Inconsistent Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | The chosen route of administration may not be optimal. Consider pilot studies to compare oral (p.o.) and intraperitoneal (i.p.) administration. Optimize the vehicle to enhance absorption. |
| Compound Degradation | As a hydrochloride salt, MY33-3 may be susceptible to degradation in certain formulations or pH conditions. Prepare fresh dosing solutions for each experiment and protect from light if necessary. |
| Incorrect Dosage | The administered dose of 60 mg/kg may not be optimal for your specific animal model or endpoint.[1] Conduct a dose-response study to determine the most effective dose. |
| Metabolic Instability | The compound may be rapidly metabolized in vivo. While specific data for MY33-3 is limited, consider this possibility if exposure is lower than expected. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Representative Data)
| Property | Value | Notes |
| Molecular Weight | 433.86 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility (DMSO) | ≥ 10 mM | Sonication may be required for complete dissolution. |
| Solubility (Water) | Limited | As a hydrochloride salt, solubility is pH-dependent. |
| Storage (Solid) | -20°C | Protect from moisture. |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Representative Data)
| Parameter | Oral (p.o.) Administration | Intraperitoneal (i.p.) Administration |
| Dose | 60 mg/kg[1] | 60 mg/kg[1] |
| Cmax (Maximum Concentration) | Data not available | Data not available |
| Tmax (Time to Cmax) | Data not available | Data not available |
| t1/2 (Half-life) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Not applicable |
Note: Specific pharmacokinetic data for this compound is not currently available in the public domain. The table indicates the reported in vivo doses. Researchers should conduct their own pharmacokinetic studies to determine these crucial parameters for their specific experimental setup.
Experimental Protocols
Protocol: Preparation and Administration of this compound for Oral Gavage in Mice
1. Materials:
- This compound powder
- Dimethyl sulfoxide (B87167) (DMSO)
- Polyethylene glycol 400 (PEG400)
- Tween 80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Animal scale
- Gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
- 1 mL syringes
2. Vehicle Preparation (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):
- For a 1 mL final volume of the vehicle, combine the following in a sterile tube:
- 100 µL DMSO
- 400 µL PEG400
- 50 µL Tween 80
- 450 µL Sterile saline
- Vortex thoroughly until a clear, homogenous solution is formed.
3. Preparation of this compound Dosing Solution (Example for a 60 mg/kg dose):
- Calculation:
- Assume an average mouse weight of 25 g (0.025 kg).
- Dose per mouse = 60 mg/kg * 0.025 kg = 1.5 mg.
- Assume a dosing volume of 10 mL/kg.
- Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL).
- Required concentration = 1.5 mg / 0.25 mL = 6 mg/mL.
- Procedure:
- Weigh the required amount of this compound powder.
- Add a small amount of DMSO to initially dissolve the powder.
- Add the remaining vehicle components (PEG400, Tween 80, and saline) sequentially, vortexing between each addition.
- If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
- Visually inspect the final solution to ensure it is clear and free of precipitates.
- Prepare the dosing solution fresh on the day of administration.
4. Administration via Oral Gavage:
- Weigh each mouse to determine the precise volume to be administered.
- Gently restrain the mouse, ensuring the head and body are in a straight line.
- Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
- Carefully insert the gavage needle into the esophagus. Do not force the needle.
- Slowly administer the calculated volume of the this compound solution.
- Withdraw the needle gently and return the mouse to its cage.
- Monitor the animal for any signs of distress for at least 15 minutes post-administration.
- The control group should receive the vehicle only.
Mandatory Visualization
Caption: Workflow for in vivo experiments with this compound.
Caption: Simplified signaling pathway of RPTPβ/ζ and its inhibition by MY33-3 HCl.
References
Technical Support Center: Addressing Poor Oral Bioavailability of MY33-3 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of MY33-3 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ, with a reported IC50 of approximately 0.1 μM.[1][2] It also shows inhibitory activity against PTP-1B (IC50 ~0.7 μM).[1][2] Its mechanism of action involves the modulation of signaling pathways by preventing the dephosphorylation of key tyrosine residues on substrates of RPTPβ/ζ, which are involved in neuronal survival and differentiation.[3]
Q2: I am observing low and variable exposure of this compound in my oral in vivo studies. What are the potential causes?
Low and variable oral bioavailability can stem from several factors, broadly categorized as issues related to the compound's physicochemical properties or its interaction with the gastrointestinal environment.[4][5] Key potential causes include:
-
Poor aqueous solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[6] While the solubility of this compound in DMSO is known, its aqueous solubility may be limited.[7]
-
Low intestinal permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
Efflux transporter activity: The compound might be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp), reducing net absorption.[8][9]
-
First-pass metabolism: The drug may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
Q3: What initial steps can I take to investigate the cause of poor oral bioavailability for this compound?
A systematic approach is recommended, starting with fundamental physicochemical and in vitro characterization:
-
Determine Aqueous Solubility: Measure the thermodynamic solubility of this compound in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.
-
Assess Intestinal Permeability: Conduct an in vitro permeability assay, such as the Caco-2 permeability assay, to determine the apparent permeability coefficient (Papp).[10][11] This will help classify the compound's permeability.
-
Evaluate Efflux Liability: A bidirectional Caco-2 assay can determine the efflux ratio (the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction). An efflux ratio greater than 2 suggests the involvement of active efflux.[11]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the root cause of poor oral bioavailability of this compound.
Problem: Inconsistent and low plasma concentrations of this compound following oral administration.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor oral bioavailability.
Step 1: Characterize Physicochemical Properties
Question: How do I determine if solubility is the limiting factor?
-
Action: Perform equilibrium solubility studies in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8).
-
Interpretation: If the solubility is below the concentration required for a therapeutic dose to dissolve in a reasonable volume of gastrointestinal fluid (typically <100 µg/mL), it is likely a significant barrier to absorption.
Step 2: Evaluate In Vitro Permeability and Efflux
Question: My compound has low aqueous solubility. Should I still assess permeability?
Yes. It is crucial to understand if permeability is also a challenge. The Caco-2 permeability assay is a standard method.[10][11]
-
Action: Conduct a bidirectional Caco-2 permeability assay. This will provide the apparent permeability coefficient (Papp A to B) and the efflux ratio (Papp B to A / Papp A to B).
-
Interpretation of Results:
| Papp (A to B) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation | Implication for this compound |
| < 1 | < 2 | Low Permeability, No significant efflux | Absorption is likely limited by poor passive diffusion across the intestinal epithelium. |
| 1 - 10 | < 2 | Medium Permeability, No significant efflux | Permeability may not be the primary barrier if solubility is adequate. |
| > 10 | < 2 | High Permeability, No significant efflux | Poor bioavailability is likely due to other factors like poor solubility or first-pass metabolism. |
| Any value | ≥ 2 | Potential Efflux Substrate | The compound is actively transported out of the intestinal cells, reducing absorption.[11] |
Step 3: Implement Formulation Strategies
Based on the findings from the initial characterization, select an appropriate formulation strategy.
Scenario 1: Poor Solubility is the Main Issue
Question: What formulation approaches can I use to improve the solubility of this compound?
Several techniques can be employed to enhance solubility and dissolution rate.[4][12][13]
| Strategy | Description | Advantages | Considerations |
| Particle Size Reduction | Micronization or nanonization increases the surface area for dissolution.[5][6][14] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix.[4][15] | Can significantly increase dissolution rate and apparent solubility. | Potential for physical instability (recrystallization). |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the GI tract, keeping the drug in solution.[4][5] | Can enhance solubility and absorption, particularly for lipophilic compounds. | Requires careful selection of oils, surfactants, and co-solvents. |
| Complexation | Use of cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[5] | High efficiency in solubilizing certain molecules. | Drug loading may be limited. |
Scenario 2: Efflux is a Significant Barrier
Question: The efflux ratio for this compound is high. What are my options?
-
Preclinical Investigation: Co-administer this compound with known P-gp inhibitors (e.g., verapamil, elacridar) in preclinical in vivo studies to confirm if blocking efflux improves oral bioavailability.[11]
-
Medicinal Chemistry Approach: If efflux is a major hurdle, consider rational drug design to modify the structure of this compound to reduce its affinity for efflux transporters.
Experimental Protocols
Protocol 1: Bidirectional Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability and potential for active efflux of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
Efflux substrate: Digoxin or Talinolol[11]
-
-
Lucifer Yellow for monolayer integrity testing
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound
Methodology:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell® inserts. Allow the cells to differentiate for 18-22 days to form a confluent, polarized monolayer.[11]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test. A low permeability of Lucifer Yellow (Papp < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[16]
-
Equilibration: Wash the cell monolayers with pre-warmed HBSS and equilibrate for 30 minutes at 37°C.[16]
-
Dosing:
-
A-B Permeability: Add the dosing solution containing this compound and control compounds to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[16]
-
B-A Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.[16]
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. At predetermined time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber and immediately replace with fresh HBSS. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Quantify the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculation of Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Caption: Workflow for the Caco-2 permeability assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound after oral (p.o.) and intravenous (i.v.) administration to calculate absolute oral bioavailability.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulation (e.g., solution, suspension, or optimized formulation).
-
Vehicle for both oral and intravenous formulations.
-
Dosing equipment (oral gavage needles, syringes).
-
Blood collection supplies (e.g., EDTA tubes, capillaries).
-
Anesthesia (if required for blood collection).
-
Analytical instrumentation (LC-MS/MS).
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer the this compound formulation via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞) for both oral and intravenous routes.
-
-
Calculation of Absolute Bioavailability (F%): F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100
Caption: Signaling pathway of MY33-3 and its relation to pharmacokinetic assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MY33-3| [dcchemicals.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 10. Overview of In Vitro Permeability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wjbphs.com [wjbphs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Common issues with MY33-3 hydrochloride in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MY33-3 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2] Its mechanism of action is centered on the inhibition of this phosphatase, which is involved in various signaling pathways in the central nervous system. It also exhibits inhibitory activity against PTP-1B, though with a lower potency.[1][2]
Q2: What are the recommended storage conditions for this compound to ensure stability in long-term studies?
To maintain the integrity of this compound over the course of a long-term study, proper storage is critical. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the solid compound in a cool, dry place, protected from light.
Q3: We are observing inconsistent results between different batches of our in vivo study using this compound. What could be the potential causes?
Inconsistent results in long-term in vivo studies can arise from several factors. One common issue is the degradation of the compound over time. It is crucial to ensure that the compound has been stored correctly and to consider preparing fresh stock solutions periodically throughout the study. Variations in animal handling, diet, or other environmental factors can also contribute to variability. Additionally, ensure that the vehicle used to dissolve this compound is consistent and does not have any confounding effects.
Q4: How can we monitor the stability of our this compound solution during a long-term experiment?
To ensure the stability of your working solutions, it is good practice to perform periodic quality control checks. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of this compound in your dosing solutions. This is particularly important for studies that span several months.
Troubleshooting Guides
Issue 1: Diminished or Loss of Inhibitory Activity
If you observe a decrease in the expected inhibitory effect of this compound in your long-term study, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | - Prepare a fresh stock solution of this compound from the solid compound. - Analyze the old and new stock solutions via HPLC to check for degradation products. - Ensure proper storage conditions have been maintained. |
| Incorrect Dosing | - Verify the calculations for your dosing solutions. - Calibrate all pipettes and balances used for solution preparation. |
| Development of Tolerance | - In very long-term studies, consider the possibility of biological tolerance. This may require adjusting the dosing regimen or including specific control groups to assess this phenomenon. |
Issue 2: Unexpected Off-Target Effects
While MY33-3 is a selective inhibitor, off-target effects can sometimes occur, especially in long-term in vivo studies.
| Potential Cause | Troubleshooting Step |
| Inhibition of PTP-1B | - this compound is known to inhibit PTP-1B at higher concentrations.[1][2] If you suspect off-target effects related to PTP-1B inhibition, consider using a lower dose of MY33-3 or including a more selective PTP-1B inhibitor as a control in a separate cohort. |
| Interaction with Other Pathways | - Conduct a literature search for any newly identified off-target interactions of MY33-3. - Consider performing transcriptomic or proteomic analysis on tissues from your study animals to identify any unexpected pathway modulation. |
Experimental Protocols
Preparation of this compound for In Vivo Dosing
The following is a general guideline for preparing this compound for oral gavage (p.o.) or intraperitoneal (i.p.) injection. The exact vehicle and concentration will depend on the specific experimental design.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solubilization: For a stock solution, dissolve the compound in a suitable solvent such as DMSO. For working solutions for in vivo studies, further dilution in a vehicle appropriate for animal administration (e.g., saline, corn oil, or a solution containing a solubilizing agent like Tween 80) is necessary. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
-
Sonication: To aid dissolution, you can sonicate the solution in a water bath.
-
Sterile Filtration: For i.p. injections, sterile filter the final dosing solution through a 0.22 µm syringe filter before administration.
-
Storage: Store the prepared dosing solution as recommended, typically for short periods at 4°C or frozen for longer-term storage if stability has been confirmed.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for RPTPβ/ζ | ~0.1 µM | [1][2] |
| IC50 for PTP-1B | ~0.7 µM | [1][2] |
| In Vivo Oral Dose (mice) | 60 mg/kg | [1][2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Optimizing Brain Delivery of MY33-3 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the delivery of MY33-3 hydrochloride to the brain. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the brain?
A1: this compound is a potent and selective small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), also known as PTPRZ1, with an IC50 of approximately 0.1 μM.[1][2][3] It also shows inhibitory activity against PTP-1B (IC50 ~0.7 μM).[2] In the brain, by inhibiting RPTPβ/ζ, this compound increases the phosphorylation of key substrates involved in neuronal survival and differentiation, such as TrkA and ALK.[2][3] This modulation of signaling pathways has been shown to reduce ethanol (B145695) consumption and alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction in preclinical models.[1][2]
Q2: What are the main challenges in delivering this compound to the brain?
A2: The primary challenge is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents most drugs, including over 98% of small-molecule drugs, from passing from the circulating blood into the brain.[4][5] The BBB is characterized by tight junctions between endothelial cells, a lack of fenestrations, and the presence of active efflux transporters (like P-glycoprotein) that actively pump xenobiotics back into the bloodstream.[6][7] These features restrict the entry of many therapeutic agents, limiting their efficacy for central nervous system (CNS) disorders.[4]
Q3: What are the potential delivery routes for this compound to the brain?
A3: Several routes can be explored:
-
Systemic Administration (Intravenous, Intraperitoneal, Oral): While convenient, these routes are often inefficient due to the BBB.[1] Orally administered MY33-3 has been documented, but brain concentrations may be limited.[1][2]
-
Intranasal Administration: This non-invasive method offers a direct pathway to the brain, bypassing the BBB by utilizing the olfactory and trigeminal nerves for transport.[8][9][10] This can lead to rapid brain uptake and higher CNS concentrations compared to systemic routes.[8]
-
Nanocarrier-Mediated Delivery: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can enhance its ability to cross the BBB.[11][12][13] These carriers can protect the drug from degradation, improve its pharmacokinetic profile, and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport (receptor-mediated transcytosis).[14][15][16]
Q4: How does the hydrochloride salt form of MY33-3 affect its delivery?
A4: The hydrochloride salt form generally increases the aqueous solubility of a compound. While this is beneficial for formulation, high hydrophilicity can be a disadvantage for crossing the lipophilic BBB, which favors small, lipid-soluble molecules.[17] Therefore, strategies to overcome this, such as intranasal delivery or lipid-based nanocarriers, are particularly relevant for hydrochloride salts.[10][18]
Troubleshooting Guides
Issue 1: Low or undetectable brain concentration of MY33-3 after systemic administration (e.g., intraperitoneal injection).
| Possible Cause | Troubleshooting Step |
| Poor BBB Penetration | The physicochemical properties of this compound may not be optimal for passive diffusion across the BBB.[6][17] |
| Solution 1: Switch to a Direct Delivery Route. Consider intranasal administration to bypass the BBB.[8][19] | |
| Solution 2: Utilize Nanocarrier Systems. Formulate MY33-3 with liposomes or nanoparticles to facilitate transport.[11][15] Coating nanoparticles with polysorbate 80 may enhance BBB penetration.[15][20] | |
| Efflux by Transporters | MY33-3 might be a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, which actively remove it from the brain.[7][21] |
| Solution: Co-administer with an Efflux Pump Inhibitor. Use a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if brain concentration increases. Note: This should be done with caution as it can increase systemic toxicity. | |
| Rapid Metabolism | The compound may be rapidly metabolized in the periphery before it has a chance to reach the brain. |
| Solution: Pharmacokinetic Analysis. Conduct a full pharmacokinetic study to determine the plasma half-life of MY33-3. If it is very short, consider a delivery system that offers sustained release, such as polymeric nanoparticles.[12] |
Issue 2: High variability in experimental results following intranasal administration.
| Possible Cause | Troubleshooting Step |
| Improper Administration Technique | Incorrect pipette placement or large administration volume can lead to the drug being swallowed instead of reaching the olfactory region.[8] |
| Solution: Refine Administration Protocol. Use a low volume (e.g., 5-10 µL per nostril in mice). Ensure the animal's head is properly angled. Utilize specialized intranasal delivery devices if available to target the olfactory region more precisely.[8] | |
| Mucociliary Clearance | The natural clearance mechanism of the nasal cavity can rapidly remove the formulation.[19] |
| Solution 1: Use Mucoadhesive Formulations. Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) into your formulation to increase residence time in the nasal cavity.[18] | |
| Solution 2: Optimize Formulation Properties. Nanoparticle formulations can protect the drug from clearance and enhance absorption.[19] | |
| Formulation Instability | The this compound solution may be unstable or have poor solubility at the formulation's pH. |
| Solution: Characterize the Formulation. Ensure the drug is fully dissolved and stable in the chosen vehicle. Check the pH and osmolarity to minimize nasal irritation. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃F₆NS₂ (as free base) | [3] |
| Molecular Weight | 397.40 g/mol (as free base) | [3] |
| Target | Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) | [1][2] |
| IC₅₀ | ~0.1 μM for RPTPβ/ζ; ~0.7 μM for PTP-1B | [1][2] |
| Known In Vivo Dose | 60 mg/kg (p.o. or i.p. in mice) | [1][2] |
| Storage | Powder: -20°C for 2 years. In DMSO: -80°C for 6 months. | [3] |
Table 2: Illustrative Comparison of Brain Delivery Methods for a Small Molecule Like MY33-3
Note: This table provides expected relative outcomes for illustrative purposes. Actual experimental data for this compound is required for definitive comparison.
| Delivery Method | Relative Brain Bioavailability | Time to Peak Brain Conc. (Tₘₐₓ) | Advantages | Disadvantages |
| Intraperitoneal (IP) Injection | Low | Moderate (30-60 min) | Easy to perform; avoids first-pass metabolism. | Inefficient BBB penetration; high peripheral exposure.[4] |
| Oral Gavage (p.o.) | Very Low | Slow (>60 min) | Non-invasive; convenient for chronic dosing. | Poor BBB penetration; subject to first-pass metabolism.[1] |
| Intranasal (IN) Delivery | High | Fast (15-30 min) | Bypasses BBB; rapid onset; non-invasive.[8][10] | Small volume limit; requires precise technique; mucociliary clearance.[19] |
| Nanoparticles (IV) | Moderate to High | Variable | Can cross BBB; protects drug; allows for targeting.[11][12] | Complex formulation; potential toxicity; rapid clearance by RES. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice
-
Preparation of Dosing Solution: a. Based on its properties, dissolve this compound in a suitable vehicle. A common starting point is sterile saline or a solution containing a small percentage of DMSO and/or Tween 80 to aid solubility, with the final DMSO concentration kept low (<5%) to avoid toxicity. b. Prepare the solution to a final concentration that allows for an injection volume of approximately 10 mL/kg body weight. For a 60 mg/kg dose in a 25g mouse, this would be 1.5 mg in 250 µL.
-
Animal Handling: a. Weigh the mouse accurately to calculate the precise injection volume. b. Restrain the mouse properly, ensuring the head is tilted downwards to move abdominal organs away from the injection site.
-
Injection Procedure: a. Use a 25-27 gauge needle. b. Insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-20 degree angle to avoid puncturing the bladder or cecum. c. Aspirate gently to ensure no fluid (urine, blood) is drawn, confirming you are not in the bladder or a blood vessel. d. Inject the solution smoothly.
-
Post-Injection Monitoring: a. Return the mouse to its cage and monitor for any signs of distress. b. Proceed with tissue collection (e.g., brain, blood) at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
Protocol 2: Intranasal (IN) Administration of this compound in Mice
-
Preparation of Dosing Solution: a. Dissolve this compound in sterile, isotonic saline to the desired concentration. Ensure the solution is free of particulates. b. The total volume should not exceed 10-12 µL per nostril to prevent the solution from being aspirated into the lungs or swallowed.
-
Animal Anesthesia: a. Lightly anesthetize the mouse (e.g., using isoflurane) until it is sedated but still breathing regularly. This prevents sneezing and aids in proper administration.
-
Administration Procedure: a. Place the anesthetized mouse on its back. b. Using a P10 or P20 micropipette, administer half of the total dose (e.g., 10 µL) as a single drop to one nostril. c. Allow the mouse to inhale the drop. Wait for 1-2 minutes. d. Administer the remaining half of the dose to the other nostril.
-
Post-Administration: a. Keep the mouse in a supine position for a few minutes to facilitate absorption into the olfactory epithelium. b. Monitor the animal until it has fully recovered from anesthesia. c. Collect tissues at appropriate time points. Due to the rapid nature of this route, early time points (e.g., 5, 15, 30 minutes) are crucial.[8]
Protocol 3: Formulation of this compound with Liposomes (Conceptual Protocol)
-
Lipid Film Hydration Method: a. Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration and Drug Loading: a. Prepare an aqueous solution of this compound in a buffer (e.g., HEPES-buffered saline, pH 7.4). b. Hydrate the lipid film with the drug solution by vortexing or sonicating the flask. This process forms multilamellar vesicles (MLVs).
-
Size Extrusion: a. To obtain unilamellar vesicles of a defined size (e.g., ~100 nm), subject the MLV suspension to extrusion. b. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a handheld lipid extruder.
-
Purification and Characterization: a. Remove any unencapsulated this compound using size exclusion chromatography or dialysis. b. Characterize the resulting liposomes for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MY33-3| [dcchemicals.com]
- 4. proventainternational.com [proventainternational.com]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the challenges of crossing the blood-brain barrier with drugs? [synapse.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilizing Multifaceted Approaches to Target Drug Delivery in the Brain: From Nanoparticles to Biological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Nanotechnologies for Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Recent Intranasal Drug Delivery Systems to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in MY33-3 Hydrochloride Experiments
Welcome to the technical support center for MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), with a half-maximal inhibitory concentration (IC50) of approximately 0.1 μM. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of about 0.7 μM. Its primary role in experimental setting is to prevent the dephosphorylation of target proteins by these phosphatases, thereby enhancing or prolonging their phosphorylation-dependent signaling.
Q2: What are the known experimental applications of this compound?
A2: this compound has been utilized in both in vitro and in vivo studies to investigate the role of RPTPβ/ζ in various physiological and pathological processes. Key applications include:
-
Neuroinflammation: It has been shown to alleviate sevoflurane-induced neuroinflammation and cognitive dysfunction. In cell culture, it limits lipopolysaccharide (LPS)-induced nitrite (B80452) production and inducible nitric oxide synthase (iNOS) expression in BV2 microglial cells.
-
Ethanol (B145695) Consumption: Studies have demonstrated that this compound can reduce ethanol consumption in animal models.
-
Neuronal Signaling: It blocks the ethanol-induced activation of Tropomyosin receptor kinase A (TrkA) and Anaplastic Lymphoma Kinase (ALK) in SH-SY5Y neuroblastoma cells.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results and stability, follow these guidelines for preparing and storing this compound:
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. For example, to make a 10 mM stock, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles. Keep the vials tightly sealed and protected from moisture.
Troubleshooting Guide
In Vitro Experiments
Problem 1: I'm observing precipitation of this compound when I add it to my cell culture medium.
-
Potential Cause: The compound is likely crashing out of solution upon dilution into the aqueous environment of the cell culture medium due to its poor water solubility.
-
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform an intermediate dilution in a small volume of medium first. Then, add this intermediate dilution to the final volume.
-
Vigorous Mixing: When adding the compound to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to facilitate dispersion.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Problem 2: I am not seeing the expected increase in phosphorylation of my target protein after treatment with this compound.
-
Potential Cause 1: Suboptimal Inhibitor Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions. Effective concentrations in cell culture have been reported to be in the range of 0.1-10 μM.
-
-
Potential Cause 2: Poor Cell Health.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor culture conditions can affect cellular signaling pathways.
-
-
Potential Cause 3: Issues with Western Blotting Technique.
-
Solution: Phosphorylated proteins can be labile. Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors. Use a blocking buffer that does not contain milk, as casein is a phosphoprotein and can cause high background. Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) is a recommended blocking agent.
-
Problem 3: I am observing unexpected or off-target effects in my cell-based assays.
-
Potential Cause: Inhibition of PTP-1B or other phosphatases.
-
Solution: Remember that this compound also inhibits PTP-1B. PTP-1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. Consider if the observed effects could be mediated by the inhibition of PTP-1B. You can investigate this by:
-
Examining the phosphorylation status of known PTP-1B substrates, such as the insulin receptor.
-
Comparing your results with those obtained using a more selective PTP-1B inhibitor.
-
Consulting the literature for known effects of PTP-1B inhibition in your experimental system.
-
-
In Vivo Experiments
Problem 4: I am having difficulty formulating this compound for in vivo administration.
-
Potential Cause: The poor aqueous solubility of this compound makes it challenging to prepare a suitable formulation for animal studies.
-
Solutions:
-
Vehicle Selection: For poorly soluble compounds, a multi-component vehicle system is often necessary. A commonly used vehicle for intraperitoneal (i.p.) or oral (p.o.) administration of similar compounds consists of a mixture of solvents and surfactants to improve solubility and stability. A potential starting point could be a formulation containing DMSO, PEG300 (polyethylene glycol 300), and Tween 80 in saline.
-
Formulation Protocol:
-
Dissolve the this compound in DMSO first.
-
Add PEG300 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
-
-
Homogeneity: Ensure the formulation is homogeneous before each administration. If a suspension is used, continuous stirring during dosing is recommended to ensure consistent delivery of the compound.
-
Problem 5: I am observing high variability or low efficacy in my in vivo experiments.
-
Potential Cause 1: Poor Bioavailability.
-
Solution: The route of administration can significantly impact bioavailability. Both oral gavage (p.o.) and intraperitoneal (i.p.) injections have been used for this compound. The choice of route may need to be optimized for your specific study. The formulation of the compound is also critical for its absorption.
-
-
Potential Cause 2: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent administration of the compound. For oral gavage, be careful to deliver the full dose to the stomach. For i.p. injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.
-
-
Potential Cause 3: Animal-to-Animal Variability.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that animals are age- and weight-matched at the start of the study. Standardize housing conditions and feeding schedules, as these can influence drug metabolism and efficacy.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated ALK and Fyn
This protocol is for the detection of changes in the phosphorylation status of ALK and Fyn, known downstream targets of the RPTPβ/ζ signaling pathway.
-
Cell Lysis:
-
After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ALK and phospho-Fyn overnight at 4°C with gentle agitation. Use the antibody manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ALK, total Fyn, and a loading control such as β-actin or GAPDH.
-
Protocol 2: Measurement of Nitrite Production in BV2 Cells
This protocol is for quantifying the effect of this compound on LPS-induced nitric oxide production in BV2 microglial cells.
-
Cell Seeding:
-
Seed BV2 cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (DMSO) and an LPS-only control group.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant in a new 96-well plate according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Normalize the results to the protein concentration of the cells in each well, if desired.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (RPTPβ/ζ) | ~0.1 µM | |
| This compound IC50 (PTP-1B) | ~0.7 µM | |
| Effective Concentration (in vitro) | 0.1 - 10 µM | |
| Effective Dosage (in vivo) | 60 mg/kg (p.o.) |
Visualizations
Caption: this compound inhibits RPTPβ/ζ and PTP-1B, leading to increased phosphorylation of their substrates.
Ensuring the quality and purity of MY33-3 hydrochloride for research
Welcome to the technical support center for MY33-3 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for their experimental needs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent and selective small molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with an IC50 value of approximately 0.1 μM. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of about 0.7 μM. It is utilized in research to investigate the roles of these phosphatases in various biological processes, including neuroinflammation and ethanol (B145695) consumption.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 4°C | Long-term | Sealed storage, away from moisture. |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles. |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles. |
Q3: How should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Warming and sonication may be required to achieve complete dissolution. It is advisable to use freshly opened, anhydrous DMSO as the compound's solubility can be affected by moisture.
Q4: What are potential impurities or degradation products I should be aware of?
A4: Given the chemical structure of this compound, which is bis(4-((trifluoromethyl)thio)benzyl)amine hydrochloride, potential impurities could arise from the synthesis process or degradation. These may include:
-
Starting materials: Unreacted 4-((trifluoromethyl)thio)benzylamine or related precursors.
-
Side-products: Compounds formed from incomplete reactions or side reactions during synthesis.
-
Degradation products: Hydrolysis or oxidation of the thioether or amine functionalities, especially under harsh conditions of light, heat, or pH. Forced degradation studies can help identify these products.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of MY3-33 hydrochloride in experimental settings.
Problem 1: Inconsistent or unexpected experimental results.
| Possible Cause | Suggested Solution |
| Compound Degradation: Improper storage or handling has led to the degradation of this compound. | - Ensure the compound has been stored according to the recommended conditions (see FAQ 2). - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a purity check using HPLC (see Experimental Protocol section). |
| Inaccurate Concentration: Errors in weighing or dilution of the compound. | - Use a calibrated analytical balance for weighing the solid compound. - Serially dilute the stock solution carefully to achieve the desired working concentration. - Verify the concentration of the stock solution using UV-Vis spectrophotometry if an extinction coefficient is known or by a validated analytical method. |
| Solubility Issues: The compound has precipitated out of the solution in the aqueous assay buffer. | - Ensure the final concentration of DMSO in the cell culture medium or assay buffer is low (typically <0.5%) to prevent solvent-induced artifacts and precipitation. - Visually inspect solutions for any signs of precipitation before use. - Consider the use of a solubility-enhancing excipient if compatible with the experimental system. |
| Off-Target Effects: At high concentrations, the inhibitor may affect other cellular targets besides RPTPβ/ζ and PTP-1B. | - Perform dose-response experiments to determine the optimal concentration range. - Use the lowest effective concentration to minimize off-target effects. - Compare results with other known inhibitors of the same targets or with genetic knockdown/knockout models if available. |
Problem 2: Difficulty in replicating published data.
| Possible Cause | Suggested Solution |
| Differences in Experimental Conditions: Variations in cell lines, passage numbers, reagent sources, or assay protocols. | - Carefully review and match the experimental conditions described in the publication. - Standardize cell culture conditions and use cells within a consistent passage number range. - Ensure all reagents are of high quality and from reliable sources. |
| Purity of this compound: The purity of the compound used may differ from that in the original study. | - Obtain a certificate of analysis (CoA) from the supplier to confirm the purity. - Independently verify the purity of your batch of this compound using the analytical methods detailed below. |
Experimental Protocols
Detailed methodologies for key experiments to assess the quality and purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method can be used to determine the purity of this compound and to detect the presence of any impurities.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm |
| Column Temperature | 30°C |
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 50 µg/mL.
Analysis:
Inject the prepared sample and analyze the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis of this compound.
Mass Spectrometry (MS) for Identity Confirmation
This method is used to confirm the molecular weight of this compound.
Instrumentation:
-
A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described in the purity analysis protocol.
MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Analysis:
The expected monoisotopic mass of the free base of MY33-3 (C₁₆H₁₃F₆NS₂) is 397.04 g/mol . In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 398.05.
Workflow for Mass Spectrometry Identity Confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound.
Instrumentation:
-
A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The coupling patterns will depend on the substitution.
-
Methylene (B1212753) Protons: A singlet or a multiplet corresponding to the CH₂ groups of the benzylamine (B48309) structure.
-
Amine Proton: A broad singlet for the N-H proton of the hydrochloride salt, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Signals corresponding to the carbon atoms of the benzyl (B1604629) groups, the trifluoromethylthio-substituted phenyl rings, and the methylene carbons.
Signaling Pathways
This compound exerts its effects by inhibiting the phosphatase activity of RPTPβ/ζ and PTP-1B. Below are simplified diagrams of the signaling pathways affected by this inhibition.
RPTPβ/ζ Signaling Pathway
RPTPβ/ζ is involved in neuronal processes and neuroinflammation. Its inhibition by MY33-3 can lead to increased phosphorylation of its substrates, thereby modulating downstream signaling.
Inhibition of RPTPβ/ζ by this compound.
PTP-1B Signaling Pathway
PTP-1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. Inhibition of PTP-1B by MY33-3 can enhance these signaling cascades.
Inhibition of PTP-1B by this compound.
Technical Support Center: MY33-3 Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of MY33-3 hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves a Suzuki coupling reaction to form the diarylpyridine core, followed by a nitro group reduction and subsequent hydrochloride salt formation.
Problem 1: Low or No Yield in the Suzuki Coupling Step (Step 1)
Possible Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen.
-
Solution: Ensure all reaction vessels are properly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.[1]
-
-
Suboptimal Ligand Choice: The ligand plays a critical role in the catalytic cycle.
-
Solution: For electron-deficient pyridines, bulky and electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can be effective.[1] A screening of different ligands may be necessary to find the optimal one for this specific transformation.
-
-
Incorrect Base: The strength and solubility of the base are crucial for the transmetalation step.
-
Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate.
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, while monitoring for potential decomposition.[1]
-
-
Homocoupling of Boronic Acid: This side reaction can consume the boronic acid and reduce the yield of the desired product.[2][3]
Problem 2: Incomplete Reduction of the Nitro Group (Step 2)
Possible Causes and Solutions:
-
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully convert the nitro group to the amine.
-
Solution: Use a larger excess of the reducing agent (e.g., iron powder).
-
-
Low Reaction Temperature: The reduction may be slow at room temperature.
-
Solution: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate.
-
-
Inadequate Acidic Conditions: The reduction with iron powder requires an acidic medium to proceed efficiently.[4]
-
Solution: Ensure a sufficient amount of a weak acid, such as acetic acid, is present in the reaction mixture.
-
Problem 3: Difficulty in Purifying the Polar Amine Product (MY33-3 free base)
Possible Causes and Solutions:
-
Streaking on Silica (B1680970) Gel: Basic amines can interact strongly with the acidic silanol (B1196071) groups on standard silica gel, leading to poor separation.[5][6]
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2%) or ammonium (B1175870) hydroxide, to the eluent to neutralize the acidic sites on the silica gel.[5]
-
Solution 2: Use an alternative stationary phase like basic or neutral alumina, or amine-functionalized silica, which are less acidic.[5][7]
-
-
Poor Retention on Reversed-Phase (C18) Column: Highly polar amines may not be retained well on nonpolar C18 columns.[5]
-
Solution: Adjust the pH of the mobile phase to be about two units above the pKa of the amine. This will ensure the amine is in its neutral, less polar form, increasing its retention.[5]
-
Problem 4: Issues with Hydrochloride Salt Formation and Isolation (Step 3)
Possible Causes and Solutions:
-
Salt is Soluble in the Reaction Solvent: The newly formed hydrochloride salt may be soluble in the solvent used for the reaction, preventing its precipitation.
-
Solution: After adding HCl, add a less polar co-solvent, such as diethyl ether or hexane, to decrease the solubility of the salt and induce precipitation.[8]
-
-
Formation of an Oil instead of a Solid: The hydrochloride salt may initially separate as an oil.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, cool the mixture in an ice bath.
-
-
Low Yield of Isolated Salt: The salt may have some solubility in the crystallization solvent, leading to losses during filtration.[8]
-
Solution: Cool the crystallization mixture thoroughly before filtration and wash the collected solid with a small amount of cold solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of MY33-3? A1: Based on the proposed synthetic route, a suitable starting material would be a di-substituted pyridine, for example, 2-bromo-3-nitropyridine, and a corresponding arylboronic acid.
Q2: How can I monitor the progress of the Suzuki coupling reaction? A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]
Q3: What are the best storage conditions for this compound? A3: As a hydrochloride salt, MY33-3 is likely more stable than its free base form because the lone pair on the amine nitrogen is protonated, preventing oxidation.[9] It should be stored in a tightly sealed container in a cool, dry, and dark place.
Q4: Can I use aqueous HCl for the salt formation? A4: While aqueous HCl can be used, it may lead to lower yields due to the solubility of the hydrochloride salt in water.[8] Using a solution of HCl in an organic solvent, such as diethyl ether or dioxane, is often preferred for obtaining an anhydrous salt and maximizing yield.
Q5: My purified MY33-3 free base is an oil. How can I handle it for the salt formation step? A5: If the purified amine is an oil, it can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) before adding the HCl solution for the salt formation step.
Data Presentation
Table 1: Recommended Conditions for Suzuki Coupling (Step 1)
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄ or SPhos-Pd-G2 |
| Ligand | SPhos or XPhos |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Table 2: Solvent Systems for Purification of MY33-3 Free Base (Polar Amine)
| Chromatography Type | Stationary Phase | Recommended Eluent System |
| Normal Phase | Silica Gel | Dichloromethane/Methanol with 0.1-2% Triethylamine |
| Normal Phase | Alumina (Basic) | Hexane/Ethyl Acetate |
| Reversed Phase | C18 | Acetonitrile/Water with pH adjusted to > pKa of amine |
Experimental Protocols
Step 1: Suzuki Coupling
A detailed protocol for a Suzuki coupling reaction involving a bromopyridine derivative can be found in the literature.[10] In a typical procedure, the aryl halide (1 eq.), boronic acid (1.2-1.5 eq.), and base (2-3 eq.) are combined in a reaction flask. The flask is evacuated and backfilled with an inert gas. The degassed solvent and palladium catalyst (1-5 mol%) are then added. The mixture is heated to the desired temperature and stirred until the reaction is complete as monitored by TLC or LC-MS. The reaction is then cooled, quenched, and the product is extracted and purified by column chromatography.
Step 2: Nitro Group Reduction
The reduction of an aromatic nitro group to an amine can be achieved using various methods, including catalytic hydrogenation or reaction with a metal in acidic media.[4][11] A common laboratory-scale procedure involves dissolving the nitro compound in a mixture of ethanol (B145695) and a weak acid like acetic acid. Iron powder is then added in excess, and the mixture is stirred, with gentle heating if necessary, until the starting material is consumed. The reaction mixture is then filtered to remove the iron salts, and the filtrate is worked up to isolate the amine product.
Step 3: Hydrochloride Salt Formation
To form the hydrochloride salt, the purified MY33-3 free base is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the Suzuki coupling step.
Caption: Factors affecting the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
MY33-3 Hydrochloride: A Technical Guide to Stock Solution Preparation and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using MY33-3 hydrochloride stock solutions. This guide includes detailed protocols, troubleshooting advice, and essential biochemical information to ensure the successful application of this potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ, with an IC50 of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against PTP-1B with an IC50 of about 0.7 μM.[1][2] By inhibiting RPTPβ/ζ, MY33-3 modulates the phosphorylation of key substrates involved in neuronal survival and differentiation.[3]
Q2: What are the recommended solvents for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][4][5]
Q3: How should I store the solid compound and prepared stock solutions?
Solid this compound should be stored at 4°C, sealed, and protected from moisture.[1][5] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months.[1][2][6] For short-term storage, -20°C for up to 1 month is advised.[1][2][6]
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound in DMSO.
-
Question: My this compound is not fully dissolving in DMSO at room temperature. What can I do?
-
Answer: It is common for this compound to require assistance to fully dissolve. You can employ the following techniques:
-
Sonication: Use an ultrasonic bath to aid in dissolution.[1][4][5]
-
Warming: Gently warm the solution to 60°C.[1][4][5] Be cautious not to overheat, as it may degrade the compound.
-
Use Fresh DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1][5] Always use newly opened or properly stored, anhydrous DMSO.
-
Problem: My prepared stock solution appears cloudy or has precipitates after storage.
-
Question: I observed precipitation in my this compound stock solution after storing it at -20°C. Is the solution still usable?
-
Answer: Precipitation can occur if the solubility limit is exceeded or due to improper storage.
-
Re-dissolve: Before use, bring the aliquot to room temperature and try to re-dissolve the precipitate by vortexing or brief sonication.
-
Check for Degradation: If the precipitate does not dissolve, the compound may have degraded. It is recommended to prepare a fresh stock solution.
-
Storage Conditions: Ensure the stock solution is stored in tightly sealed vials to prevent moisture absorption.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Reference |
| IC50 (RPTPβ/ζ) | ~0.1 μM | N/A | In vitro assay | [1][2] |
| IC50 (PTP-1B) | ~0.7 μM | N/A | In vitro assay | [1][2] |
| Solubility | 10 mg/mL (25.16 mM) | DMSO | Requires ultrasonic and warming to 60°C | [1] |
| Solubility | 25 mg/mL (57.62 mM) | DMSO | Requires ultrasonic and warming to 60°C | [4] |
| Solubility | 50 mg/mL (115.24 mM) | DMSO | Requires ultrasonic and warming to 60°C | [5] |
| Stock Solution Storage (Long-term) | -80°C | DMSO | Stable for up to 6 months | [1][2][6] |
| Stock Solution Storage (Short-term) | -20°C | DMSO | Stable for up to 1 month | [1][2][6] |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 433.86 g/mol ), weigh out 4.34 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve:
-
Vortex the mixture for 30 seconds.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If dissolution is still incomplete, warm the solution to 60°C for 5-10 minutes, vortexing intermittently.
-
-
Aliquot: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
Caption: Workflow for this compound Stock Preparation and Use.
Caption: MY33-3 HCl Inhibition of RPTPβ/ζ Signaling.
References
Technical Support Center: Assessing the Cytotoxicity of MY33-3 Hydrochloride
Welcome to the technical support center for assessing the cytotoxicity of MY33-3 hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist you in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with a half-maximal inhibitory concentration (IC50) of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of around 0.7 μM.[1][2] Its primary mechanism of action is the inhibition of RPTPβ/ζ, a phosphatase involved in various cellular processes, including neuroinflammation.[1][2]
Q2: Is there any known cytotoxic effect of this compound?
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A tiered approach is recommended, starting with a general cell viability assay, followed by more specific assays to determine the mode of cell death.
-
Initial Screening (Cell Viability):
-
MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[3]
-
-
Confirmation of Cytotoxicity (Membrane Integrity):
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
-
Mechanism of Cell Death:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay helps to distinguish between apoptosis and necrosis.
-
Q4: I am observing high variability in my MTT assay results. What could be the cause?
High variability in MTT assays is a common issue. Potential causes include:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during plating.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is advisable to fill the peripheral wells with sterile PBS or media and not use them for experimental samples.
-
Incomplete formazan (B1609692) crystal dissolution: Ensure complete solubilization of the formazan crystals by adding an adequate volume of solubilization buffer and mixing thoroughly.[3]
-
Interference from the compound: this compound, like other small molecules, might interfere with the MTT reagent. Include a control with the compound in cell-free media to check for direct reduction of MTT.
Troubleshooting Guides
Troubleshooting Common Issues in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| MTT Assay: High background absorbance | Compound directly reduces MTT. | Run a control with this compound in cell-free media. If it turns purple, consider a different viability assay (e.g., LDH or CellTiter-Glo). |
| Contamination of media or reagents. | Use fresh, sterile media and reagents. Check for microbial contamination under a microscope. | |
| LDH Assay: High spontaneous LDH release in control cells | Cells are unhealthy or were handled too roughly. | Use cells in the logarithmic growth phase. Handle cells gently during seeding and treatment. Optimize cell seeding density. |
| Serum in the media contains LDH. | Use heat-inactivated serum or reduce the serum concentration during the assay. | |
| Annexin V Assay: High percentage of necrotic cells in the control | Harsh cell handling during harvesting (e.g., over-trypsinization). | Use a gentle cell detachment method and keep cells on ice. |
| Cells were cultured for too long. | Ensure cells are harvested at the optimal time point for the experiment. | |
| General: Inconsistent results between replicates | Pipetting errors. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells. |
| Cell clumping. | Ensure a single-cell suspension before seeding. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cell line (e.g., SH-SY5Y, BV2, or a relevant cancer cell line)
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
Materials:
-
Cells treated with this compound (at its IC50 concentration) and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture plates.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer immediately.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantitative Data Summary
As specific cytotoxicity data for this compound is limited, the following table provides a template for how to present your experimental findings.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., SH-SY5Y | MTT | 24 | Your Data |
| MTT | 48 | Your Data | |
| MTT | 72 | Your Data | |
| e.g., BV2 | MTT | 24 | Your Data |
| MTT | 48 | Your Data | |
| MTT | 72 | Your Data | |
| e.g., HeLa | MTT | 24 | Your Data |
| MTT | 48 | Your Data | |
| MTT | 72 | Your Data |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for RPTPβ/ζ Inhibition
The following diagram illustrates the potential downstream effects of inhibiting RPTPβ/ζ with this compound. Inhibition of RPTPβ/ζ can lead to increased phosphorylation of its substrates, such as TrkA and Fyn kinase, which may influence downstream signaling pathways related to cell survival and apoptosis.
Caption: Proposed signaling pathway of RPTPβ/ζ inhibition.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of a small molecule inhibitor like this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Troubleshooting Logic for Inconsistent MTT Assay Results
This diagram provides a logical approach to troubleshooting inconsistent results in an MTT assay.
Caption: Troubleshooting logic for inconsistent MTT assay results.
References
Technical Support Center: MY33-3 Hydrochloride Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with MY33-3 hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) with an IC50 of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of about 0.7 μM.[1][3] Its inhibitory action increases the phosphorylation of downstream substrates, thereby modulating various signaling pathways.
Q2: I am observing variability in my in vitro results. What are some potential causes?
A2: Variability in in vitro experiments can stem from several factors:
-
Compound Stability: Ensure that your stock solutions of this compound are prepared and stored correctly. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.
-
Solubility: this compound has specific solubility characteristics. Ensure it is fully dissolved in the appropriate solvent before adding it to your cell culture media. Inadequate dissolution can lead to inconsistent concentrations.
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition across experiments. Changes in these parameters can alter cellular responses to the inhibitor.
-
Off-target Effects: While MY33-3 is selective, it does inhibit PTP-1B at higher concentrations.[1][3] Consider the expression levels of both RPTPβ/ζ and PTP-1B in your cell line and titrate the concentration of this compound to find the optimal window for selective RPTPβ/ζ inhibition.
Q3: My in vivo results are not consistent. What troubleshooting steps can I take?
A3: In vivo studies present unique challenges. Here are some troubleshooting tips:
-
Route of Administration and Dosage: The provided literature suggests oral (p.o.) administration at 60 mg/kg for reducing ethanol (B145695) consumption in mice.[1] However, the optimal dosage and route may vary depending on the animal model and the specific research question. A dose-response study is recommended to determine the most effective concentration for your experiment.
-
Pharmacokinetics and Bioavailability: Consider the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The timing of administration relative to the experimental endpoint is critical.
-
Animal Health and Stress: Ensure that the animals are healthy and housed in a low-stress environment. Stress can significantly impact physiological responses and introduce variability.
Q4: I am not seeing the expected downstream signaling effects. What could be the issue?
A4: If you are not observing the anticipated changes in downstream signaling, consider the following:
-
Time Course: The phosphorylation state of proteins is often transient. Perform a time-course experiment to identify the optimal time point for observing changes in the phosphorylation of target proteins after treatment with this compound.
-
Antibody Specificity: Ensure that the antibodies you are using for western blotting or other immunoassays are specific and validated for the target proteins and their phosphorylated forms.
-
Cell Lysis and Sample Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest during sample preparation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Target/System | Reference |
| IC50 | ~0.1 µM | RPTPβ/ζ | [1][2] |
| IC50 | ~0.7 µM | PTP-1B | [1][3] |
| In Vitro Concentration | 1 µM | SH-SY5Y cells (to block Ethanol-induced TrkA and ALK activation) | [1] |
| In Vitro Concentration | 0.1-10 µM | BV2 microglial cells (to limit LPS-induced nitrite (B80452) production) | [1] |
| In Vivo Dosage | 60 mg/kg (p.o.) | Mice (to reduce ethanol consumption) | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Inhibition of LPS-Induced Nitrite Production in BV2 Microglial Cells
-
Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Include appropriate controls: vehicle control (DMSO), LPS only, and this compound only.
-
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
In Vivo Assessment of this compound on Ethanol Consumption in Mice
-
Animals: Use adult male C57BL/6J mice, individually housed.
-
Acclimation: Allow the mice to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Two-Bottle Choice Paradigm:
-
For two days (Day 1 and 2), give the mice two bottles, one with water and one with a 10% (v/v) ethanol solution, to establish a baseline of ethanol preference.
-
On Day 3 and 4, administer this compound (60 mg/kg) or vehicle via oral gavage.
-
Continue to provide the two-bottle choice.
-
-
Data Collection:
-
Measure the volume of liquid consumed from each bottle daily at the same time.
-
Weigh the mice daily.
-
-
Data Analysis:
-
Calculate the daily ethanol intake (g/kg body weight).
-
Calculate the ethanol preference as the ratio of the volume of ethanol solution consumed to the total volume of liquid consumed.
-
Compare the ethanol consumption and preference on days 3 and 4 with the baseline established on day 2.
-
Signaling Pathway and Experimental Workflow Diagrams
RPTPβ/ζ Signaling Pathway Inhibition by MY33-3
Caption: Inhibition of RPTPβ/ζ by MY33-3 or natural ligands.
PTP-1B Signaling Pathway Inhibition by MY33-3
Caption: MY33-3 inhibits PTP-1B, enhancing insulin signaling.
Troubleshooting Logic for In Vitro Experiments
Caption: A logical workflow for troubleshooting in vitro experiments.
References
Validation & Comparative
A Comparative Analysis of MY33-3 Hydrochloride and Other RPTPβ/ζ Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the efficacy of MY33-3 hydrochloride and other inhibitors of Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ). This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ), also known as PTPRZ1, has emerged as a significant therapeutic target in various pathological conditions, including central nervous system disorders and cancer. The development of potent and selective inhibitors of RPTPβ/ζ is a key area of research. This guide focuses on comparing the efficacy of this compound with other known RPTPβ/ζ inhibitors, providing a valuable resource for the scientific community.
Quantitative Comparison of RPTPβ/ζ Inhibitor Efficacy
The inhibitory potency of various compounds against RPTPβ/ζ is a critical parameter for their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of the reported IC50 values for this compound and other notable RPTPβ/ζ inhibitors.
| Inhibitor | Target | IC50 (µM) | Additional Information |
| This compound | RPTPβ/ζ | ~0.1 | Also inhibits PTP-1B with an IC50 of ~0.7 µM. |
| MY10 | RPTPβ/ζ | ~0.1 | A selective, blood-brain barrier permeable inhibitor. |
| SCB4380 | PTPRZ | 0.4 | Also shows strong inhibition of PTPRG (IC50 = 0.4 µM). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used to characterize the efficacy of RPTPβ/ζ inhibitors.
In Vitro RPTPβ/ζ Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on the enzymatic activity of RPTPβ/ζ. A common method involves a colorimetric assay using a non-specific substrate like p-Nitrophenyl Phosphate (pNPP).
Principle: The phosphatase activity of RPTPβ/ζ is measured by the dephosphorylation of pNPP, which results in the formation of a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically at 405 nm.
Protocol:
-
Recombinant Enzyme: Purified recombinant human RPTPβ/ζ catalytic domain is used.
-
Assay Buffer: A suitable buffer, typically at a neutral pH (e.g., pH 7.2-7.5), is used to maintain the enzyme's activity.
-
Inhibitor Preparation: The test compounds, including this compound, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Reaction Mixture: The reaction is initiated by adding the RPTPβ/ζ enzyme to the assay buffer containing the test inhibitor at various concentrations.
-
Substrate Addition: After a pre-incubation period with the inhibitor, the substrate pNPP is added to start the enzymatic reaction.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Stopping the Reaction: The reaction is terminated by adding a stop solution, such as sodium hydroxide, which also enhances the color of the p-nitrophenol product.
-
Measurement: The absorbance of the resulting solution is measured at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay for Downstream Signaling: Phosphorylation of ALK and TrkA
To assess the functional consequence of RPTPβ/ζ inhibition in a cellular context, the phosphorylation status of its known downstream substrates, such as Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA), is evaluated using Western blotting.
Principle: Inhibition of RPTPβ/ζ phosphatase activity leads to an increase in the phosphorylation of its substrates. This change in phosphorylation can be detected using phospho-specific antibodies.
Protocol:
-
Cell Culture: A suitable cell line endogenously expressing RPTPβ/ζ, ALK, and TrkA (e.g., human neuroblastoma SH-SY5Y cells) is cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the RPTPβ/ζ inhibitors (e.g., this compound, MY10) or a vehicle control for a specified period.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK) and phosphorylated TrkA (p-TrkA). To ensure equal protein loading, antibodies against total ALK, total TrkA, and a housekeeping protein (e.g., GAPDH or β-actin) are used on parallel blots or after stripping the membrane.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: The intensity of the bands corresponding to p-ALK and p-TrkA is quantified and normalized to the intensity of the total protein or the housekeeping protein to determine the relative change in phosphorylation.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: RPTPβ/ζ Signaling Pathway and Points of Inhibition.
Caption: Workflow for In Vitro RPTPβ/ζ Enzymatic Assay.
A Comparative Guide to MY33-3 Hydrochloride and Interleukin-10 in Neuroinflammation Research
In the intricate landscape of neuroinflammation research, scientists and drug development professionals are constantly seeking novel therapeutic agents that can effectively modulate the inflammatory cascade within the central nervous system (CNS). This guide provides a detailed comparison of two distinct therapeutic candidates: MY33-3 hydrochloride, a selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), and Interleukin-10 (IL-10), an endogenous anti-inflammatory cytokine. This comparison aims to furnish researchers with the necessary data to make informed decisions for their neuroinflammation studies.
Mechanism of Action
This compound and MY10: Targeting RPTPβ/ζ
This compound and its related compound, MY10, are potent and selective inhibitors of RPTPβ/ζ.[1] This receptor protein tyrosine phosphatase is a key regulator in various cellular processes, and its inhibition has emerged as a promising strategy to counteract neuroinflammation. The binding of ligands, such as pleiotrophin (B1180697) (PTN), to RPTPβ/ζ inactivates its phosphatase activity.[2][3] This, in turn, modulates the phosphorylation status of downstream substrates like Fyn kinase and ALK, which are known regulators of neuroinflammatory pathways.[2][3] By inhibiting RPTPβ/ζ, MY33-3 and MY10 can influence microglial activation and the subsequent production of inflammatory mediators.[1] Interestingly, while both are inhibitors, studies have shown they can have slightly different effects on microglial responses under certain conditions.[1]
Interleukin-10 (IL-10): A Natural Brake on Inflammation
Interleukin-10 is a well-established anti-inflammatory cytokine that plays a crucial role in immune homeostasis within the CNS.[4][5] Produced by various immune cells, including microglia and astrocytes, IL-10 exerts its effects by binding to its specific receptor (IL-10R).[4][6] This binding activates the Jak1/Tyk2/STAT3 signaling pathway.[4] The activation of STAT3 is fundamental for mediating the anti-inflammatory effects of IL-10, which include the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, from activated microglia.[4][7]
Signaling Pathway Diagrams
Figure 1. MY33-3/MY10 Signaling Pathway.
Figure 2. IL-10 Signaling Pathway.
Comparative Efficacy in Neuroinflammation Models
The following tables summarize the quantitative data from in vitro and in vivo studies, showcasing the comparative performance of MY33-3/MY10 and IL-10 in modulating key neuroinflammatory markers.
Table 1: In Vitro Efficacy in Microglial Cell Lines (e.g., BV2)
| Parameter | MY33-3 / MY10 | Interleukin-10 (IL-10) | Reference |
| Nitrite (B80452) Production (LPS-induced) | Limited production | Significantly reduces production | [1] |
| iNOS Expression (LPS-induced) | Decreased expression | Inhibits expression | [1] |
| Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Release (LPS-induced) | Potentiated LPS-induced microglial responses in mouse PFC (MY10) | Significantly inhibits release | [1][4] |
| NF-κB Activation (LPS-induced) | Decreased LPS-induced NF-κB p65 expression (MY10) | Inhibits NF-κB pathway | [1][4] |
Table 2: In Vivo Efficacy in Animal Models of Neuroinflammation
| Parameter | MY33-3 / MY10 | Interleukin-10 (IL-10) | Reference |
| Microglial Activation (LPS-induced) | Potentiated LPS-induced microglial responses (MY10) | Reduces microglial activation | [1][8] |
| Pro-inflammatory Cytokine Expression in PFC (LPS-induced) | Potentiated by MY10 | Reduces expression | [1] |
| Cognitive Dysfunction (Sevoflurane-induced) | Alleviated cognitive dysfunction (MY33-3) | Not directly compared | |
| Ethanol Consumption | Reduced consumption (MY33-3) | Not applicable |
Experimental Protocols
In Vitro Microglial Activation Assay (BV2 Cells)
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[9]
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis).[10] After reaching desired confluency, cells are pre-treated with various concentrations of this compound, MY10, or IL-10 for a specified duration (e.g., 1-2 hours).
-
Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL and incubating for a designated time (e.g., 6-24 hours).[11]
-
Analysis:
-
Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of nitric oxide (NO) production using the Griess reagent.
-
Cytokine Quantification: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits.
-
Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of iNOS and pro-inflammatory cytokine genes are determined by RT-qPCR.
-
Protein Expression Analysis: Cell lysates are subjected to Western blotting to analyze the expression of key signaling proteins (e.g., phosphorylated STAT3, NF-κB p65).
-
In Vivo LPS-Induced Neuroinflammation Model
-
Animals: Adult male C57BL/6 mice are typically used.
-
Drug Administration: this compound or MY10 is administered via an appropriate route (e.g., intraperitoneal injection) at a specific dose (e.g., 60 mg/kg for MY10).[12]
-
LPS Challenge: A solution of LPS in sterile saline is administered intraperitoneally (e.g., 5 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.[12]
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 18 hours), mice are euthanized, and brain tissue, particularly the prefrontal cortex (PFC), is collected.[12]
-
Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies against microglial markers (e.g., Iba1) to assess microglial activation and morphology.
-
Gene and Protein Analysis: The PFC is homogenized for RNA and protein extraction to analyze the expression of inflammatory markers as described in the in vitro protocol.
-
Comparative Experimental Workflow
Figure 3. Comparative Experimental Workflow.
Conclusion
This guide provides a comparative overview of this compound/MY10 and Interleukin-10 for neuroinflammation research. MY33-3 and MY10, as RPTPβ/ζ inhibitors, represent a targeted pharmacological approach to modulate microglial function, with studies indicating their ability to limit the production of certain inflammatory mediators like nitric oxide.[1] However, the potentiation of some microglial responses by MY10 in vivo suggests a complex regulatory role for RPTPβ/ζ that warrants further investigation.[1]
In contrast, IL-10 is an endogenous cytokine with a well-defined and potent anti-inflammatory profile, acting through the JAK/STAT3 pathway to broadly suppress pro-inflammatory cytokine production.[4] Its therapeutic application, however, may be challenged by issues related to delivery, stability, and potential off-target effects.
The choice between these agents will depend on the specific research question. MY33-3 and MY10 are valuable tools for dissecting the role of RPTPβ/ζ in neuroinflammatory processes and hold potential as small molecule therapeutics. IL-10, on the other hand, serves as a benchmark anti-inflammatory agent and a key component in understanding the natural resolution of inflammation in the CNS. Future research could explore combinatorial approaches or targeted delivery systems to harness the full therapeutic potential of these distinct but equally important modulators of neuroinflammation.
References
- 1. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connecting Metainflammation and Neuroinflammation Through the PTN-MK-RPTPβ/ζ Axis: Relevance in Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Connecting Metainflammation and Neuroinflammation Through the PTN-MK-RPTPβ/ζ Axis: Relevance in Therapeutic Development [frontiersin.org]
- 4. The Regulatory Role of IL-10 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. TGFβ produced by IL-10 re-directed Astrocytes Attenuates Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Loss of IL-10 Promotes Differentiation of Microglia to a M1 Phenotype [frontiersin.org]
- 9. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Implication of the PTN/RPTPβ/ζ Signaling Pathway in Acute Ethanol Neuroinflammation in Both Sexes: A Comparative Study with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of MY33-3 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of MY33-3 hydrochloride for Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) over Protein Tyrosine Phosphatase 1B (PTP-1B). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
The selectivity of a compound is a critical parameter in drug development, ensuring that it preferentially interacts with its intended target, thereby minimizing off-target effects. The inhibitory potency of this compound against RPTPβ/ζ and PTP-1B has been quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Target Phosphatase | This compound IC50 | Selectivity |
| RPTPβ/ζ | ~0.1 µM | 7-fold greater selectivity for RPTPβ/ζ |
| PTP-1B | ~0.7 µM |
As the data indicates, this compound is approximately 7-fold more potent in inhibiting RPTPβ/ζ compared to PTP-1B, demonstrating its selectivity for RPTPβ/ζ.
Experimental Protocols: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
The determination of IC50 values is typically achieved through in vitro enzymatic assays. Below are two common protocols for assessing PTP inhibition.
Colorimetric PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This assay provides a straightforward method for measuring PTP activity by detecting the production of a colored product.
Materials:
-
Purified recombinant RPTPβ/ζ and PTP-1B enzymes
-
This compound (or other test inhibitors)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Prepare Reagents: Dissolve the PTP enzymes, pNPP, and this compound in the assay buffer to the desired stock concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the appropriate wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.
-
Enzyme Addition: Add the purified PTP enzyme (either RPTPβ/ζ or PTP-1B) to all wells except the "no enzyme" blank. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop Reaction: Add the stop solution to all wells to terminate the reaction. The stop solution also enhances the color of the product.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" blank from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence-Based PTP Inhibition Assay
This method offers higher sensitivity compared to the colorimetric assay.
Materials:
-
Purified recombinant RPTPβ/ζ and PTP-1B enzymes
-
This compound
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Assay Buffer (as above)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of enzymes, substrate, and inhibitor in assay buffer.
-
Assay Setup: Add assay buffer to the wells of the microplate.
-
Inhibitor Addition: Add serial dilutions of this compound, a "no inhibitor" control, and a "no enzyme" blank.
-
Enzyme Addition: Add the PTP enzyme to all wells except the blank and incubate with the inhibitor.
-
Initiate Reaction: Add the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 358/450 nm for DiFMUP) at multiple time points (kinetic assay) or at a single endpoint.
-
Data Analysis: After subtracting the background fluorescence from the blank wells, calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow for Validating Inhibitor Selectivity
Caption: Experimental workflow for determining the selectivity of this compound.
Signaling Pathway Context: RPTPβ/ζ and PTP-1B
Caption: Simplified signaling pathways for RPTPβ/ζ and PTP-1B.
A Comparative Analysis of MY33-3 Hydrochloride and Other PTP1B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MY33-3 hydrochloride and other prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. This analysis is supported by experimental data from various studies, with a focus on inhibitory potency, selectivity, and in vivo efficacy.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways.[1] Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1] Consequently, the development of potent and selective PTP1B inhibitors is an area of intense research. This guide will compare this compound with other notable PTP1B inhibitors, providing a comprehensive overview to aid in research and development efforts.
In Vitro Inhibitory Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for this compound and a selection of other PTP1B inhibitors. It is important to note that these values are compiled from various studies and may have been determined under slightly different experimental conditions.
| Inhibitor | PTP1B IC50 (µM) | Primary Target/Mechanism | Source(s) |
| This compound | ~0.7 | RPTPβ/ζ and PTP1B inhibitor | [2] |
| Trodusquemine (MSI-1436) | ~0.6 (Ki) | Allosteric inhibitor | [3] |
| Ertiprotafib | Not explicitly stated, but progressed to Phase II trials | PTP1B inhibitor | [4][5] |
| JTT-551 | ~0.22 (Ki) | PTP1B inhibitor | [6] |
| Compound 10a | 0.19 | Competitive inhibitor | [6] |
| CD00466 | 0.73 | Competitive inhibitor | [6] |
| Cinnoline (B1195905) Compound 2 | Not specified, but showed ~5-7 fold higher selectivity for PTP1B over TC-PTP | Dual PTP1B/TC-PTP inhibitor | [2] |
| Cinnoline Compound 3 | Not specified, comparable IC50 for PTP1B and TC-PTP | Dual PTP1B/TC-PTP inhibitor | [2] |
Selectivity Profile: Differentiating PTP1B Inhibition
A crucial aspect of developing PTP1B inhibitors is ensuring their selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TC-PTP), as well as others like SHP1 and SHP2. Off-target inhibition can lead to undesirable side effects.
| Inhibitor | Selectivity Profile | Source(s) |
| This compound | Primarily a potent RPTPβ/ζ inhibitor (IC50 ~0.1 µM), also inhibits PTP1B. | [2] |
| Trodusquemine (MSI-1436) | High selectivity for PTP1B over TC-PTP. | [6] |
| JTT-551 | Good selectivity for PTP1B over TC-PTP, CD45, and LAR. | [6] |
| Compound 10a | Good selectivity for PTP1B over TCPTP and SHP2. | [6] |
| CD00466 | Excellent selectivity for PTP1B over TCPTP. | [6] |
| Cinnoline Compound 2 | ~5-7 fold higher selectivity for PTP1B over TC-PTP. | [2] |
| Cinnoline Compound 3 | Comparable inhibitory activity against PTP1B and TC-PTP. | [2] |
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test for any potential therapeutic is its efficacy in a living organism. The following table summarizes the available in vivo data for some of the discussed PTP1B inhibitors in animal models of metabolic disease.
| Inhibitor | Animal Model | Key Findings | Source(s) |
| This compound | Not explicitly detailed for metabolic disorders in the provided results. | Primarily studied for neurological effects. | [2] |
| Trodusquemine (MSI-1436) | Diet-induced obese mice | Suppressed appetite, reduced body weight (fat-specific), and improved plasma insulin and leptin levels. A single dose showed reversal of atherosclerosis. | [3][7] |
| Ertiprotafib | Diabetic animal models | Normalized plasma glucose and insulin levels. | [4] |
| JTT-551 | Diabetic mice | Reduced blood glucose levels and exhibited antidiabetic effects without changes in body weight. | [6] |
| Cinnoline Compounds 1-4 | High-fat diet-induced obese rats | Decreased body weight and food intake, improved glucose tolerance, and attenuated hyperinsulinemia and hyperleptinemia. | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro PTP1B Enzymatic Assay (using pNPP)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT)
-
pNPP (p-nitrophenyl phosphate) substrate solution
-
Test inhibitor stock solution (dissolved in DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh assay buffer and pNPP substrate solution. Serially dilute the test inhibitor in DMSO and then in assay buffer to achieve the desired final concentrations.
-
Plate Setup: To the wells of a 96-well plate, add the diluted test inhibitor solutions. Include control wells with DMSO (vehicle control) and a known PTP1B inhibitor (positive control).
-
Enzyme Addition and Pre-incubation: Add the PTP1B enzyme solution to each well. Allow the plate to pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the same controlled temperature.
-
Reaction Termination: Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, leading to the development of a yellow color from the p-nitrophenol product.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Selectivity Assay
To assess the selectivity of an inhibitor, a similar enzymatic assay is performed using other phosphatases such as TC-PTP, SHP1, and SHP2. The IC50 values obtained for these phosphatases are then compared to the IC50 value for PTP1B. A higher IC50 value for the other phosphatases indicates greater selectivity for PTP1B.[2][6]
In Vivo Efficacy Assessment in Animal Models of Diabetes and Obesity
This protocol provides a general framework for evaluating the in vivo efficacy of a PTP1B inhibitor in a diet-induced obesity mouse model.
Animals and Diet:
-
Male C57BL/6J mice are typically used.
-
Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.
Drug Administration:
-
The test inhibitor is administered to the HFD-fed mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. A vehicle control group of HFD-fed mice receives the vehicle solution.
Parameters to be Measured:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose Homeostasis:
-
Fasting Blood Glucose and Insulin Levels: Measured after an overnight fast.
-
Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the bloodstream.
-
Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.
-
-
Plasma Lipid Profile: Measurement of triglycerides and cholesterol levels.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle can be collected for further analysis, including Western blotting to assess the phosphorylation status of key proteins in the insulin signaling pathway (e.g., insulin receptor, Akt).[9][10]
Conclusion
The landscape of PTP1B inhibitors is diverse, with compounds like this compound demonstrating inhibitory activity, albeit with a primary targeting of RPTPβ/ζ. In comparison, inhibitors such as Trodusquemine and JTT-551 have shown high potency and selectivity for PTP1B, translating to promising in vivo efficacy in preclinical models of metabolic diseases. The development of dual inhibitors, like the cinnoline compounds, presents another therapeutic strategy.
For researchers in this field, the choice of an inhibitor for further investigation will depend on the specific research question. While highly potent and selective inhibitors are desirable for therapeutic development, compounds with broader activity profiles may be useful as tool compounds to probe complex signaling networks. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other novel PTP1B inhibitors. Future research should focus on direct, head-to-head comparative studies under standardized conditions to provide a more definitive ranking of the available PTP1B inhibitors.
References
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Drug 'melts away' fat inside arteries | News | The University of Aberdeen [abdn.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. In Vivo models [ibd-biotech.com]
Validating the In Vivo Efficacy of MY33-3 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals investigating neuroinflammation and cognitive disorders, MY33-3 hydrochloride has emerged as a significant research tool. This guide provides a comprehensive comparison of this compound with alternative compounds, supported by experimental data, to aid in the validation of its in vivo effects.
Executive Summary
This compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), a key regulator in neuronal and glial cell functions.[1] In vivo studies have demonstrated its potential in reducing ethanol (B145695) consumption and mitigating sevoflurane-induced neuroinflammation and cognitive dysfunction.[2][3] This guide compares the in vivo effects of this compound with inhibitors of two other critical pathways implicated in neuroinflammation: Protein Tyrosine Phosphatase 1B (PTP1B) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Comparative Analysis of In Vivo Effects
The following tables summarize quantitative data from preclinical studies on this compound and its alternatives. These studies utilize various animal models to assess the compounds' efficacy in modulating neuroinflammation and improving cognitive function.
Table 1: Comparison of In Vivo Efficacy in Neuroinflammation Models
| Compound | Target | Animal Model | Key Inflammatory Markers | Dosage | Route | Results | Reference |
| This compound | RPTPβ/ζ | Mice (LPS-induced) | iNOS, Nitrites | Not specified in vivo | Not specified in vivo | Limited LPS-induced nitrite (B80452) production and iNOS increases in BV2 microglial cells. | [1] |
| MY10 (related RPTPβ/ζ inhibitor) | RPTPβ/ζ | Mice (LPS-induced) | iNOS, TNFα | 60 mg/kg | Intragastric | Potentiated LPS-induced microglial responses in the PFC. | [1] |
| Trodusquemine | PTP1B | hAPP-J20 mice (AD model) | Attenuated inflammation | 5 mg/kg/5 days | i.p. | Prevented cognitive decline and neuron loss. | [4] |
| Neflamapimod | p38α MAPK | Aged rats | IL-1β | Not specified | Not specified | Middle dose improved cognition and higher dose reduced IL-1β. | [5] |
| MW150 | p38α MAPK | Alzheimer's animal models | IL-1β, TNFα | Not specified | Not specified | Reduced levels of inflammatory cytokines. | [5] |
Table 2: Comparison of In Vivo Efficacy in Cognitive Function Models
| Compound | Target | Animal Model | Behavioral Test | Dosage | Route | Results | Reference |
| This compound | RPTPβ/ζ | Mice (Sevoflurane-induced) | Not specified | Not specified | i.p. | Reverses the sevoflurane-induced decrease in the discrimination index and impaired motor learning ability. | [2][3] |
| Trodusquemine | PTP1B | hAPP-J20 mice (AD model) | Morris water maze | 5 mg/kg/5 days | i.p. | Ameliorated cognitive impairment. | [4] |
| Neflamapimod | p38α MAPK | Aged rats | Not specified | Not specified | Not specified | Middle dose improved cognition. | [5] |
| MW150 | p38α MAPK | Alzheimer's animal models | Hippocampal-dependent memory | Not specified | Not specified | Improved hippocampal-dependent memory. | [5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for validating the in vivo effects of these inhibitors.
In Vivo Model of Neuroinflammation
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection at a dose of 0.25-1 mg/kg.
-
Inhibitor Administration:
-
MY10 (as a proxy for MY33-3): Administered intragastrically at a dose of 60 mg/kg daily for a specified period before and/or after LPS challenge.[6]
-
Vehicle Control: An appropriate vehicle (e.g., saline, DMSO solution) is administered to a control group.
-
-
Tissue Collection and Analysis:
-
Mice are euthanized at a specific time point post-LPS injection (e.g., 24 hours).
-
The prefrontal cortex (PFC) and hippocampus are dissected.
-
Quantitative PCR (qPCR): RNA is extracted to measure the mRNA levels of inflammatory markers such as iNos, Tnfα, and Il1b.
-
Immunohistochemistry: Brain sections are stained for microglial (Iba1) and astrocyte (GFAP) markers to assess glial activation.
-
In Vivo Model of Cognitive Dysfunction (Alzheimer's Disease Model)
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as hAPP-J20 mice, are utilized.[4]
-
Inhibitor Administration:
-
Trodusquemine: Administered i.p. at a dose of 5 mg/kg every 5 days for a period of 30 days.[4]
-
Vehicle Control: A control group receives vehicle injections.
-
-
Behavioral Testing:
-
Morris Water Maze: This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The latency to find the platform and the time spent in the target quadrant during a probe trial are measured.[4]
-
-
Neuropathological Analysis:
-
Following behavioral testing, brains are collected.
-
Immunohistochemistry: Brain sections are stained for amyloid-beta plaques and markers of neuronal loss (e.g., NeuN).[4]
-
Experimental Workflow
The following diagram outlines a typical workflow for validating the in vivo effects of a novel compound like this compound.
Conclusion
This compound demonstrates significant potential as a modulator of neuroinflammatory processes through the inhibition of RPTPβ/ζ. While direct comparative in vivo studies are still needed, the available data suggests that its efficacy is comparable to that of inhibitors targeting other key pathways like PTP1B and p38 MAPK. Researchers can utilize the provided data and protocols to design robust experiments to further validate and expand upon the in vivo effects of this compound. The choice of a specific inhibitor will ultimately depend on the precise research question and the pathological context being investigated.
References
- 1. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of receptor protein tyrosine phosphatase β/ζ decreases Aβ plaques and neuroinflammation in the hippocampus of APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Protein Tyrosine Phosphatase 1B Hastens Amyloid β-Associated Alzheimer's Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Implication of the PTN/RPTPβ/ζ Signaling Pathway in Acute Ethanol Neuroinflammation in Both Sexes: A Comparative Study with LPS | MDPI [mdpi.com]
Comparative Guide to the Mechanism of Action of MY33-3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). Its performance is objectively compared with alternative phosphatase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound is a selective inhibitor of RPTPβ/ζ with a half-maximal inhibitory concentration (IC50) of approximately 0.1 µM.[1][2][3][4] It also exhibits secondary inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B) with an IC50 of about 0.7 µM.[1][2][4] The primary mechanism of action of MY33-3 involves the inhibition of RPTPβ/ζ, leading to increased phosphorylation of its downstream substrates. This modulation of the RPTPβ/ζ signaling pathway has been demonstrated to have significant effects in preclinical models of alcohol consumption and neuroinflammation. This guide compares this compound with two alternative compounds: Sodium orthovanadate, a general protein tyrosine phosphatase inhibitor, and SHP099, a selective SHP2 phosphatase inhibitor, to provide a broader context for its utility in research and drug development.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for this compound and the selected alternative compounds.
| Compound | Primary Target | IC50 vs Primary Target | Secondary Target(s) | IC50 vs Secondary Target(s) |
| This compound | RPTPβ/ζ | ~0.1 µM [1][2][3][4] | PTP-1B | ~0.7 µM[1][2][4] |
| Sodium orthovanadate | General PTPs | Target-dependent | Alkaline Phosphatases, ATPases | Target-dependent[5] |
| SHP099 | SHP2 | 0.071 µM[6] | Not specified for RPTPβ/ζ | Not available |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the phosphatase activity of RPTPβ/ζ. This receptor protein tyrosine phosphatase is a key regulator of several downstream signaling pathways involved in neuronal function and inflammation. Inhibition of RPTPβ/ζ by MY33-3 leads to an increase in the phosphorylation of its substrates, including Anaplastic Lymphoma Kinase (ALK), Tropomyosin receptor kinase A (TrkA), Fyn kinase, and β-catenin. The sustained phosphorylation of these signaling molecules modulates neuronal survival, differentiation, and inflammatory responses.
Experimental Performance and Protocols
Reduction of Ethanol (B145695) Consumption in Mice
Experimental Finding: Oral administration of this compound (60 mg/kg) has been shown to reduce ethanol consumption in mice.[4]
Comparative Context: While direct comparative studies are limited, Sodium orthovanadate has been shown to mitigate alcohol-induced hepatotoxicity in rats, suggesting a potential role in modulating alcohol-related pathologies. The effect of SHP099 on ethanol consumption has not been reported.
Experimental Workflow:
Detailed Protocol: A two-bottle choice paradigm is utilized. Mice are individually housed and given ad libitum access to two bottles, one containing water and the other an ethanol solution (e.g., 10% v/v). The positions of the bottles are switched daily to avoid place preference. After a stable baseline of ethanol consumption is established over several days, mice are treated with this compound (e.g., 60 mg/kg, administered orally) or a vehicle control. Fluid consumption from both bottles is measured daily to determine ethanol intake (g/kg body weight) and preference.
Alleviation of LPS-Induced Neuroinflammation in BV2 Microglial Cells
Experimental Finding: this compound (0.1-10 µM) limits lipopolysaccharide (LPS)-induced nitrite (B80452) production and inducible nitric oxide synthase (iNOS) expression in BV2 microglial cells.[2][4]
Comparative Context: Sodium orthovanadate has been shown to negatively regulate nitric oxide synthase activity through tyrosine phosphorylation, suggesting it may also reduce nitrite production.[7] The effect of SHP099 on LPS-induced neuroinflammation in this model is not well-documented.
Experimental Workflow:
Detailed Protocol: BV2 cells are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound, Sodium orthovanadate, or SHP099 for 1 hour. Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours. The cell culture supernatant is collected, and the concentration of nitrite, a stable product of nitric oxide, is measured using the Griess reagent system. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
Conclusion
This compound is a potent and selective inhibitor of RPTPβ/ζ that demonstrates efficacy in preclinical models relevant to alcohol use disorder and neuroinflammation. Its selectivity for RPTPβ/ζ over other phosphatases like PTP-1B provides a more targeted approach compared to general phosphatase inhibitors such as Sodium orthovanadate. While SHP099 is a potent inhibitor of SHP2, its activity against RPTPβ/ζ is not established, making direct comparisons of its mechanism of action in this context difficult. The provided experimental data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to conduct comparative studies with other relevant compounds. The detailed signaling pathway and experimental workflows serve as valuable tools for designing and interpreting future research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MY33-3| [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 7. Sodium orthovanadate induced tyrosine phosphorylation of platelet nitric oxide synthase negatively regulates enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MY33-3 Hydrochloride: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for MY33-3 hydrochloride, a potent and selective inhibitor of the receptor protein tyrosine phosphatase (RPTP)β/ζ. The following sections detail its in vitro and in vivo performance, offer a comparative analysis with alternative compounds, and provide methodologies for key experiments.
In Vitro Efficacy of this compound
This compound has demonstrated significant inhibitory activity against its primary target, RPTPβ/ζ, and a related phosphatase, PTP-1B.[1][2] Its effects have been characterized in various cell-based assays, highlighting its potential to modulate neuronal signaling and inflammatory responses.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell Line | Observed Effect | Reference |
| RPTPβ/ζ | ~0.1 µM | - | Potent and selective inhibition | [1][2] |
| PTP-1B | ~0.7 µM | - | Inhibition | [1][2] |
| - | 1 µM | SH-SY5Y | Blocks ethanol-induced activation of TrkA and ALK | [1][2] |
| - | 0.1-10 µM | BV2 Microglial Cells | Limits LPS-induced nitrite (B80452) production and iNOS increase | [1][2] |
In Vivo Performance of this compound
In animal models, this compound has shown promise in addressing conditions related to alcohol consumption and neuroinflammation.
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Mouse | 60 mg/kg; p.o. | Reduces ethanol (B145695) consumption and preference. | [1][2] |
| Mouse | i.p. injection | Reverses sevoflurane-induced cognitive dysfunction and impaired motor learning. | [1][2] |
Comparative Analysis with Alternative Compounds
This compound's therapeutic potential can be contextualized by comparing it to other RPTPβ/ζ inhibitors and standard treatments for related conditions.
Table 3: Comparison of this compound with Alternatives
| Compound | Target/Mechanism of Action | Reported Efficacy | Key Applications |
| This compound | RPTPβ/ζ inhibitor | Reduces ethanol consumption and neuroinflammation. [1][2] | Preclinical research in alcohol use disorder and neuroinflammatory conditions. |
| MY10 | RPTPβ/ζ inhibitor | Reduces alcohol consumption and Aβ plaques in a mouse model of Alzheimer's.[3] | Preclinical research in alcohol use disorder and Alzheimer's disease. |
| NAZ2329 | Allosteric inhibitor of PTPRZ and PTPRG | Suppresses tumor growth in glioblastoma models.[4][5][6][7] | Preclinical oncology research. |
| Acamprosate | NMDA receptor modulator, GABA agonist | Reduces alcohol craving and relapse rates. | FDA-approved for alcohol dependence.[8] |
| Disulfiram | Aldehyde dehydrogenase inhibitor | Creates an aversive reaction to alcohol.[9][10][11][12][13] | FDA-approved for alcohol dependence.[9][10][11][12][13] |
| Naltrexone | Opioid receptor antagonist | Reduces the rewarding effects of alcohol and cravings.[8][14][15][16][17] | FDA-approved for alcohol and opioid dependence.[8][14][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo experiments involving this compound.
In Vitro Protocol: Inhibition of Ethanol-Induced Signaling in SH-SY5Y Cells
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS and non-essential amino acids.[18] Cells are maintained at 37°C in a 5% CO2 incubator and passaged at approximately 80% confluency.[18]
-
Treatment: Cells are pre-treated with this compound (1 µM) for 5 minutes.[1][2]
-
Ethanol Exposure: Following pre-treatment, cells are exposed to ethanol to induce the activation of TrkA and ALK receptor tyrosine kinases.
-
Analysis: Cell lysates are collected and analyzed by Western blotting to determine the phosphorylation status of TrkA and ALK, with total protein levels used for normalization.
In Vitro Protocol: Anti-inflammatory Effects in BV2 Microglial Cells
-
Cell Culture: Murine BV2 microglial cells are cultured in MEM supplemented with 10% FBS and antibiotics.[19] Cells are grown as a mix of adherent and suspension cultures.[19]
-
Treatment: Cells are treated with this compound (0.1-10 µM) for 24 hours.[1][2]
-
LPS Stimulation: During the treatment period, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis: The production of nitrites in the culture medium is measured using the Griess assay as an indicator of nitric oxide production. The expression of inducible nitric oxide synthase (iNOS) is assessed by Western blotting.
In Vivo Protocol: "Drinking in the Dark" Mouse Model of Binge-Like Ethanol Consumption
-
Animal Housing: C57BL/6J mice are singly housed to accurately measure individual fluid consumption.[20][21][22]
-
Habituation: Mice are habituated to the housing conditions with ad libitum access to food and water.
-
Ethanol Access: Three hours into the dark cycle, the water bottle is replaced with a bottle containing 20% ethanol for a period of 2 to 4 hours.[20][21][22] This procedure is typically repeated over several days.[20][23]
-
Treatment: this compound (60 mg/kg) or vehicle is administered via oral gavage on specified days of the experiment.[1][2]
-
Data Collection: Ethanol and total fluid consumption are measured daily. Blood samples may be collected to determine blood ethanol concentrations.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway affected by this compound. By inhibiting RPTPβ/ζ, this compound prevents the dephosphorylation of downstream targets such as TrkA and ALK, thereby modulating neuronal signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of receptor protein tyrosine phosphatase β/ζ decreases Aβ plaques and neuroinflammation in the hippocampus of APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. addictioncenter.com [addictioncenter.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Disulfiram - Wikipedia [en.wikipedia.org]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naltrexone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. nshealth.ca [nshealth.ca]
- 18. SH-SY5Y culturing [protocols.io]
- 19. elabscience.com [elabscience.com]
- 20. “Drinking in the Dark” (DID) Procedures: A Model of Binge-Like Ethanol Drinking in Non-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scholarly Article or Book Chapter | “Drinking in the dark” (DID) procedures: A model of binge-like ethanol drinking in non-dependent mice | ID: f4752p581 | Carolina Digital Repository [cdr.lib.unc.edu]
- 22. “Drinking in the Dark” (DID): A Simple Mouse Model of Binge-Like Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Histamine H3 Receptor Antagonists as a Research Tool for Alcoholism: A Comparative Guide
A note on the requested topic: Initial searches for "MY33-3 hydrochloride" did not yield specific information regarding its use as a research tool in alcoholism. Therefore, this guide focuses on a well-researched and promising class of compounds for this application: Histamine (B1213489) H3 Receptor (H3R) antagonists . This guide will provide a comprehensive comparison of H3R antagonists with other established and emerging research tools for investigating alcohol use disorder, supported by experimental data and detailed protocols.
This guide is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of alcoholism and the evaluation of novel therapeutic and research agents.
Introduction to Histamine H3 Receptor Antagonists in Alcoholism Research
The brain's histaminergic system is a key modulatory neurotransmitter system that regulates various physiological functions.[1] Recent studies have identified the histamine H3 receptor (H3R), an autoreceptor that controls histamine synthesis and release, as a promising therapeutic target for alcohol dependence.[1] H3R antagonists have been shown to decrease alcohol consumption and reward in several animal models, suggesting their potential as valuable research tools and therapeutic agents.[1][2]
Comparative Analysis of Research Tools for Alcoholism
The following table summarizes the quantitative effects of H3R antagonists and other commonly used pharmacological tools on alcohol consumption in preclinical models.
Table 1: Comparison of Pharmacological Tools for Alcoholism Research
| Compound Class | Specific Agent | Animal Model | Key Finding | Reference |
| H3R Antagonist | Ciproxifan | C57BL/6J mice | Dose-dependently suppressed alcohol drinking in a 'drinking in the dark' model. | [2] |
| H3R Antagonist | JNJ-39220675 | Alcohol-preferring (P) rats | Inhibited alcohol drinking in a two-bottle choice test, comparable to naltrexone. | [1] |
| Opioid Antagonist | Naltrexone | Alcohol-preferring (P) rats | Reduced alcohol intake and preference. | [1] |
| GABA-B Agonist | Baclofen | Rodents | Reduces alcohol consumption and relapse. | [3] |
| Glutamate (B1630785) Modulator | Topiramate | Rodents | Decreases alcohol consumption and relapse by facilitating GABAergic transmission and antagonizing glutamate receptors. | [3] |
| 5-HT3 Antagonist | Ondansetron | Animals | Reduces alcohol intake, potentially by blocking dopamine (B1211576) release in the nucleus accumbens.[4] | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of research tools. Below are protocols for two key behavioral assays used to evaluate the efficacy of compounds like H3R antagonists in alcoholism research.
Two-Bottle Choice Drinking Paradigm
This is a widely used method to assess voluntary alcohol consumption.[1]
Objective: To measure the preference for an alcohol solution over a non-alcoholic alternative.
Procedure:
-
Individually house animals (mice or rats) with ad libitum access to food and water.
-
During the habituation phase, provide two identical drinking bottles, both containing water, for 24-48 hours.
-
During the test phase, replace one water bottle with a bottle containing an alcohol solution (e.g., 10% or 20% ethanol). The position of the bottles should be switched daily to avoid place preference.
-
Measure the volume of liquid consumed from each bottle daily for a predetermined period (e.g., 2-4 weeks).
-
Calculate alcohol preference as the ratio of the volume of alcohol solution consumed to the total volume of liquid consumed.
-
Administer the test compound (e.g., an H3R antagonist) or vehicle before the measurement period to assess its effect on alcohol preference and consumption.
Drinking in the Dark (DID) Paradigm
This model is designed to induce high, binge-like alcohol consumption in a short period.[1]
Objective: To measure binge-like alcohol drinking behavior.
Procedure:
-
Individually house mice.
-
Replace the water bottle with a bottle containing 20% ethanol (B145695) for a 2-hour period, starting 3 hours into the dark cycle. Repeat this for three consecutive days.
-
On the fourth day, administer the test compound or vehicle prior to the 2-hour drinking session.
-
Measure the amount of alcohol consumed during this 2-hour period.
-
A 4-hour version of the test can also be used.[1]
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental procedures can aid in understanding the role of H3R antagonists in alcoholism research.
Caption: Proposed mechanism of H3R antagonists in modulating alcohol reward.
Caption: Experimental workflow for evaluating compounds in preclinical alcoholism models.
Conclusion
The available evidence strongly supports the validation of histamine H3 receptor antagonists as a valuable class of research tools for the study of alcoholism.[1][2] Their ability to modulate alcohol consumption and reward provides a novel avenue for investigating the neurobiological underpinnings of alcohol use disorder.[1] Compared to other pharmacological agents, H3R antagonists offer a distinct mechanism of action, making them a complementary tool for a multi-faceted approach to alcoholism research. Further studies are warranted to fully elucidate their therapeutic potential and to explore their effects on other aspects of alcohol addiction, such as withdrawal and relapse.
References
- 1. Histamine H3 Receptor: A Novel Therapeutic Target in Alcohol Dependence? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for the Role of Histamine H3 Receptor in Alcohol Consumption and Alcohol Reward in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medications To Treat Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MY33-3 Hydrochloride's Efficacy Across Neuronal and Glial Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of MY33-3 hydrochloride, a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), across different cell lines. The data presented herein is intended to facilitate research and development efforts in neuropharmacology and related fields.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting RPTPβ/ζ, a key regulator of central nervous system development and synaptic plasticity. It also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a protein implicated in metabolic regulation and cancer. This dual inhibitory action makes this compound a compound of interest for investigating various cellular signaling pathways.
Comparative Efficacy in Different Cell Lines
The effects of this compound have been predominantly studied in neuronal and microglial cell lines, reflecting its potential applications in neuroscience. This section compares its activity in the human neuroblastoma cell line SH-SY5Y and the murine microglial cell line BV-2.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and its effects on specific cellular responses.
| Parameter | This compound | Alternative RPTPβ/ζ Inhibitor (MY10) | Alternative PTP-1B Inhibitor (Claramine) |
| Target(s) | RPTPβ/ζ, PTP-1B | RPTPβ/ζ | PTP-1B |
| IC50 for RPTPβ/ζ | ~0.1 µM | Not explicitly stated, but used at concentrations up to 10 µM in cell-based assays. | Not applicable |
| IC50 for PTP-1B | ~0.7 µM | Not applicable | Potent inhibitor |
| Effect on SH-SY5Y cells | Blocks ethanol-induced activation of TrkA and ALK. At higher concentrations (1 and 10 µM), it can reduce cell viability.[1] | Did not significantly modulate MPP+-induced toxicity but did reduce cell viability at 1 and 10 µM.[1] | Not reported |
| Effect on BV-2 microglial cells | Limits LPS-induced nitrite (B80452) production and iNOS increase. Can decrease cell viability at higher concentrations.[1] | Did not modulate MPP+-induced injury but aggravated viability loss in the presence of conditioned media from MPP+-treated SH-SY5Y cells.[1] | Not reported |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound in SH-SY5Y Cells
Caption: Inhibition of RPTPβ/ζ by MY33-3 HCl in SH-SY5Y cells.
Experimental Workflow for Nitrite Production Assay in BV-2 Cells
Caption: Workflow for assessing nitric oxide production in BV-2 cells.
Detailed Experimental Protocols
TrkA and ALK Phosphorylation Assay in SH-SY5Y Cells
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach 70-80% confluency.
-
Treatment: Cells are pre-treated with this compound at the desired concentration for a specified time (e.g., 30 minutes) before stimulation with an agonist (e.g., ethanol).
-
Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated TrkA (p-TrkA) and phosphorylated ALK (p-ALK), as well as total TrkA and ALK as loading controls.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Nitrite Production and iNOS Expression Assay in BV-2 Cells
-
Cell Culture: BV-2 microglial cells are seeded in 96-well plates (for Griess assay) or larger plates (for Western blot) and allowed to adhere.[2]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]
-
Nitrite Measurement (Griess Assay):
-
After the treatment period, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[4]
-
The mixture is incubated at room temperature in the dark for 10-15 minutes.[4]
-
The absorbance is measured at 540-550 nm using a microplate reader.[4][5]
-
The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite.[2]
-
-
iNOS Expression (Western Blot):
-
After treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with a primary antibody specific for iNOS. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified as described in the phosphorylation assay protocol.[6][7]
-
Conclusion
This compound demonstrates clear inhibitory effects on key signaling pathways in both neuronal and microglial cell lines. In SH-SY5Y cells, it effectively blocks the ethanol-induced activation of TrkA and ALK, suggesting a potential role in modulating neuronal responses to alcohol. In BV-2 microglia, its ability to curb LPS-induced nitric oxide production and iNOS expression highlights its anti-inflammatory properties. However, it is important to note that at higher concentrations, this compound can impact cell viability, a factor that should be considered in experimental design. Further comparative studies across a broader range of cell lines are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. resources.novusbio.com [resources.novusbio.com]
Unlocking the Therapeutic Promise of MY33-3 Hydrochloride: A Comparative Guide for Preclinical Researchers
An in-depth analysis of MY33-3 hydrochloride's performance against alternative compounds in preclinical models of neurological disorders.
This guide offers a comprehensive comparison of this compound with other emerging therapeutic agents in preclinical settings. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to objectively evaluate the therapeutic potential of this compound in areas such as alcohol use disorder, neuroinflammation, and cognitive dysfunction. Through clearly structured data tables, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate informed decisions in the advancement of novel neurotherapeutics.
Executive Summary
This compound is a potent and selective inhibitor of Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ) with secondary activity against Protein Tyrosine Phosphatase 1B (PTP1B). Preclinical evidence strongly suggests its therapeutic utility in reducing ethanol (B145695) consumption, mitigating neuroinflammation, and reversing cognitive deficits. This guide provides a comparative analysis of this compound against three other compounds: MY10, a similar RPTPβ/ζ inhibitor; Trodusquemine (MSI-1436), a PTP1B inhibitor; and Apremilast (B1683926), a PDE4 inhibitor investigated for alcohol dependence. While direct head-to-head studies are limited, this guide consolidates existing data to offer a valuable comparative perspective.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the quantitative data available for this compound and its comparators in relevant preclinical models. It is important to note that these results are from separate studies and not from direct comparative experiments, which should be taken into consideration when interpreting the data.
Table 1: Comparison of Potency
| Compound | Primary Target | Secondary Target(s) | IC50 (RPTPβ/ζ) | IC50 (PTP-1B) |
| This compound | RPTPβ/ζ | PTP-1B | ~0.1 µM | ~0.7 µM |
| MY10 | RPTPβ/ζ | Not specified | Not specified | Not specified |
| Trodusquemine (MSI-1436) | PTP-1B | Not specified | Not applicable | Not specified |
| Apremilast | PDE4 | Not specified | Not applicable | Not applicable |
Table 2: Efficacy in Preclinical Model of Alcohol Consumption
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Mice | 60 mg/kg, p.o. | Reduced ethanol consumption and preference in a two-bottle choice paradigm.[1][2] |
| Apremilast | Mice (genetically selected for high alcohol intake) | 20 and 40 mg/kg, i.p. | Significantly reduced binge-like alcohol intake.[1][3][4][5] |
Table 3: Efficacy in Preclinical Models of Neuroinflammation
| Compound | Animal Model/Cell Line | Dosing/Concentration | Key Findings |
| This compound | BV2 microglial cells | 0.1-10 µM | Limited LPS-induced nitrite (B80452) production and iNOS increases.[1][2] |
| MY10 | APP/PS1 mice (Alzheimer's model) | 90 mg/kg/day for 14 days | Reduced Aβ plaques and glial responses in the hippocampus. |
| Trodusquemine (MSI-1436) | PLB4 mice (Alzheimer's and T2DM model) | 1 mg/kg, i.p. for 5 weeks | Reduced astrogliosis in the brain. |
| PTP1B-IN-1 (another PTP1B inhibitor) | Mice (Subarachnoid hemorrhage model) | Not specified | Alleviated neuroinflammation.[6] |
Table 4: Efficacy in Preclinical Models of Cognitive Dysfunction
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Mice (Sevoflurane-induced cognitive dysfunction) | i.p. administration | Reversed the decrease in the discrimination index and impaired motor learning.[1][2] |
| Trodusquemine (MSI-1436) | PLB4 mice (Alzheimer's and T2DM model) | 1 mg/kg, i.p. for 5 weeks | Improved motor learning. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Two-Bottle Choice Test for Ethanol Consumption
This non-invasive method is used to assess voluntary ethanol consumption and preference in rodents.
-
Animal Model: Male C57BL/6J mice are individually housed.
-
Acclimation: Mice are acclimated to the housing conditions for at least one week before the experiment.
-
Procedure:
-
Mice are given unlimited access to two drinking bottles.
-
One bottle contains water, and the other contains an ethanol solution (e.g., 10% v/v).
-
The position of the bottles is switched daily to avoid place preference.
-
Fluid consumption from each bottle is measured daily by weighing the bottles.
-
Ethanol preference is calculated as the volume of ethanol solution consumed divided by the total volume of fluid consumed.
-
-
Treatment: this compound (e.g., 60 mg/kg) or vehicle is administered orally (p.o.) at specified time points during the experiment.[1][2]
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.
-
Animal Model/Cell Culture:
-
In vivo: Adult mice (e.g., C57BL/6) receive an intraperitoneal (i.p.) injection of LPS (e.g., 0.5 mg/kg).
-
In vitro: Murine microglial cell lines (e.g., BV2) are cultured in appropriate media.
-
-
Procedure:
-
In vivo: Following LPS administration, animals are monitored for sickness behavior. Brain tissue is collected at specific time points (e.g., 24 hours) for analysis.
-
In vitro: BV2 cells are treated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Treatment: The test compound (e.g., this compound) is administered prior to or concurrently with the LPS challenge.
-
Outcome Measures:
-
In vivo: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of microglial activation (e.g., Iba1) are measured in brain homogenates using techniques like ELISA, Western blot, or immunohistochemistry.
-
In vitro: Production of nitric oxide (measured as nitrite in the culture medium using the Griess reagent) and expression of inducible nitric oxide synthase (iNOS) are quantified.[1][2]
-
Sevoflurane-Induced Cognitive Dysfunction Model
This model is used to investigate the neurotoxic effects of general anesthetics and to test the potential of neuroprotective agents.
-
Animal Model: Adult or aged rodents are used.
-
Anesthesia: Animals are exposed to sevoflurane (B116992) (e.g., 2-3%) in an anesthesia chamber for a specific duration (e.g., 2-4 hours). Control animals are exposed to the carrier gas (e.g., 100% oxygen) only.
-
Cognitive Testing: At a designated time after anesthesia (e.g., 24 hours or several days), cognitive function is assessed using behavioral tests such as the Morris water maze, Y-maze, or novel object recognition test.
-
Treatment: The therapeutic agent (e.g., this compound) is administered before or after the sevoflurane exposure.
-
Outcome Measures: Performance in the cognitive tests (e.g., escape latency, time spent in the target quadrant, discrimination index) is measured and compared between treatment groups.[1][2]
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.
References
- 1. Preclinical and clinical evidence for suppression of alcohol intake by apremilast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Apremilast reduces co-occurring alcohol drinking and mechanical allodynia and regulates central amygdala GABAergic transmission [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. psoriasiscouncil.org [psoriasiscouncil.org]
- 5. Preclinical and clinical evidence for suppression of alcohol intake by apremilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]
A Head-to-Head Comparison of MY33-3 Hydrochloride with Standard Treatments for Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathology of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. The modulation of this complex process presents a significant therapeutic opportunity. This guide provides a head-to-head comparison of a novel investigational compound, MY33-3 hydrochloride, with established standard treatments for neuroinflammation, supported by available experimental data.
Overview of Therapeutic Agents
This compound is a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ, with a half-maximal inhibitory concentration (IC50) of approximately 0.1 μM.[1][2] It also exhibits inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B) with an IC50 of about 0.7 μM.[1][2] Its mechanism of action centers on the modulation of signaling pathways that are crucial in the neuroinflammatory cascade.
Standard Treatments for Neuroinflammation encompass a broad range of therapeutic classes, each with distinct mechanisms of action. These include:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These agents, such as ibuprofen (B1674241) and celecoxib, primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins (B1171923).[3][4][5]
-
Corticosteroids: Potent anti-inflammatory drugs like dexamethasone (B1670325) and prednisone (B1679067) that suppress the immune response and reduce inflammation.[3][4]
-
Disease-Modifying Anti-Rheumatic Drugs (DMARDs) and Immunosuppressants: Medications like methotrexate (B535133) and azathioprine (B366305) that modulate the immune system to reduce inflammation, often used in autoimmune conditions with a neuroinflammatory component.[4]
-
Biologic Agents: A newer class of drugs that target specific components of the immune system, such as cytokines (e.g., TNF-α inhibitors) or immune cells, to control inflammation.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in preclinical models of neuroinflammation. Direct head-to-head comparative studies with standard treatments are limited in the public domain. Therefore, data is presented to allow for an informed assessment of its potential relative to established therapies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | This compound Concentration | Result | Reference |
| Nitrite (B80452) Production (as a measure of Nitric Oxide) | BV2 microglia | Lipopolysaccharide (LPS)-induced | 0.1-10 μM | Dose-dependent reduction | [1][2] |
| Inducible Nitric Oxide Synthase (iNOS) levels | BV2 microglia | Lipopolysaccharide (LPS)-induced | 0.1-10 μM | Dose-dependent reduction | [1][2] |
| TrkA and ALK activation | SH-SY5Y cells | Ethanol-induced | 1 μM | Blockade of activation | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dosage | Outcome Measure | Result | Reference |
| Mice | Sevoflurane-induced cognitive dysfunction | Intraperitoneal injection | Discrimination Index | Reversal of sevoflurane-induced decrease | [1][2] |
| Mice | Sevoflurane-induced cognitive dysfunction | Intraperitoneal injection | Motor learning ability | Reversal of impairment | [1][2] |
Mechanism of Action and Signaling Pathways
This compound: The primary mechanism of this compound involves the inhibition of RPTPβ/ζ. This phosphatase is known to negatively regulate the activity of several tyrosine kinases. By inhibiting RPTPβ/ζ, this compound can enhance the signaling of these kinases, which can have neuroprotective and anti-inflammatory effects. For instance, in microglial cells, this inhibition can lead to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide and iNOS following an inflammatory stimulus like LPS.
Caption: this compound signaling pathway in neuroinflammation.
Standard Treatments (e.g., NSAIDs): NSAIDs primarily target the cyclooxygenase (COX) enzymes. In the context of neuroinflammation, microglia and astrocytes respond to inflammatory stimuli by upregulating COX-2, which leads to the production of prostaglandins that contribute to the inflammatory cascade, neuronal damage, and potentiation of pain.
Caption: NSAID mechanism of action in inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
LPS-Induced Neuroinflammation in BV2 Microglial Cells
-
Cell Culture: BV2 murine microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics) and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) for a specified duration (e.g., 1 hour).
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration (e.g., 100 ng/mL) to induce an inflammatory response.
-
Nitrite Assay (Griess Assay): After a 24-hour incubation period, the culture supernatant is collected. The concentration of nitrite, a stable product of nitric oxide, is measured using the Griess reagent. Absorbance is read at a specific wavelength (e.g., 540 nm), and nitrite concentration is calculated from a standard curve.
-
Western Blot for iNOS: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against iNOS, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.
Caption: Workflow for in vitro neuroinflammation assay.
Conclusion
This compound demonstrates promising anti-neuroinflammatory properties in preclinical models, primarily through the inhibition of the RPTPβ/ζ pathway. Its ability to reduce key inflammatory mediators in microglia and reverse cognitive deficits in an in vivo model suggests its potential as a novel therapeutic agent.
While direct comparative efficacy data against standard treatments like NSAIDs or corticosteroids is not yet widely available, the distinct mechanism of action of this compound may offer a more targeted approach with a potentially different side-effect profile. Further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in the context of existing treatments for neuroinflammatory disorders. The data and protocols presented here provide a foundation for researchers to design and conduct such comparative investigations.
References
Reproducibility of Experiments Using MY33-3 Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of MY33-3 hydrochloride, a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ, with other relevant compounds.[1][2] The focus is on providing data and methodologies to assess the consistency and reliability of experiments involving these inhibitors.
Comparison with a Structurally Similar RPTPβ/ζ Inhibitor: MY10
A key aspect of evaluating the reproducibility of a compound is to compare it with functionally similar molecules under identical experimental conditions. A study directly compared MY33-3 with another selective RPTPβ/ζ inhibitor, MY10, in a model of binge-like ethanol (B145695) consumption.[1]
Table 1: Comparison of MY33-3 and MY10 in a Binge-Like Ethanol Consumption Model
| Parameter | MY33-3 (60 mg/kg) | MY10 (60 mg/kg) | Vehicle |
| Ethanol Consumption (g/kg) on Day 3 | Reduced compared to Day 2 (p=0.03) | Significantly lower than vehicle (p=0.03) and Day 2 (p=0.018) | No significant change |
| Ethanol Preference on Day 3 | Reduced compared to vehicle (p=0.04) and Day 2 (p=0.02) | Not reported | Baseline |
| Effect on Total Fluid Consumption | Not affected | Not affected | Not affected |
Key Findings: Both MY33-3 and MY10, when administered at the same dosage, demonstrated efficacy in reducing behaviors associated with excessive alcohol consumption in mice.[1] While MY10 showed a statistically significant reduction in ethanol consumption compared to the vehicle on day 3, MY33-3 showed a significant reduction when compared to the baseline (Day 2) and a significant reduction in preference for ethanol.[1] This suggests that while both compounds target RPTPβ/ζ, subtle differences in their effects may exist, highlighting the importance of careful selection and consistent application of the chosen inhibitor for reproducible results.
Experimental Protocol: Binge-Like Ethanol Consumption ("Drinking in the Dark")
To ensure the reproducibility of the findings presented in Table 1, the following detailed experimental protocol is provided, as described in the comparative study.[1]
Animals: Male C57BL/6J mice are used.
Housing: Mice are individually housed with a 12-hour light/dark cycle.
Habituation:
-
For the first two days, mice are given access to two bottles, one with water and one with a 20% (v/v) ethanol solution.
-
Access to the ethanol bottle is provided three hours into the dark cycle for two hours on the first day and for four hours on the second day.
Treatment and Data Collection:
-
On days 3 and 4, one hour before the ethanol access period, mice are administered either vehicle, MY33-3 (60 mg/kg), or MY10 (60 mg/kg) via oral gavage.
-
The vehicle consists of 10% dehydrated ethanol, 20% polysorbate 80, and 70% PEG-300.
-
Ethanol and water consumption are measured daily.
-
Ethanol preference is calculated as the ratio of ethanol consumed to the total fluid consumed.
Diagram 1: Experimental Workflow for Binge-Like Ethanol Consumption Study
Caption: Workflow for the "Drinking in the Dark" experiment.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the phosphatase activity of RPTPβ/ζ. This leads to an increase in the phosphorylation of downstream targets, such as anaplastic lymphoma kinase (ALK) and TrkA, which are involved in neuronal signaling.[1][3]
Diagram 2: this compound Signaling Pathway
References
- 1. Pharmacological inhibition of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) modulates behavioral responses to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Inhibitors of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) as Candidates for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Cells Treated with MY33-3 Hydrochloride: An Inferred Profile Based on Target Pathways
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of MY33-3 hydrochloride on any cell line. Therefore, this guide provides a comparative overview based on the known mechanisms of action of this compound and publicly available transcriptomic data for compounds modulating its primary targets: Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ) and Protein Tyrosine Phosphatase 1B (PTP-1B). This guide is intended for researchers, scientists, and drug development professionals interested in the potential molecular mechanisms of this compound and its alternatives.
This compound is a potent and selective inhibitor of RPTPβ/ζ and also exhibits inhibitory activity against PTP-1B.[1] Inhibition of these phosphatases is expected to increase the phosphorylation of their respective substrates, thereby activating downstream signaling pathways. This guide will explore the anticipated transcriptomic consequences of this compound treatment by examining the signaling cascades of its targets and comparing them with the observed transcriptomic changes induced by other molecules that modulate these pathways.
Inferred Transcriptomic Impact of this compound via RPTPβ/ζ Inhibition
RPTPβ/ζ is known to dephosphorylate and thus regulate the activity of several key signaling proteins, including TrkA, Fyn kinase, and β-catenin.[2] Inhibition of RPTPβ/ζ by this compound would be expected to increase the phosphorylation and activity of these substrates, leading to downstream transcriptomic changes.
Table 1: Predicted Transcriptomic Changes Following RPTPβ/ζ Inhibition by this compound
| Signaling Pathway Activated | Key Substrates (Phosphorylation Increased) | Predicted Downstream Transcriptional Changes | Potential Cellular Outcomes |
| TrkA Signaling | TrkA | Upregulation of genes involved in neuronal survival, differentiation, and synaptic plasticity.[3][4] | Neuroprotection, Neurite Outgrowth |
| Fyn Kinase Signaling | Fyn Kinase | Modulation of genes related to inflammation, cell adhesion, and proliferation. May decrease Notch1 transcript levels.[5][6] | Anti-inflammatory effects, Altered cell adhesion |
| Wnt/β-catenin Signaling | β-catenin | Upregulation of Wnt target genes, including those involved in cell fate determination, proliferation, and tissue homeostasis.[7][8] | Modulation of cell proliferation and differentiation |
Inferred Transcriptomic Impact of this compound via PTP-1B Inhibition
PTP-1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. It dephosphorylates the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Janus kinase 2 (JAK2).[9] Inhibition of PTP-1B by this compound is anticipated to enhance these signaling pathways.
Table 2: Predicted Transcriptomic Changes Following PTP-1B Inhibition by this compound
| Signaling Pathway Activated | Key Substrates (Phosphorylation Increased) | Predicted Downstream Transcriptional Changes | Potential Cellular Outcomes |
| Insulin Signaling | Insulin Receptor, IRS-1 | Differential regulation of genes involved in glucose metabolism, cell growth, and differentiation.[10][11] | Increased glucose uptake and metabolism |
| Leptin/JAK-STAT Signaling | JAK2 | Increased expression of interferon-response genes and other STAT targets.[12][13] | Modulation of immune and inflammatory responses |
| PI3K/Akt Signaling | Akt | Upregulation of genes promoting cell survival, proliferation, and growth.[14][15] | Enhanced cell survival and proliferation |
| MAPK/ERK Signaling | ERK1/2 | Induction of genes involved in cell proliferation, differentiation, and stress responses.[16][17] | Regulation of cell cycle and stress adaptation |
Experimental Protocols
The following are representative experimental protocols for conducting a comparative transcriptomic study to validate the inferred effects of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line based on the research question (e.g., SH-SY5Y neuroblastoma cells for neuroinflammation studies, HepG2 hepatoma cells for metabolic studies).
-
Culture Conditions: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours). Include positive controls such as known inhibitors of RPTPβ/ζ or PTP-1B, or activators of downstream pathways (e.g., insulin, BDNF).
RNA Extraction and Sequencing
-
RNA Isolation: Extract total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a desired read depth.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify gene expression levels using tools like RSEM or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the DEGs using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and functions.
Visualizations
Signaling Pathways
Caption: this compound inhibits RPTPβ/ζ, leading to increased phosphorylation of its substrates.
Caption: this compound inhibits PTP-1B, enhancing insulin and leptin signaling pathways.
Experimental Workflow
Caption: Workflow for comparative transcriptomic analysis of cells treated with this compound.
References
- 1. Role of RPTPβ/ζ in neuroinflammation and microglia-neuron communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of receptor protein tyrosine phosphatase β/ζ decreases Aβ plaques and neuroinflammation in the hippocampus of APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective activation and down‐regulation of Trk receptors by neurotrophins in human neurons co‐expressing TrkB and TrkC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of TRKA signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-Src kinase inhibitor treatment attenuates diabetic kidney injury via inhibition of Fyn kinase-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Multiproteomic and Transcriptomic Analysis of Oncogenic β-Catenin Molecular Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. endocrine.org [endocrine.org]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional differences between JAK2-V617F and wild-type bone marrow cells in myeloproliferative neoplasm patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic targets of Janus kinase inhibitors are linked to genetic risks of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Single-cell nuclear RNA-sequencing reveals dynamic changes in breast muscle cells during the embryonic development of Ding’an goose | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Validating the Disease-Modifying Potential of MY33-3 Hydrochloride in Alzheimer's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MY33-3 hydrochloride, a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ, against established and emerging therapeutic alternatives for Alzheimer's disease (AD). The objective is to evaluate the potential disease-modifying effects of this compound by contextualizing its mechanism of action with preclinical data from other agents targeting different pathological aspects of AD.
Executive Summary
Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and neuroinflammation, leading to progressive cognitive decline. Current therapeutic strategies offer symptomatic relief or target single pathological hallmarks with varying degrees of success. This compound, by inhibiting RPTPβ/ζ and protein tyrosine phosphatase 1B (PTP-1B), presents a novel mechanism with the potential to modulate multiple downstream pathways implicated in AD pathogenesis. This guide compares the preclinical evidence for this compound's target engagement with data from established treatments like acetylcholinesterase inhibitors (Donepezil, Galantamine), an amyloid-targeting antibody (Aducanumab), and emerging therapies targeting tau pathology and neuroinflammation.
Comparative Analysis of Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies in Alzheimer's disease mouse models, providing a comparative overview of the efficacy of this compound's therapeutic strategy against other approaches.
Table 1: Effects on Amyloid-Beta Pathology
| Compound/Therapy | Mouse Model | Treatment Regimen | Change in Aβ Plaques | Source(s) |
| RPTPβ/ζ Inhibition (MY10) | APP/PS1 | 90 mg/kg/day for 14 days | Significant reduction in number and size | [1] |
| Donepezil | APP/PS1 | 2 mg/kg/day for 8 weeks | ↓ 89.9% (prefrontal cortex), ↓ 86.1% (hippocampus) | [2] |
| Aducanumab | APP23 | 10 mg/kg, weekly for 4 months | Significant reduction in total plaque area (hippocampus) | [3] |
| Aducanumab | Transgenic Mice | Dose-dependent | Up to 70% reduction in Aβ deposits | [4] |
| Galantamine | APP/PS1 | 5 mg/kg, twice daily for 8 weeks | Reduction in total area of amyloid load (hippocampus) | [5] |
Table 2: Effects on Tau Pathology
| Compound/Therapy | Mouse Model | Treatment Regimen | Change in Tau Pathology | Source(s) |
| RPTPβ/ζ Inhibition | - | Data not yet available | - | - |
| Tau Immunotherapy (p5555kb) | Tauopathy Model | Immunization | Significantly reduced tau inclusions | [6][7] |
| p38 MAPK Inhibitor | - | Data not yet available | - | - |
| Donepezil | - | Data not yet available | - | - |
| Aducanumab | - | Data not yet available | - | - |
Table 3: Effects on Neuroinflammation
| Compound/Therapy | Mouse Model | Treatment Regimen | Change in Neuroinflammatory Markers | Source(s) |
| RPTPβ/ζ Inhibition (MY10) | APP/PS1 | 90 mg/kg/day for 14 days | ↓ Astrogliosis and microgliosis | [1] |
| Donepezil | APP/PS1 | 2 mg/kg/day for 8 weeks | ↓ CD68 expression, ↓ TNF-α, ↓ IL-1β | [8] |
| p38 MAPK Inhibitor (MW01-2-069A-SRM) | AD-relevant model | 2.5 mg/kg, oral administration | Attenuation of excessive proinflammatory cytokine production (hippocampus) | [9][10] |
| Galantamine | LPS-induced neuroinflammation | 4 mg/kg/day for 14 days | Inhibited gliosis, activation of microglia and astrocytes, ↓ NF-κB p65, ↓ IL-1β, ↓ TNF-α, ↓ IL-6 | [11][12] |
Table 4: Effects on Cognitive Function
| Compound/Therapy | Mouse Model | Behavioral Test(s) | Outcome | Source(s) |
| RPTPβ/ζ Inhibition | - | Data not yet available | - | - |
| Donepezil | APP/PS1 | Morris Water Maze, Novel Object Recognition | Significant improvement in cognitive function | [8][13] |
| Aducanumab | APP23 | Active Place Avoidance | Robust improvement in spatial memory (in combination with SUS) | [3] |
| Galantamine | APP/PS1 | Morris Water Maze | Significantly improved escape latencies | [5] |
| p38 MAPK Inhibitor (MW01-2-069A-SRM) | AD-relevant model | Hippocampus-dependent behavioral tasks | Reduction in behavioral deficits | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating disease-modifying effects in Alzheimer's mouse models.
References
- 1. An exploratory clinical study of p38α kinase inhibition in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Donepezil Supplementation on Alzheimer’s Disease-like Pathology and Gut Microbiome in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel p38 alpha MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MY33-3 Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of MY33-3 hydrochloride, a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2][3] Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety precautions should always be observed.
Key Chemical and Safety Data:
| Property | Value | Reference |
| GHS Classification | Not a hazardous substance or mixture | [4] |
| Molecular Formula | C16H14ClF6NS2 | [4] |
| Molecular Weight | 433.86 g/mol | [4] |
| CAS Number | 2204280-42-0 | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [4] |
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all applicable local, state, and federal regulations.[4] The following steps provide a general framework for its proper disposal.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handle the substance in a well-ventilated area or under a chemical fume hood.
2. Waste Collection and Segregation:
-
Do Not Dispose Down the Drain: As a standard practice for all laboratory chemicals, avoid disposing of this compound down the sanitary sewer system to prevent any potential environmental impact.[4]
-
Designated Waste Container: Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.
3. Container Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Non-hazardous Chemical Waste" and the full chemical name: "this compound".
-
Secure Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents, pending disposal.[4]
4. Institutional Waste Management:
-
Consult Institutional Procedures: Follow your organization's specific protocols for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or the designated waste management personnel.
-
Waste Pickup: Arrange for the collection of the chemical waste by qualified personnel for final disposal or recycling in accordance with all relevant regulations.[4]
5. Spill Management:
-
In the event of a spill, wear appropriate PPE and prevent the material from entering drains or water courses.[4]
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated waste container for disposal.
-
Ensure the area is well-ventilated.[4]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling MY33-3 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of MY33-3 hydrochloride, a potent and selective inhibitor of receptor protein tyrosine phosphatase (RPTP)β/ζ.[1][2]
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety protocols and the specific recommendations outlined in the SDS to minimize any potential risk.[3] The following personal protective equipment is recommended when handling this compound.[3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing. |
| Respiratory | Suitable Respirator | Use when ventilation is inadequate. |
Operational Plan: Handling and Disposal
Engineering Controls:
-
Ensure adequate ventilation in the work area.[3]
-
An accessible safety shower and eye wash station should be readily available.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing and Aliquoting: Conduct these activities in a designated area with minimal air disturbance. If the compound is a powder, handle it carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly.
-
Use in Experiments: Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[3] Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[4]
-
Prevent the product from entering drains, water courses, or the soil.[3]
-
All waste, including unused product and contaminated PPE, should be managed as chemical waste.[4][5]
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
